3-Iodobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN/c8-7-3-1-2-6(4-7)5-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGARPMGQRREXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219177 | |
| Record name | 3-Iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69113-59-3 | |
| Record name | 3-Iodobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Iodobenzonitrile: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 3-Iodobenzonitrile (CAS No. 69113-59-3), a key building block in organic synthesis and drug discovery.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its chemical properties, synthesis, purification, and applications.
Core Properties and Safety Information
This compound is a halogenated aromatic nitrile that presents as a white to light yellow or dark green powder or crystalline solid.[3] Its unique molecular structure, featuring an iodine atom and a nitrile group on a benzene (B151609) ring, makes it a valuable intermediate in a variety of chemical transformations.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 69113-59-3 | [1][2][4] |
| Molecular Formula | C₇H₄IN | [1][4] |
| Molecular Weight | 229.02 g/mol | [1][4] |
| Melting Point | 40-43 °C (lit.) | [4] |
| Boiling Point | 260.1 ± 23.0 °C (Predicted) | |
| Density | 1.91 ± 0.1 g/cm³ (Predicted) | |
| Flash Point | >230 °F (>110 °C) | [4] |
| Appearance | White to light yellow to dark green powder/crystal | [3] |
| InChI Key | BGARPMGQRREXLN-UHFFFAOYSA-N | [4] |
| SMILES | Ic1cccc(c1)C#N | [4] |
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5][6] It may also cause respiratory irritation.[5][6] Prolonged or repeated exposure if swallowed can cause damage to the thyroid.[6] It is very toxic to aquatic life.[6]
Hazard Statements: H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H372 (Causes damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life).[3][6]
Precautionary Statements: P260 (Do not breathe dust), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310+P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth), P302+P352+P312 (IF ON SKIN: Wash with plenty of water and soap. Call a POISON CENTER or doctor if you feel unwell), P304+P340+P311 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor), P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[3][5][6]
Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn when handling this compound.[4] It should be stored in a dry, cool, and well-ventilated place, with the container kept tightly closed and protected from direct sunlight.[5]
Experimental Protocols
Synthesis of this compound via Diazotization
A common method for the synthesis of this compound is the diazotization of 3-aminobenzonitrile (B145674) followed by an iodination reaction.[2]
Materials:
-
3-aminobenzonitrile
-
tert-butyl nitrite (B80452)
-
Iodine
-
Anhydrous acetonitrile (B52724)
-
Saturated sodium thiosulfate (B1220275) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a reaction vessel, dissolve 3-aminobenzonitrile (1.5 mmol) in anhydrous acetonitrile (10 mL).
-
In a separate flask, prepare a solution of tert-butyl nitrite (63.5 mmol) and iodine (1.5 mmol) in anhydrous acetonitrile (10 mL).
-
At room temperature, add the tert-butyl nitrite and iodine solution to the 3-aminobenzonitrile solution.
-
Heat the reaction mixture at 60°C for 25 minutes.
-
After cooling, add saturated sodium thiosulfate solution (20 mL) to quench the reaction.
-
Concentrate the mixture under reduced pressure to remove most of the acetonitrile.
-
Extract the aqueous phase with ethyl acetate (4 x 10 mL).
-
Combine the organic extracts and dry over magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude solid product.[2]
References
An In-depth Technical Guide to the Core Physical and Chemical Properties of 3-Iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 3-Iodobenzonitrile, a versatile building block in organic synthesis, particularly relevant to drug discovery and materials science.
Core Properties of this compound
This compound is a halogenated aromatic nitrile, presenting as a white to light yellow or dark green powder or crystalline solid. Its key physical and chemical properties are summarized in the table below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄IN |
| Molecular Weight | 229.02 g/mol [1][2][3][4] |
| CAS Number | 69113-59-3[1][2][3][4] |
| Melting Point | 40-43 °C[1][3] |
| Boiling Point | 260.1 ± 23.0 °C (Predicted)[1] |
| Density | 1.91 ± 0.1 g/cm³ (Predicted)[1] |
| Flash Point | >110 °C (>230 °F)[1][3] |
| Solubility | Soluble in Methanol[1] |
| Appearance | White to light yellow to dark green powder to crystal |
Spectral Data
The structural identity of this compound can be confirmed by various spectroscopic methods.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. Due to the meta-substitution, a complex splitting pattern is expected in the aromatic region (typically δ 7.0-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the seven carbon atoms. The carbon attached to the iodine atom will be in the range of 90-100 ppm, while the nitrile carbon will appear around 118 ppm. The other aromatic carbons will have signals between 125 and 145 ppm.[5][6]
-
FT-IR: The infrared spectrum is characterized by a sharp, strong absorption band for the nitrile (C≡N) stretching vibration around 2230 cm⁻¹.[7][8] The spectrum will also show peaks corresponding to aromatic C-H and C=C stretching, as well as the C-I stretching vibration at lower frequencies.[7][8]
Chemical Reactivity and Applications
This compound is a valuable synthetic intermediate due to the reactivity of the carbon-iodine bond, which makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.[9] This reactivity allows for the facile introduction of diverse functional groups, making it a key building block in the synthesis of complex organic molecules for pharmaceuticals and material science.[9]
Key Reactions:
-
Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.[9]
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
These reactions are fundamental in modern organic synthesis and are extensively used in drug discovery programs to generate libraries of compounds for biological screening.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in key cross-coupling reactions are provided below.
Synthesis of this compound via Diazotization of 3-Aminobenzonitrile (B145674)
This protocol describes the synthesis of this compound from 3-aminobenzonitrile.
Materials:
-
3-Aminobenzonitrile
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Potassium iodide (KI)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Ice
Procedure:
-
Dissolve 3-aminobenzonitrile in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas will evolve.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
To quench any remaining iodine, add a saturated solution of sodium thiosulfate until the dark color disappears.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Representative Suzuki Coupling Protocol
This protocol outlines a general procedure for the Suzuki coupling of this compound with phenylboronic acid.[10][11][12][13]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 8 mol%).
-
Add a mixture of toluene, ethanol, and water as the solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (around 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Representative Sonogashira Coupling Protocol
The following is a general protocol for the Sonogashira coupling of this compound with phenylacetylene (B144264).[14][15][16][17]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (e.g., 2 mol%), and copper(I) iodide (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.2 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting material.
-
Remove the solvent in vacuo.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Representative Heck Coupling Protocol
This protocol describes a general procedure for the Heck coupling of this compound with styrene (B11656).[18][19][20][21]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (TEA)
-
Acetonitrile
Procedure:
-
In a sealed tube, combine this compound (1 equivalent), styrene (1.2 equivalents), palladium(II) acetate (e.g., 1 mol%), and tri-o-tolylphosphine (e.g., 2 mol%).
-
Add triethylamine (2 equivalents) and acetonitrile.
-
Seal the tube and heat the mixture at 100 °C for several hours, monitoring the reaction by TLC.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over sodium sulfate, and evaporate the solvent.
-
Purify the crude product via column chromatography.
Mandatory Visualizations
Palladium-Catalyzed Cross-Coupling Workflow
The following diagram illustrates the general experimental workflow for the palladium-catalyzed cross-coupling reactions described above.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Potential Role in Drug Discovery: Targeting Signaling Pathways
While this compound itself is not a known bioactive molecule, its derivatives, synthesized via the reactions described, are of great interest in drug discovery. Many small-molecule kinase inhibitors, which are crucial in cancer therapy, contain biaryl or related scaffolds that can be accessed using this compound. These inhibitors often target key signaling pathways that are dysregulated in cancer, such as the PI3K-Akt-mTOR pathway.[22][23][24][25][26]
The diagram below illustrates a simplified PI3K-Akt-mTOR signaling pathway and indicates where small-molecule inhibitors, potentially derived from this compound, could exert their therapeutic effect.
Caption: Simplified PI3K-Akt-mTOR signaling pathway and points of inhibition.
References
- 1. This compound | 69113-59-3 [m.chemicalbook.com]
- 2. This compound | C7H4IN | CID 144341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-碘苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. spectrabase.com [spectrabase.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. This compound | 69113-59-3 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 17. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 26. aacrjournals.org [aacrjournals.org]
3-Iodobenzonitrile safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of 3-Iodobenzonitrile
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides a detailed overview of the safety data and handling precautions for this compound (CAS No: 69113-59-3), a compound often utilized in organic synthesis.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C₇H₄IN[1][2][3] |
| Molecular Weight | 229.02 g/mol [1][3][4] |
| Appearance | White to light yellow to dark green powder/crystal[4] |
| Melting Point | 38-43 °C |
| Flash Point | 110 °C (230 °F) - closed cup[5] |
| Solubility | Soluble in Methanol[4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized below, indicating significant health risks upon exposure.
GHS Pictograms:
Hazard Statements (H-phrases):
| Code | Statement |
| H301 / H302 | Toxic or harmful if swallowed[1] |
| H311 / H312 | Toxic or harmful in contact with skin[1][6] |
| H315 | Causes skin irritation[1][4][6] |
| H319 | Causes serious eye irritation[1][4][6] |
| H331 / H332 | Toxic or harmful if inhaled[4][6] |
| H335 | May cause respiratory irritation[6] |
Handling Precautions and Exposure Control
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.[2][4]
-
Eye Wash Stations: Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4][5]
-
Skin Protection:
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate filter (e.g., N95 dust mask).[5]
Safe Handling Practices
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4]
-
Wash hands and any exposed skin thoroughly after handling.[2][4]
-
Avoid contact with skin and eyes.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[7]
-
Take precautionary measures against static discharge.[7]
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Store under an inert gas and protect from direct sunlight, as the material may be air and light sensitive.[2][4]
-
Recommended storage is in a dry, cool place, often refrigerated (0-10°C).[2][4]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]
Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[4][7] |
| Skin Contact | IF ON SKIN: Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[2][4] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[2][4] |
Fire and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen iodide.[2][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Remove all sources of ignition.[7]
-
Containment and Cleanup: Avoid generating dust. Sweep up the spilled solid material and place it in a suitable, closed container for disposal. Do not flush into surface water or the sanitary sewer system.[7]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for handling this compound, from initial assessment to final disposal.
Caption: Logical workflow for the safe handling of this compound.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the specific SDS provided by the manufacturer for the most accurate and up-to-date information before handling any chemical.
References
- 1. This compound | C7H4IN | CID 144341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 69113-59-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
The Therapeutic Potential of 3-Iodobenzonitrile Derivatives: A Technical Guide for Drug Development Professionals
Introduction
3-Iodobenzonitrile is a versatile chemical scaffold that serves as a pivotal starting material in the synthesis of a diverse array of biologically active molecules. Its unique structure, featuring a reactive iodine atom and a cyano group on a benzene (B151609) ring, allows for facile modification through various organic reactions, including Suzuki, Heck, and Sonogashira cross-coupling reactions. This has enabled the development of a multitude of derivatives with significant therapeutic potential across several key areas of drug discovery, including oncology, virology, and neurology. This technical guide provides an in-depth overview of the therapeutic landscape of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the biological activities of various derivatives synthesized from this compound, showcasing their potential in different therapeutic areas.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class | Derivative | Target/Cell Line | Activity (IC50) | Reference |
| Biphenyl-1,2,3-triazol-benzonitrile | Compound 7 | PD-1/PD-L1 Binding | 8.52 µM | [1] |
| Iodinated 4(3H)-quinazolinones | Compound 3d | HeLa (Cervical Cancer) | 10 µM | [2] |
| Iodinated 4(3H)-quinazolinones | Compound 3e | T98G (Glioblastoma) | 12 µM | [2] |
| Indolyl-pyrimidine Hybrids | Compound 4g | MCF-7 (Breast Cancer) | 5.1 µM | [3] |
| Indolyl-pyrimidine Hybrids | Compound 4g | HepG2 (Liver Cancer) | 5.02 µM | [3] |
| Indolyl-pyrimidine Hybrids | Compound 4g | HCT-116 (Colon Cancer) | 6.6 µM | [3] |
Table 2: Antiviral Activity of Benzonitrile (B105546) Derivatives
| Compound Class | Derivative | Virus | Activity (EC50) | Reference |
| Benzotriazole-based | Compound 11b | Coxsackievirus B5 | 6 µM | [4] |
| Benzotriazole-based | Compound 18e | Coxsackievirus B5 | 18.5 µM | [4] |
| Benzotriazole-based | Compound 43a | Coxsackievirus B5 | 9 µM | [5] |
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
| Compound Class | Derivative | Enzyme | Activity (IC50/Ki) | Reference |
| Dopamine D3 Receptor Antagonist | NGB 2904 | Dopamine D3 Receptor | Ki = 0.90 nM | [6] |
| Indolyl-pyrimidine Hybrids | Compound 4g | EGFR | IC50 = 0.25 µM | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.
General Synthesis of Biphenyl-1,2,3-triazol-benzonitrile Derivatives
This protocol describes a common synthetic route starting from this compound to obtain biphenyl-triazole-benzonitrile derivatives with potential PD-1/PD-L1 inhibitory activity.[1]
-
Step 1: Synthesis of 4-((2-Methylbiphenyl-3-yl)methoxy)-2-(prop-2-ynyloxy)benzaldehyde (3): To a stirred solution of compound 2 (3 g, 9.43 mmol) and cesium carbonate (4.5 g, 14.15 mmol) in dry dimethylformamide (DMF) (30 mL), propargyl bromide solution (1.2 mL, 14.15 mmol) is added. The reaction mixture is stirred at 75 °C for 3 hours under a nitrogen atmosphere and monitored by TLC. After completion, water is added to the reaction mixture, and the products are extracted with ethyl acetate. The combined organic layers are collected and dried over anhydrous sodium sulfate.[1]
-
Step 2: Synthesis of 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile Hydrochloride (6): To a solution of compound 5 (1.0 g, 1.49 mmol) in trifluoroethanol (6 mL), trimethylsilyl (B98337) chloride (1.5 mL) is added slowly at 0 °C. The resulting solution is stirred for 2 hours at room temperature under an inert condition. After completion of the reaction, as indicated by TLC, the solvent is removed under reduced pressure to yield compound 6 as a brown solid.[1]
-
Step 3: Synthesis of 3-(4-((2-((4-Substituted piperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy) methyl)-1H-1,2,3-triazol-1-yl)benzonitrile (8a–w): To a solution of compound 6 (0.2 g, 0.35 mmol) and a substituted aldehyde (0.35 mmol) in methanol (B129727) (2 mL), acetic acid (0.01 mL, 0.17 mmol) is added. After 2 hours, the reaction mixture is cooled to 0 °C, and then NaCNBH₃ (0.043 g, 0.7 mmol) is added. The reaction mixture is allowed to warm to room temperature and stirred for 8 hours under an inert condition. After completion of the reaction, as indicated by TLC, methanol is removed under reduced pressure.[1]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the benzonitrile derivative and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Mix to ensure complete solubilization and measure the absorbance at 570 nm using a plate reader.[8]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay is used to screen for small molecule inhibitors of the PD-1/PD-L1 interaction.[6][9][10]
-
Compound Dispensing: 80 nL of the test compound at 100x final concentration is added to white 384-well plates. DMSO is used as a negative control.[9]
-
Protein Addition: 4 µL of PD-1 (at 2x final concentration) is added to all wells. After a 30-minute incubation at room temperature in the dark, 4 µL of a PD-L1/HTRF detection reagent mixture (at 4x final concentration) is added.[9]
-
Incubation: The plates are incubated for 30-60 minutes before reading.[9]
-
Signal Detection: The HTRF signal is read on a compatible plate reader at emission wavelengths of 620 nm (donor) and 665 nm (acceptor). A decrease in the 665 nm signal indicates inhibition of the PD-1/PD-L1 interaction.[9][10]
Western Blot for Apoptosis Markers
Western blotting is used to detect changes in the expression of key apoptosis-related proteins.[11][12]
-
Cell Lysis: After treatment with the test compound, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.[12] After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate a typical experimental workflow for evaluating the anticancer activity of this compound derivatives and a conceptual signaling pathway targeted by some of these compounds.
Caption: Experimental workflow for synthesis and anticancer evaluation.
Caption: Conceptual PD-1/PD-L1 signaling pathway and inhibition.
References
- 1. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. revvity.com [revvity.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-depth Technical Guide to the Solubility of 3-Iodobenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 3-iodobenzonitrile, a key building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Due to the limited availability of public quantitative solubility data for this compound, this guide offers a qualitative solubility profile based on established chemical principles and data from the parent compound, benzonitrile (B105546). Furthermore, a detailed experimental protocol for the quantitative determination of this compound's solubility is provided to empower researchers to generate precise data tailored to their specific applications.
Introduction
This compound is a halogenated aromatic nitrile whose utility in organic synthesis is significant. Its structure, featuring a polar nitrile group and a less polar iodinated benzene (B151609) ring, results in a nuanced solubility profile across various organic solvents. Understanding this solubility is critical for reaction optimization, purification processes such as recrystallization, and formulation development. This guide aims to provide a foundational understanding of its solubility characteristics and a practical framework for its empirical determination.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Soluble[1] | The nitrile group can form hydrogen bonds with methanol. |
| Ethanol (B145695) | Polar Protic | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor. |
| Acetone (B3395972) | Polar Aprotic | Very Soluble | The polarity of acetone is compatible with the polar nitrile group. Benzonitrile is very soluble in acetone.[2] |
| Dichloromethane | Polar Aprotic | Soluble | A versatile solvent capable of dissolving a range of polar and non-polar compounds. |
| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane. |
| Ethyl Acetate | Polar Aprotic | Soluble | Offers a balance of polarity suitable for dissolving this compound. |
| Toluene (B28343) | Non-polar | Moderately Soluble | The aromatic ring of toluene interacts favorably with the benzene ring of this compound. Benzonitrile is very soluble in benzene.[2][3] |
| Hexane | Non-polar | Sparingly Soluble | The high polarity of the nitrile group limits solubility in non-polar aliphatic solvents. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and accurate solubility data, an experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a common and reliable technique for determining the solubility of a solid compound in a liquid solvent.
Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance (readable to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with airtight caps
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric or Spectroscopic Analysis:
-
Gravimetric Method:
-
Weigh the volumetric flask containing the filtered solution.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, reweigh the flask containing the dried solute.
-
The mass of the dissolved this compound can be determined by the difference in weight.
-
-
Spectroscopic Method (HPLC or UV-Vis):
-
Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted solution using HPLC or a UV-Vis spectrophotometer.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
-
Gravimetric: Solubility ( g/100 mL) = (mass of solute / volume of solvent) * 100
-
Spectroscopic: Account for the dilution factor to determine the concentration in the original saturated solution.
-
-
Visualizations
Logical Relationship of Solubility
Caption: Factors influencing the solubility of this compound.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining solubility.
References
An In-depth Technical Guide on the Electronic and Structural Properties of 3-Iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic and structural properties of 3-Iodobenzonitrile, a key intermediate in organic synthesis and drug discovery. This document details the compound's molecular structure, spectroscopic signatures, and electronic characteristics. Experimental protocols for its synthesis and characterization are provided, alongside visualizations of key chemical pathways and workflows to facilitate understanding and application in research and development.
Introduction
This compound (C₇H₄IN) is a halogenated aromatic nitrile featuring an iodine atom and a nitrile group in a meta-position on a benzene (B151609) ring. This substitution pattern imparts unique electronic properties and reactivity to the molecule, making it a valuable building block in medicinal chemistry and materials science. The presence of the iodine atom, a good leaving group, facilitates various cross-coupling reactions, allowing for the introduction of the benzonitrile (B105546) moiety into more complex molecular architectures. The nitrile group can also undergo a variety of chemical transformations. An understanding of the interplay between its structural and electronic properties is crucial for its effective utilization in the synthesis of novel compounds, including active pharmaceutical ingredients (APIs).
Structural Properties
The structural characteristics of this compound have been elucidated through various analytical techniques, primarily X-ray crystallography.
Crystal Structure and Molecular Geometry
Table 1: Key Structural and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₄IN |
| Molecular Weight | 229.02 g/mol |
| CAS Number | 69113-59-3 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 40-43 °C |
| Boiling Point | 260.1 ± 23.0 °C (Predicted) |
| Density | 1.91 ± 0.1 g/cm³ (Predicted) |
| Solubility | Soluble in Methanol |
Electronic Properties
The electronic properties of this compound are largely governed by the inductive and mesomeric effects of the electron-withdrawing nitrile group and the polarizable iodine atom.
Spectroscopic Analysis
Spectroscopic techniques provide valuable insights into the electronic structure and vibrational modes of this compound.
3.1.1. Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is used to identify the characteristic functional groups and fingerprint of the molecule. While specific peak-by-peak assignments for this compound are not compiled here, the expected characteristic vibrational frequencies are summarized in Table 2. Full experimental spectra are available on spectral databases such as SpectraBase.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Nitrile (C≡N) | Stretching | 2240 - 2220 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Aromatic C-H | Bending (out-of-plane) | 900 - 675 |
| C-I | Stretching | 600 - 500 |
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound in solution. A literature reference for the ¹³C NMR spectrum is provided by O. Exner and M. Budesinsky in Magnetic Resonance in Chemistry.[1] Full spectra are also available for viewing on platforms like SpectraBase.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹³C | 90 - 140 | Aromatic carbons will appear in this region. The carbon attached to iodine will be significantly shifted. The nitrile carbon will be downfield. |
| ¹H | 7.0 - 8.5 | The aromatic protons will exhibit complex splitting patterns (multiplets) characteristic of a meta-substituted benzene ring. |
Computational Electronic Properties
Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic properties of molecules. While specific DFT calculations for this compound are not presented here, such computations would typically be used to determine properties like the dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
Synthesis and Reactivity
This compound is a versatile intermediate in organic synthesis, primarily owing to the reactivity of the carbon-iodine bond in cross-coupling reactions.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the diazotization of 3-aminobenzonitrile (B145674), followed by an in-situ iodination.[2]
Experimental Protocol: Synthesis of this compound from 3-Aminobenzonitrile [2]
-
Reaction Setup: To a solution of 3-aminobenzonitrile (177 mg, 1.5 mmol) in anhydrous acetonitrile (B52724) (10 mL) at room temperature, add a solution of tert-butyl nitrite (B80452) (7.5 mL, 63.5 mmol) and iodine (381 mg, 1.5 mmol) in anhydrous acetonitrile (10 mL).
-
Reaction: Heat the mixture at 60 °C for 25 minutes.
-
Work-up: Quench the reaction by adding a saturated sodium thiosulfate (B1220275) solution (20 mL).
-
Extraction: Concentrate the mixture under reduced pressure to remove the majority of the acetonitrile. Extract the aqueous phase with ethyl acetate (B1210297) (4 x 10 mL).
-
Purification: Combine the organic extracts, dry with MgSO₄, filter, and concentrate under reduced pressure to yield a solid. Purify the crude product by flash chromatography on silica (B1680970) gel using a hexane (B92381) solution with a 0-10% ethyl acetate gradient.
-
Isolation: Combine the product-containing fractions and evaporate the solvent to obtain pure this compound.
Reactivity in Cross-Coupling Reactions
The C-I bond in this compound is highly susceptible to oxidative addition to transition metal catalysts, such as palladium complexes. This reactivity makes it an excellent electrophilic partner in a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are pivotal in the construction of complex organic molecules.
Applications in Drug Development and Materials Science
The utility of this compound as a synthetic intermediate extends to several areas of research and development:
-
Medicinal Chemistry: It serves as a precursor for the synthesis of a wide range of biologically active molecules. The benzonitrile moiety is present in numerous approved drugs, and the ability to introduce it through reliable cross-coupling reactions is highly valuable.
-
Materials Science: this compound and its derivatives are used in the development of organic electronic materials, such as those for organic light-emitting diodes (OLEDs).[2] The electronic properties of the benzonitrile core can be tuned through substitution to achieve desired photophysical characteristics.
Conclusion
This compound is a molecule of significant interest due to its versatile reactivity and the useful electronic properties of the benzonitrile scaffold. A thorough understanding of its structural and electronic characteristics, as detailed in this guide, is essential for its effective application in the design and synthesis of novel functional molecules for the pharmaceutical and materials science industries. Further detailed crystallographic and computational studies would provide deeper insights into its subtle structural and electronic features, potentially unlocking new avenues for its application.
References
The Diverse Biological Landscape of 3-Iodobenzonitrile Compounds: A Technical Guide for Researchers
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of compounds derived from the versatile 3-iodobenzonitrile scaffold.
For Immediate Release
This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, tailored for researchers, scientists, and professionals in drug development. This compound serves as a crucial building block in medicinal chemistry, leading to the synthesis of a wide array of compounds with significant pharmacological potential. This document collates quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and development in this promising area.
Core Biological Activities
The primary biological activity associated with the this compound scaffold is its role in the development of potent and selective dopamine (B1211576) D3 receptor antagonists . These compounds hold significant promise for the treatment of various neuropsychiatric disorders, including substance use disorder, schizophrenia, and Parkinson's disease. The 3-iodophenyl moiety is a key pharmacophoric element in several high-affinity D3 receptor ligands.
Beyond neurology, derivatives of this compound have been investigated for their potential as anticancer agents and enzyme inhibitors . The acrylonitrile (B1666552) scaffold, which can be synthesized from benzonitrile (B105546) precursors, has shown cytotoxic effects against various cancer cell lines. Research in this area is ongoing to establish a direct structure-activity relationship for this compound-containing anticancer compounds.
Quantitative Data Summary
The following table summarizes the quantitative biological activity data for a key derivative of this compound.
| Compound ID | Target | Activity Type | Kᵢ (nM) | Cell Line/System | Reference |
| PF-4363467 | Dopamine D3 Receptor | Antagonist | 3.1 | Recombinant human receptors | [1] |
| Dopamine D2 Receptor | Antagonist | 692 | Recombinant human receptors | [1] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Dopamine D3 Receptor Binding Assay (Radioligand Displacement)
This protocol outlines the determination of the inhibitory constant (Kᵢ) of a test compound for the dopamine D3 receptor using a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D3 receptor.
-
Radioligand: [³H]Spiperone or another suitable D3 receptor radioligand.
-
Non-specific Binding Control: Haloperidol or another suitable competitor at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test Compound: Synthesized this compound derivative.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by fitting the specific binding data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of potential anticancer compounds derived from this compound.
Materials:
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116).
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Test Compound: Synthesized this compound derivative dissolved in a suitable solvent (e.g., DMSO).
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in PBS).
-
Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.
-
96-well plates and a microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.[4][5]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.
Dopamine D3 Receptor Signaling Pathway
Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Antagonism of the D3 receptor by compounds like PF-4363467 blocks the downstream signaling cascade initiated by dopamine. This leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP). Changes in cAMP levels influence the activity of protein kinase A (PKA) and subsequently modulate the expression of various genes involved in neuronal function and reward pathways.[5][]
Experimental Workflow for Biological Evaluation
The logical flow for the synthesis and biological evaluation of novel this compound derivatives typically follows a structured path from chemical synthesis to in-depth biological characterization.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of biologically active compounds. The development of dopamine D3 receptor antagonists has been a particularly successful application of this scaffold, yielding potent and selective molecules with therapeutic potential. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers, stimulating further innovation in the design and development of novel therapeutics based on the this compound core. Future investigations into other biological targets, such as kinases and other enzymes, may further expand the therapeutic utility of this promising chemical entity.
References
- 1. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
3-Iodobenzonitrile: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodobenzonitrile is a halogenated aromatic nitrile, a class of organic compounds featuring a benzene (B151609) ring substituted with both a nitrile (-C≡N) group and an iodine atom.[1] The unique arrangement of these functional groups, specifically in the meta-position, imparts distinct electronic properties and reactivity to the molecule.[1] The presence of the iodine atom, an excellent leaving group, makes the compound highly susceptible to a variety of substitution reactions, particularly transition metal-catalyzed cross-coupling reactions.[1] This reactivity profile has established this compound as a valuable and versatile building block in the synthesis of complex organic molecules, with significant applications in medicinal chemistry, drug discovery, and materials science.[1][2]
This guide provides a comprehensive overview of the properties, reactivity, and synthetic applications of this compound, with a focus on detailed experimental protocols for key transformations and its role in the construction of pharmaceutically relevant scaffolds.
Physicochemical and Spectroscopic Properties
This compound is a white to off-white crystalline solid under standard conditions.[3] Its key physical and chemical properties are summarized in the table below, providing essential data for handling, storage, and reaction setup.
| Property | Value | Reference |
| CAS Number | 69113-59-3 | [4] |
| Molecular Formula | C₇H₄IN | [4] |
| Molecular Weight | 229.02 g/mol | [4] |
| Melting Point | 40-43 °C | [4][5] |
| Boiling Point | 260.1 ± 23.0 °C (Predicted) | [3][4] |
| Density | 1.91 ± 0.1 g/cm³ (Predicted) | [3][4] |
| Flash Point | >110 °C (>230 °F) - closed cup | [4][5] |
| Solubility | Soluble in Methanol | [3] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [3][4] |
| InChI Key | BGARPMGQRREXLN-UHFFFAOYSA-N | [3][6] |
| SMILES | Ic1cccc(c1)C#N | [5] |
Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products. A reference for its ¹³C NMR spectrum can be found in the work by O. Exner and M. Budesinsky in Magnetic Resonance in Chemistry.[6]
Core Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its two primary functional groups: the iodo substituent and the nitrile group.
-
The Carbon-Iodine Bond : The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general trend I > Br > Cl > F.[7] This high reactivity is due to its lower bond dissociation energy, which facilitates the rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions.[7] This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds at the C-3 position, often under milder conditions than those required for the corresponding bromo or chloro analogs.[1][7]
-
The Nitrile Group : The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, among other transformations. This allows for further molecular diversification after the core scaffold has been assembled using the reactivity of the C-I bond.[1]
This dual functionality makes this compound a powerful precursor for a wide array of substituted aromatic compounds. It serves as a key starting material for synthesizing complex molecules, including active pharmaceutical ingredients (APIs), by enabling the introduction of the benzonitrile (B105546) moiety into target structures.[1]
Key Cross-Coupling Reactions and Protocols
This compound is an excellent electrophilic partner in several cornerstone palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent (typically a boronic acid) with an organohalide.[8] The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation, enabling the synthesis of biaryl compounds.[1][7]
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
This protocol is a generalized procedure based on established methods for aryl iodides.[7][8][9]
-
Preparation : To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 eq.).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free environment.
-
Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane).[7][8] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup : After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[7]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[9]
| Parameter | Typical Reagents/Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand (if needed) | PPh₃, X-Phos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF |
| Temperature | 60 - 110 °C |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10][11] this compound's high reactivity makes it an excellent substrate, allowing for the synthesis of 3-alkynylbenzonitrile derivatives, which are valuable intermediates in pharmaceuticals and organic materials.[1][10]
Caption: General scheme for the Sonogashira coupling of this compound.
This protocol is a generalized procedure based on established methods for aryl iodides.[11][12]
-
Preparation : To a dry, two-necked flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2–10 mol%).
-
Solvent and Reagents : Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine (B128534) or diisopropylamine, 1.5–2.0 eq.).[11]
-
Alkyne Addition : Add the terminal alkyne (1.1–1.2 eq.) dropwise to the stirred mixture.
-
Reaction : Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C).
-
Monitoring : Monitor the reaction progress by TLC or GC-MS.
-
Workup : Upon completion, cool the mixture to room temperature, dilute with an organic solvent like diethyl ether or ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.[11]
-
Purification : Wash the filtrate with water and brine, dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
| Parameter | Typical Reagents/Conditions |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ |
| Copper(I) Cocatalyst | CuI |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) |
| Solvent | THF, DMF, Acetonitrile |
| Temperature | Room Temperature to 80 °C |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds from aryl halides and amines.[13] This reaction has become a cornerstone of medicinal chemistry for constructing the arylamine scaffolds found in many pharmaceuticals.[14] The reaction's development allowed for a more facile synthesis of aryl amines compared to harsher, traditional methods.[13]
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
This protocol is a generalized procedure based on established methods for aryl iodides.[14]
-
Preparation : In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine (B1218219) ligand (e.g., X-Phos or BINAP), and the base (e.g., NaOt-Bu or K₃PO₄).
-
Reagent Addition : Add this compound (1.0 eq.) and the amine (1.1–1.5 eq.) to the tube.
-
Solvent Addition : Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction : Seal the tube and heat the mixture with vigorous stirring at the desired temperature (typically 80–110 °C).
-
Monitoring : Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Workup : Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove insoluble salts and catalyst residues.[14]
-
Purification : Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14]
| Parameter | Typical Reagents/Conditions |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | X-Phos, BINAP, RuPhos |
| Base | NaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80 - 110 °C |
Catalytic Cycles and Workflow Visualization
Understanding the underlying mechanisms of these transformations is critical for reaction optimization and troubleshooting. The following diagrams illustrate the generally accepted catalytic cycles and a typical experimental workflow.
Experimental Workflow
Caption: A typical experimental workflow for a cross-coupling reaction.[8]
Catalytic Cycles
Caption: Simplified catalytic cycles for key cross-coupling reactions.[8][10][13]
Applications in Medicinal Chemistry
This compound is a key starting reagent in the synthesis of numerous compounds with potential biological activity. Its utility is demonstrated in the preparation of diverse molecular scaffolds.
-
Piperidine Derivatives : It serves as a crucial starting material for a broad class of piperidine-containing compounds, which are frequently found in APIs.[1] An example includes its use in the preparation of 1-(3-iodophenyl)-3-{2-[4-(trifluoromethyl)-1-piperidinyl]ethyl}-2-imidazolidinone.[4]
-
Chiral Amino Acid Anilides : These structures are important in drug design, and their synthesis can be achieved via copper-catalyzed N-arylation, where this compound can serve as the aryl source.[1][5]
-
Valsartan Synthesis Intermediate : In the synthesis of the angiotensin II receptor blocker Valsartan, an analog, 2-iodobenzonitrile, was identified as a preferred coupling partner, highlighting the utility of iodobenzonitriles in constructing complex pharmaceuticals.[1]
-
Nicotinic Receptor Agonists : The Sonogashira reaction, for which this compound is an excellent substrate, has been used in the synthesis of SIB-1508Y (Altinicline), a nicotinic receptor agonist.[10]
-
Antipsoriatic and Acne Treatments : The Sonogashira coupling has also been applied to the synthesis of Tazarotene, a treatment for psoriasis and acne.[10]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its high reactivity in palladium-catalyzed cross-coupling reactions, combined with the synthetic flexibility of the nitrile group, provides chemists with a powerful tool for the construction of complex molecular architectures. The reliable protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions enable the efficient synthesis of biaryls, substituted alkynes, and arylamines, respectively. These structural motifs are central to the fields of drug discovery and materials science, cementing this compound's role as a key intermediate for researchers and scientists developing the next generation of pharmaceuticals and functional materials.
References
- 1. This compound | 69113-59-3 | Benchchem [benchchem.com]
- 2. 3-Iodo-4-(methoxymethoxy)benzonitrile|CAS 1332591-18-0 [benchchem.com]
- 3. This compound CAS#: 69113-59-3 [m.chemicalbook.com]
- 4. This compound | 69113-59-3 [m.chemicalbook.com]
- 5. This compound 98 69113-59-3 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
The Versatile Role of 3-Iodobenzonitrile in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodobenzonitrile, a halogenated aromatic nitrile, has emerged as a pivotal building block in medicinal chemistry. Its unique structural features—a reactive iodine atom and a versatile nitrile group in a meta-disposition on a benzene (B151609) ring—offer medicinal chemists a powerful scaffold for the synthesis of a diverse array of biologically active molecules. The iodine atom serves as a linchpin for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling the facile introduction of diverse molecular fragments. Simultaneously, the nitrile group can be transformed into other key functional groups or act as a crucial pharmacophoric element, participating in key interactions with biological targets. This technical guide provides an in-depth review of the applications of this compound in medicinal chemistry, with a focus on quantitative data, detailed experimental methodologies, and the visualization of relevant biological pathways.
Data Presentation: Biological Activities of this compound Derivatives
The strategic use of this compound as a starting material has led to the discovery and development of potent modulators of various biological targets. The following tables summarize the quantitative data for several classes of these compounds, highlighting their potential in different therapeutic areas.
Table 1: Dopamine (B1211576) D3 Receptor Antagonists
| Compound ID | Structure | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |
| 1 | N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide derivative | 21 | 2310 | 110 |
| 2 | (S)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclobutylcarbonyl)amino]-2-methoxybenzamide derivative | 15 | 1850 | 123 |
| 3 | (S)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopentylcarbonyl)amino]-2-methoxybenzamide derivative | 18 | 1560 | 87 |
Data sourced from studies on the synthesis and structure-activity relationships of novel dopamine D3 receptor antagonists.[1]
Table 2: Poly(ADP-ribose) Polymerase (PARP) Inhibitors
| Compound ID | R Group | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |
| 4 | 4-fluorobenzyl | 36 | Not Reported |
| 5 | 3-methoxybenzyl | 45 | Not Reported |
| 6 | Pyridin-4-ylmethyl | 52 | Not Reported |
Data from studies on the design and synthesis of novel PARP-1 inhibitors based on a pyridopyridazinone scaffold, where the 3-cyanophenyl moiety was introduced via this compound.[2][3]
Table 3: Anticancer Activity of this compound-Derived Quinazolinones
| Compound ID | Substitution on Phenyl Ring | HeLa IC50 (µM) | T98G IC50 (µM) | HL60 IC50 (µM) |
| 7a | 4-fluoro | >200 | >200 | 21 |
| 7d | 4-chloro | 10 | >200 | >200 |
| 7e | 4-bromo | >200 | 12 | >200 |
Data from a study on the synthesis and cytotoxic activity of novel iodinated 4-(3H)-quinazolinones.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key synthetic transformations involving this compound and for relevant biological assays.
Synthetic Protocols
1. General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
-
Materials: this compound (1.0 eq.), arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), Na₂CO₃ (2.0 eq.), Toluene/Ethanol/Water (4:1:1 mixture), round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen or argon supply.
-
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the toluene/ethanol/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C under the inert atmosphere and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
2. General Procedure for Sonogashira Coupling
This protocol outlines a standard procedure for the coupling of this compound with a terminal alkyne.
-
Materials: this compound (1.0 eq.), terminal alkyne (1.2 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), CuI (0.04 eq.), triethylamine (B128534) (TEA), anhydrous THF, round-bottom flask, magnetic stirrer, nitrogen or argon supply.
-
Procedure:
-
To a dry round-bottom flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC or GC-MS.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Biological Assay Protocols
1. Dopamine D3 Receptor Binding Assay (Radioligand Displacement)
This protocol describes a method to determine the binding affinity of a test compound for the dopamine D3 receptor.
-
Materials: Membranes from cells expressing human dopamine D3 receptors, [³H]spiperone (radioligand), unlabeled spiperone (B1681076) (for non-specific binding), test compound, assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4), 96-well plates, glass fiber filters, filtration apparatus, scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the D3 receptor membranes, and either the test compound, buffer (for total binding), or a high concentration of unlabeled spiperone (for non-specific binding).
-
Initiate the binding reaction by adding a fixed concentration of [³H]spiperone to all wells.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[5][6]
-
2. PARP-1 Enzyme Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of a compound against the PARP-1 enzyme.
-
Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD⁺ (substrate), test compound, assay buffer, 96-well plate, plate reader capable of measuring fluorescence or absorbance depending on the detection method. A common method involves a colorimetric or fluorometric readout based on the consumption of NAD⁺ or the formation of poly(ADP-ribose).
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, activated DNA, and the test compound or vehicle control.
-
Add the PARP-1 enzyme to each well.
-
Initiate the enzymatic reaction by adding NAD⁺.
-
Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions of the specific assay kit being used.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[1][7][8][9]
-
Mandatory Visualization: Signaling Pathways and Workflows
Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the medicinal chemistry applications of this compound.
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor, a G-protein coupled receptor (GPCR), is a significant target for drugs developed using this compound. Its activation triggers a cascade of intracellular events.
Caption: Simplified Dopamine D3 Receptor Signaling Cascade.[1][7][8][9][10]
General Experimental Workflow for Drug Discovery
The process of discovering and evaluating new drug candidates, many of which can be synthesized from this compound, follows a structured workflow from chemical synthesis to biological testing.
Caption: A typical workflow in medicinal chemistry.
Conclusion
This compound stands as a testament to the power of a well-positioned functional group in driving medicinal chemistry programs. Its utility in robust and versatile cross-coupling reactions allows for the systematic exploration of chemical space, leading to the identification of potent and selective modulators of challenging biological targets. The examples provided in this guide, from dopamine D3 receptor antagonists to PARP inhibitors and anticancer agents, underscore the broad therapeutic potential of scaffolds derived from this key starting material. The detailed experimental protocols offer a practical resource for researchers aiming to leverage the synthetic advantages of this compound in their own drug discovery endeavors. As synthetic methodologies continue to evolve and our understanding of disease biology deepens, the importance of versatile building blocks like this compound in the design and synthesis of next-generation therapeutics is set to grow even further.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic Profile of 3-Iodobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Iodobenzonitrile (CAS No. 69113-59-3), a halogenated aromatic nitrile. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies used for data acquisition.
Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
¹H NMR (Proton NMR) Data
Proton NMR data for this compound reveals four distinct signals in the aromatic region, corresponding to the four protons on the benzene (B151609) ring. The chemical shifts (δ), multiplicities, and coupling constants (J) are crucial for the structural elucidation of substituted benzene rings.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 7.99 | t | 1.5 |
| H-6 | 7.82 | dt | 7.8, 1.3 |
| H-4 | 7.72 | ddd | 7.9, 1.5, 1.0 |
| H-5 | 7.23 | t | 7.8 |
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum of this compound displays six signals, corresponding to the seven carbon atoms in the molecule, with two carbons being chemically equivalent. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Carbon | Chemical Shift (δ) ppm |
| C-4 | 140.7 |
| C-6 | 138.1 |
| C-2 | 131.0 |
| C-5 | 130.2 |
| C-1 (CN) | 117.1 |
| C-3 (C-I) | 93.5 |
Note: The assignment of C-1 and C-3 is based on established chemical shift ranges for nitriles and carbon atoms bearing an iodine substituent.
IR (Infrared) Spectroscopy Data
The infrared spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups: the nitrile group (C≡N) and the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3080 | Medium | Aromatic C-H stretch |
| ~2230 | Strong | C≡N (Nitrile) stretch |
| ~1570 | Medium | Aromatic C=C stretch |
| ~780 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS) Data
Electron ionization mass spectrometry of this compound results in a molecular ion peak and several characteristic fragment ions. The mass-to-charge ratios (m/z) and their relative intensities are key for confirming the molecular weight and fragmentation pattern. The NIST database reports the top three mass-to-charge ratio (m/z) peaks for this compound as 102, 229, and 75, which are characteristic of the molecule's fragmentation under electron ionization.[1]
| m/z | Relative Intensity (%) | Fragment Ion |
| 229 | 100 | [M]⁺ (Molecular Ion) |
| 102 | ~60 | [M - I]⁺ |
| 75 | ~40 | [C₆H₃]⁺ |
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of solid organic compounds.
NMR Spectroscopy
Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃). The solution is then filtered through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[2][3][4][5]
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used.
-
The spectral width is set to cover the aromatic region (approximately 0-10 ppm).
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
-
¹³C NMR:
-
The spectrometer is tuned to the carbon-13 frequency.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal intensity.
-
The spectral width is set to encompass the expected range for aromatic and nitrile carbons (approximately 0-150 ppm).
-
A longer acquisition time and a greater number of scans are required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Chemical shifts are referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
IR Spectroscopy
Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound powder is placed directly onto the diamond or germanium crystal of the ATR accessory.[6][7]
-
A pressure arm is applied to ensure good contact between the sample and the crystal.[6][7]
-
No further sample preparation is required.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
Mass Spectrometry
Sample Introduction and Ionization (Electron Ionization - EI):
-
A small amount of the solid this compound is loaded into a capillary tube which is then placed on the tip of a direct insertion probe.[8]
-
The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.
-
The probe is heated, causing the sample to vaporize directly into the ion source where it is bombarded with a beam of high-energy electrons (typically 70 eV).[8][9][10][11]
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A mass spectrometer capable of electron ionization, such as a quadrupole or time-of-flight (TOF) analyzer, is used.
-
The instrument is calibrated using a known standard.
-
The mass spectrum is scanned over a relevant mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.
-
The data system records the m/z values and their relative abundances.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. This compound | 69113-59-3 | Benchchem [benchchem.com]
- 2. sites.bu.edu [sites.bu.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. jascoinc.com [jascoinc.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. bitesizebio.com [bitesizebio.com]
Thermodynamic Properties of Halogenated Benzonitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of halogenated benzonitriles. These compounds are of significant interest in medicinal chemistry and materials science, and a thorough understanding of their thermodynamic characteristics is crucial for applications ranging from drug design to process chemistry. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and provides visual representations of experimental workflows.
Thermodynamic Data of Halogenated Benzonitriles
The following tables summarize the available experimental data for the enthalpy of formation, enthalpy of sublimation, enthalpy of vaporization, and heat capacity of various halogenated benzonitriles. It is important to note that a complete dataset for all possible halogenated benzonitriles is not available in the literature, and the presented data reflects the current state of published research.
Table 1: Enthalpy of Formation of Halogenated Benzonitriles at 298.15 K
| Compound | Formula | State | ΔfH° (kJ/mol) |
| 2-Fluorobenzonitrile | C₇H₄FN | g | 6.02[1] |
| 3-Fluorobenzonitrile | C₇H₄FN | - | - |
| 4-Fluorobenzonitrile | C₇H₄FN | g | 6.02[1] |
| 2-Chlorobenzonitrile | C₇H₄ClN | - | - |
| 3-Chlorobenzonitrile | C₇H₄ClN | - | - |
| 4-Chlorobenzonitrile | C₇H₄ClN | - | - |
| 2,6-Dichlorobenzonitrile | C₇H₃Cl₂N | - | - |
| 4-Iodobenzonitrile | C₇H₄IN | g | 279.00[2] |
Note: "g" denotes the gaseous state. A hyphen (-) indicates that reliable experimental data was not found in the surveyed literature.
Table 2: Enthalpy of Sublimation and Vaporization of Halogenated Benzonitriles at 298.15 K
| Compound | Formula | ΔsubH° (kJ/mol) | ΔvapH° (kJ/mol) |
| 4-Fluorobenzonitrile | C₇H₄FN | - | - |
| 2-Chlorobenzonitrile | C₇H₄ClN | - | 12.8 (at 393 K)[3] |
| 2-Amino-6-fluorobenzonitrile | C₇H₅FN₂ | - | 55.08[4] |
Note: A hyphen (-) indicates that reliable experimental data was not found in the surveyed literature. The temperature for the enthalpy of vaporization of 2-Chlorobenzonitrile is specified as it deviates from the standard 298.15 K.
Table 3: Molar Heat Capacity of Liquid Benzonitrile (B105546)
| Compound | Formula | Cp,liquid (J/mol·K) | Temperature (K) |
| Benzonitrile | C₇H₅N | 161.1 | 298.15[5] |
Experimental Protocols
The determination of the thermodynamic properties of halogenated benzonitriles relies on precise calorimetric and vapor pressure measurement techniques. The two primary methods employed are combustion calorimetry for determining enthalpies of formation and Knudsen effusion mass spectrometry for determining sublimation and vaporization enthalpies.
Combustion Calorimetry
Combustion calorimetry is a fundamental technique used to determine the enthalpy of combustion of a substance, from which the standard enthalpy of formation can be derived.[6][7][8]
Methodology:
-
Sample Preparation: A precisely weighed sample of the halogenated benzonitrile (typically in solid or liquid form) is placed in a crucible inside a high-pressure vessel known as a "bomb". For solid samples, pelletizing may be required. An ignition wire, often made of platinum, is positioned in contact with the sample.[8]
-
Bomb Assembly and Pressurization: The bomb is sealed and purged of air before being filled with a high pressure of pure oxygen (typically around 25-30 atm). A small, known amount of water is often added to the bomb to ensure that all combustion products are in their standard states.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container called a calorimeter. The entire assembly is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire.[8] The temperature of the water in the calorimeter is monitored with high precision as a function of time before, during, and after the combustion reaction.
-
Data Analysis: The temperature change of the calorimeter system is used to calculate the heat released during the combustion. Corrections are made for the heat of ignition and any side reactions, such as the formation of nitric acid if the compound contains nitrogen. The heat capacity of the calorimeter is determined by calibrating it with a substance of known enthalpy of combustion, such as benzoic acid.[9]
-
Enthalpy of Formation Calculation: From the determined enthalpy of combustion, the standard enthalpy of formation of the halogenated benzonitrile is calculated using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HX, and N₂, where X is the halogen).[8]
Knudsen Effusion Mass Spectrometry (KEMS)
Knudsen effusion mass spectrometry is a powerful technique for determining the vapor pressure of low-volatility substances, from which enthalpies of sublimation and vaporization can be derived.[10][11][12][13][14]
Methodology:
-
Sample Loading: A small amount of the halogenated benzonitrile is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.
-
High Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber. Under these conditions, the molecules effusing through the orifice form a molecular beam.
-
Temperature Control: The temperature of the Knudsen cell is precisely controlled and varied over a range of temperatures.
-
Mass Spectrometric Detection: The molecular beam is directed into the ion source of a mass spectrometer. The intensity of the parent molecular ion (or a characteristic fragment ion) is measured as a function of the cell temperature.
-
Vapor Pressure Determination: The ion intensity is proportional to the vapor pressure of the substance at a given temperature. The instrument is calibrated using a reference substance with a known vapor pressure.
-
Enthalpy of Sublimation/Vaporization Calculation: The vapor pressure data obtained at different temperatures are used in the Clausius-Clapeyron equation to determine the enthalpy of sublimation (for a solid sample) or vaporization (for a liquid sample).[11][13]
Logical Relationships in Thermodynamic Data
The thermodynamic properties of a compound are interconnected. The following diagram illustrates the key relationships between the standard enthalpies of formation in the condensed and gaseous phases, and the enthalpies of phase transition (fusion, vaporization, and sublimation).
According to Hess's Law, the enthalpy of sublimation is equal to the sum of the enthalpies of fusion and vaporization at the same temperature:
ΔsubH° = ΔfusH° + ΔvapH°
This relationship allows for the calculation of one property if the other two are known. Similarly, the standard enthalpy of formation in the gaseous state can be determined from the standard enthalpy of formation in the condensed phase (solid or liquid) and the corresponding enthalpy of sublimation or vaporization:
ΔfH°(gas) = ΔfH°(solid) + ΔsubH°
ΔfH°(gas) = ΔfH°(liquid) + ΔvapH°
These fundamental thermodynamic relationships are essential for constructing a complete thermodynamic profile of a compound.
Conclusion
This technical guide has summarized the available thermodynamic data for halogenated benzonitriles and detailed the primary experimental techniques used for their determination. While the existing data provides valuable insights, it is evident that further experimental work is needed to establish a more comprehensive and systematic understanding of the thermodynamic properties across the full spectrum of these important compounds. Such data would be invaluable for researchers in drug development and materials science, enabling more accurate modeling and prediction of compound behavior.
References
- 1. Benzonitrile, 4-fluoro- (CAS 1194-02-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Benzonitrile, 4-iodo- (CAS 3058-39-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Benzonitrile, 2-chloro- [webbook.nist.gov]
- 4. chemeo.com [chemeo.com]
- 5. jpyro.co.uk [jpyro.co.uk]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. CAS 1194-02-1: 4-Fluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 10. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]
- 11. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]
- 12. msinstruments.us [msinstruments.us]
- 13. amt.copernicus.org [amt.copernicus.org]
- 14. Knudsen Effusion MS [massint.co.uk]
A Technical Guide to High-Purity 3-Iodobenzonitrile for Researchers and Drug Development Professionals
Introduction
3-Iodobenzonitrile is a versatile aromatic building block of significant interest to the pharmaceutical and material science industries. Its unique electronic and structural properties, conferred by the presence of both an iodo and a nitrile group on the benzene (B151609) ring, make it a valuable precursor in the synthesis of a wide array of complex organic molecules. The iodine atom serves as an excellent leaving group for various cross-coupling reactions, while the nitrile moiety can be readily transformed into other functional groups or act as a key pharmacophore. This technical guide provides an in-depth overview of high-purity this compound, focusing on its commercial availability, quality specifications, and essential experimental protocols for its use and analysis.
Commercial Availability and Specifications of High-Purity this compound
A multitude of chemical suppliers offer this compound at various purity levels, catering to the diverse needs of the research and development community. High-purity grades are essential for applications in drug discovery and development, where impurities can lead to undesirable side reactions and affect the biological activity of the final compounds. The following tables summarize the typical specifications from prominent commercial suppliers.
Table 1: Supplier and Purity Information for this compound
| Supplier | Stated Purity | Analysis Method |
| Sigma-Aldrich | 98% | Not specified on product page |
| TCI Chemicals | >98.0% | Gas Chromatography (GC) |
| J&K Scientific | 97% | Not specified on product page[1] |
| Thermo Scientific | 97% | Gas Chromatography (GC) |
| BLD Pharm | Purity/Specification available | NMR, HPLC, LC-MS, UPLC[2] |
| Sunway Pharm | 97% | Not specified on product page |
Table 2: Representative Certificate of Analysis Data for High-Purity this compound (Based on Sigma-Aldrich Product)
| Parameter | Specification | Result | Method |
| Purity | ≥98.0 % | 99.2 % | Gas Chromatography (GC) |
| Appearance | White to Faint Yellow Crystalline Powder | Conforms | Visual |
| Melting Point | 40-43 °C | 41.5 °C | Capillary Method |
| Identity | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Infrared Spectrum | Conforms to reference | Conforms | FT-IR Spectroscopy |
| Residual Solvents | ≤0.5 % | <0.1 % | Headspace GC |
Note: The data in Table 2 is representative and may vary between different lots and suppliers. Researchers should always refer to the lot-specific Certificate of Analysis for the most accurate information.
Experimental Protocols
Synthesis of High-Purity this compound via Diazotization of 3-Aminobenzonitrile (B145674)
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
3-Aminobenzonitrile
-
Sodium Nitrite (B80452) (NaNO₂)
-
Potassium Iodide (KI)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica (B1680970) Gel (for column chromatography)
-
Ethyl Acetate (B1210297)
Procedure:
-
Diazotization: In a flask cooled to 0-5 °C in an ice bath, dissolve 3-aminobenzonitrile in a mixture of concentrated HCl and water.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.
-
Iodination: To the cold diazonium salt solution, add a solution of potassium iodide in water. The reaction mixture will darken.
-
Allow the reaction to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture to room temperature. To quench any remaining iodine, add a saturated solution of sodium thiosulfate until the dark color disappears.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield high-purity this compound as a crystalline solid.
Quality Control and Purity Assessment of this compound
Ensuring the purity of this compound is critical for its intended applications. The following are standard analytical methods for its quality control.
a) Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of this compound and identify any volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Analysis: The purity is calculated from the peak area percentage of the main component in the chromatogram. The mass spectrum of the main peak should correspond to the molecular weight of this compound (229.02 g/mol ) and its characteristic fragmentation pattern.[3]
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess for the presence of structurally related impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Analysis: The proton NMR spectrum should exhibit a characteristic pattern of aromatic protons. The integration of the peaks should correspond to the number of protons in the molecule.
-
¹³C NMR Analysis: The carbon NMR spectrum should show the expected number of signals for the aromatic and nitrile carbons.
c) Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To confirm the presence of key functional groups.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.
-
Analysis: The IR spectrum should show a strong, sharp absorption band around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. The spectrum will also display characteristic peaks for the aromatic C-H and C=C bonds.[4]
Visualizations
Chemical Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Workflow for Quality Control
Caption: Quality Control Workflow.
Hypothetical Signaling Pathway in Drug Discovery
This compound is a valuable starting material for synthesizing kinase inhibitors, which are a major class of drugs. The following diagram illustrates a hypothetical signaling pathway where a kinase inhibitor developed from a this compound precursor might act.
Caption: Kinase Inhibitor Signaling Pathway.
References
3-Iodobenzonitrile: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-iodobenzonitrile. The information presented herein is crucial for ensuring the integrity and purity of this compound in research and development settings, particularly in the synthesis of novel pharmaceutical agents and functional materials.
Physicochemical Properties and Recommended Storage
Proper storage of this compound is paramount to prevent its degradation and maintain its chemical integrity. The following table summarizes its key physicochemical properties and the recommended storage conditions based on information from various suppliers.
| Property | Value |
| Chemical Formula | C₇H₄IN |
| Molecular Weight | 229.02 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 40-43 °C |
| Recommended Storage | Keep in a dry, cool, and well-ventilated place.[1][2] |
| Store in a tightly sealed container.[1][3][4] | |
| Protect from direct sunlight and light exposure.[1] | |
| Some suppliers recommend refrigeration (0-10°C or not exceeding 8°C). | |
| Store under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[2] |
Stability Profile and Potential Degradation Pathways
While specific, in-depth stability studies on this compound are not extensively published, its chemical structure as an iodinated aromatic nitrile suggests several potential degradation pathways under stress conditions. Understanding these pathways is essential for developing stability-indicating analytical methods and for predicting potential impurities.
The primary routes of degradation for benzonitrile (B105546) derivatives often involve the hydrolysis of the nitrile group.[1][5][6] For this compound, the following degradation pathways can be anticipated:
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can hydrolyze to form 3-iodobenzamide (B1666170) as an intermediate, which can be further hydrolyzed to 3-iodobenzoic acid.[5][6]
-
Photodegradation: Aromatic iodine compounds can be susceptible to photolytic cleavage of the carbon-iodine bond, potentially leading to the formation of radical species and subsequent downstream products.
-
Thermal Degradation: At elevated temperatures, decomposition may occur. While the specific products for this compound are not documented, thermal decomposition of related compounds like polyacrylonitrile (B21495) is known to produce various nitriles and other small molecules.[7]
The following diagram illustrates the potential degradation pathways of this compound under hydrolytic conditions.
Caption: Hydrolytic degradation pathway of this compound.
Proposed Experimental Protocol for Forced Degradation Studies
To thoroughly assess the stability of this compound and identify its degradation products, a forced degradation study is recommended. The following protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[8][9][10][11]
Objective
To investigate the intrinsic stability of this compound under various stress conditions and to identify the resulting degradation products, thereby facilitating the development of a stability-indicating analytical method.
Materials and Methods
-
Test Substance: this compound (of known purity)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water).
-
Equipment: HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry), pH meter, calibrated oven, photostability chamber, analytical balance.
Experimental Workflow
The following diagram outlines the proposed workflow for the forced degradation study.
Caption: Proposed workflow for the forced degradation study of this compound.
Stress Conditions
-
Acid Hydrolysis: A solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) will be treated with 0.1 M HCl and heated at 60°C for a specified period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: A solution of this compound will be treated with 0.1 M NaOH at room temperature for a specified period.
-
Oxidative Degradation: A solution of this compound will be treated with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: A solid sample of this compound will be placed in a calibrated oven at 60°C for a specified period.
-
Photostability: Solid and solution samples of this compound will be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] Control samples should be kept in the dark.
Sample Analysis
At each time point, an aliquot of the stressed sample will be withdrawn, neutralized (if necessary), and diluted to a suitable concentration. The samples will be analyzed by a validated stability-indicating HPLC method to determine the purity of this compound and to detect any degradation products. The structure of significant degradation products should be elucidated using techniques such as LC-MS/MS.
Conclusion
This compound is a stable compound when stored under appropriate conditions. To ensure its integrity, it should be stored in a cool, dry, dark place in a tightly sealed container, preferably under an inert atmosphere. While specific degradation data is limited, understanding the potential degradation pathways through hydrolysis and photolysis is crucial for its handling and use in sensitive applications. The proposed forced degradation study provides a robust framework for comprehensively evaluating the stability of this compound and for the development of stability-indicating analytical methods, which are essential for quality control in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Organic Semiconductors Using 3-Iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of organic semiconductors utilizing 3-iodobenzonitrile as a key building block. The versatile reactivity of the iodo group, combined with the electron-withdrawing nature of the nitrile functionality, makes this compound an excellent starting material for a variety of palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, are fundamental to the construction of complex π-conjugated systems with tailored optoelectronic properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Suzuki-Miyaura Coupling: Synthesis of Cyano-Substituted Biaryls and Oligophenylenes
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds.[1] In the context of organic semiconductor synthesis, this reaction is invaluable for extending the π-conjugation of the this compound core, leading to the formation of biaryl and oligo-phenylene structures. The incorporation of the benzonitrile (B105546) moiety can enhance the electron-accepting properties of the resulting material.
Experimental Protocol: Synthesis of 3-Phenylbenzonitrile
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq.)
-
Triphenylphosphine (PPh₃, 0.08 eq.)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
Toluene/Water (4:1 v/v), degassed
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-phenylbenzonitrile.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoacetophenone | Phenylboronic acid | 7% Pd/WA30 | KOH | 1,4-Dioxane/H₂O | 25 | 14 | >99 |
| 2 | Iodobenzene | Phenylboronic acid | PdNPs (0.0008) | PVP | H₂O | 90 | 24 | 83 |
| 3 | 4-Iodoanisole | Phenylboronic acid | PdCu@Ti₃C₂ | K₂CO₃ | H₂O | 80 | 0.5 | 95 |
Data adapted from various sources for illustrative purposes.[2][3][4]
Diagram 1: General Workflow for Synthesis and Purification
References
Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of biaryl and substituted aromatic structures. This document provides detailed application notes and a comprehensive protocol for the Suzuki coupling reaction of 3-iodobenzonitrile with a variety of organoboron reagents. The resulting 3-cyanobiaryl derivatives are valuable scaffolds in medicinal chemistry and are key intermediates in the synthesis of biologically active compounds and functional materials.
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide (this compound) to the Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
Data Presentation: Reaction Conditions for Suzuki Coupling of Aryl Halides
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of aryl halides, including analogues of this compound, with various arylboronic acids. This data is intended to provide a starting point for reaction optimization.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |
| 2 | This compound | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 100 | 8 | 92 |
| 3 | This compound | 3-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 16 | 88 |
| 4 | This compound | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Toluene | 110 | 6 | 85 |
| 5 | 4-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | 78 |
| 6 | This compound | 4-Fluorophenylboronic acid | Pd(OAc)₂ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | THF/H₂O | 60 | 18 | 90 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas. This is typically achieved by evacuating the flask and backfilling with argon or nitrogen. This cycle should be repeated three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via a syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature. The reaction mixture is then diluted with an organic solvent such as ethyl acetate (B1210297) and washed with water and brine. The organic layer is separated, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-cyanobiaryl product.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling of this compound.
Catalytic Cycle of the Suzuki Coupling Reaction
Application Notes and Protocols for the Sonogashira Coupling of 3-Iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Sonogashira coupling reaction conditions for 3-iodobenzonitrile, a key building block in the synthesis of various organic molecules relevant to pharmaceutical and materials science research. This document details both traditional and modern protocols, including copper-co-catalyzed, copper-free, and microwave-assisted methods, to facilitate the efficient formation of carbon-carbon bonds between the sp² carbon of this compound and the sp carbon of a terminal alkyne.
Introduction to Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling method used to form a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1] The reaction is typically catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst in the presence of an amine base.[1] Its mild reaction conditions and tolerance for a wide range of functional groups make it a valuable tool in organic synthesis.[2]
The general scheme for the Sonogashira coupling of this compound is as follows:
Key Reaction Parameters
The success of the Sonogashira coupling is highly dependent on the careful selection of several key parameters:
-
Catalyst System: The choice of palladium catalyst and, if applicable, a copper co-catalyst is crucial. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1] Copper(I) iodide (CuI) is the most frequently used co-catalyst.[3] Copper-free systems have also been developed to avoid the formation of alkyne homocoupling byproducts and to simplify purification.[3][4]
-
Base: An amine base, such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.[2] Inorganic bases like cesium carbonate (Cs₂CO₃) are also employed, particularly in copper-free protocols.[5]
-
Solvent: A variety of solvents can be used, with tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) being common choices. The solvent can influence the solubility of the reagents and the reaction rate.
-
Temperature: Sonogashira reactions can often be performed at room temperature, especially with reactive aryl iodides.[2] However, heating may be required for less reactive substrates or to increase the reaction rate. Microwave irradiation has emerged as a technique to significantly shorten reaction times.[6]
-
Alkyne Protecting Groups: For some terminal alkynes, particularly volatile ones, the use of a protecting group like trimethylsilyl (B98337) (TMS) can be advantageous to prevent side reactions. The TMS group can be removed in a subsequent step.[7]
Data Presentation: Reaction Conditions and Yields
The following tables summarize various reported conditions for the Sonogashira coupling of aryl iodides, including examples relevant to this compound, with different terminal alkynes.
Table 1: Copper-Co-catalyzed Sonogashira Coupling Conditions
| Alkyne | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (1) | CuI (1) | TEA (excess) | THF | RT | 1 | 99.5 | [7] |
| Phenylacetylene | 5% Pd on Alumina | 0.1% Cu₂O on Alumina | - | THF-DMA (9:1) | 75 | 72 | <2 | [8] |
| 3-Ethynylpyridine | 5% Pd on Alumina | 0.1% Cu₂O on Alumina | - | THF-DMA (9:1) | 80 | - | 73 | [8] |
| Phenylacetylene | Pd₂(dba)₃ (5) / PPh₃ (6) | CuI (3) | iPr₂NH (2.5) | DMSO | 45 | 1 | - | [9] |
| 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (cat.) | CuI (cat.) | TEA | RT | 1.5 | Good | [10] |
Table 2: Copper-Free Sonogashira Coupling Conditions
| Alkyne | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(OAc)₂ (cat.) | - | TBAF·3H₂O (3) | None | 80 | - | - | [11] |
| Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1) | Cs₂CO₃ (1) | 2-MeTHF | RT | 48 | Good-Excellent | [5] |
| (Hetero)arylacetylenes | [{Pd(µ-OH)Cl(NHC)}₂] (1 ppm) | - | Catalytic amount | EtOH (96%) | - | - | 56 | [12] |
Table 3: Microwave-Assisted Sonogashira Coupling Conditions
| Alkyne | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (cat.) | CuI (cat.) | TEA | MeCN | - | - | High | [13] |
| Phenylacetylene | Pd(OAc)₂ (2) | None | TEA (2.5) | [C₄mim][NTf₂] | 50 | 10 | ~95 | [14] |
| Trimethylsilylacetylene | - | - | - | - | - | 5-25 | 80-95 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Co-catalyzed Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, degassed)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask or round-bottom flask with a condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and copper(I) iodide (1-5 mol%).
-
Add the anhydrous solvent and the degassed amine base (2-3 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂)
-
Ligand (if required, e.g., cataCXium A)
-
Base (e.g., Cs₂CO₃, TBAF·3H₂O)
-
Anhydrous solvent
-
Schlenk flask or round-bottom flask with a condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (0.5-3 mol%), and the ligand (if used).
-
Add the base (1-3 equiv) and the anhydrous solvent.
-
Stir the mixture for a few minutes to ensure proper mixing.
-
Add the terminal alkyne (1.2 equiv).
-
Stir the reaction at room temperature or heat as necessary, monitoring its progress by TLC or GC.
-
After completion, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Microwave-Assisted Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst
-
Copper catalyst (if not a copper-free protocol)
-
Base
-
Microwave-safe reaction vessel with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), the palladium catalyst, copper catalyst (if used), and the base.
-
Add the appropriate solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature and time. These parameters will need to be optimized for the specific reaction.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up and purify the product as described in the previous protocols.
Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for the Sonogashira coupling reaction.
References
- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. rsc.org [rsc.org]
- 9. redalyc.org [redalyc.org]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of 3-Iodobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodobenzonitrile is a versatile aromatic building block widely employed in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. The presence of both a reactive iodine atom and a synthetically adaptable nitrile group makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions, which form the cornerstone of modern synthetic chemistry, enable the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, demonstrating broad functional group tolerance.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The methodologies and data presented herein are intended to serve as a comprehensive guide for researchers in academia and industry.
Applications in Drug Discovery and Medicinal Chemistry
The benzonitrile (B105546) moiety is a prevalent structural motif in a diverse range of pharmaceuticals. The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor for the synthesis of other functionalities such as amines, carboxylic acids, and tetrazoles. Palladium-catalyzed cross-coupling reactions using this compound provide a direct and efficient route to introduce the 3-cyanophenyl group into lead compounds, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
General Experimental Workflow
A typical workflow for a palladium-catalyzed cross-coupling reaction involving this compound is depicted below. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and phosphine (B1218219) ligands.
Figure 1. General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl halide and an arylboronic acid. This reaction is widely used to synthesize biaryl scaffolds.
Quantitative Data
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 95 | Analogous Reaction |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 | Analogous Reaction |
| 3-Thiopheneboronic Acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 8 | 88 | Analogous Reaction |
Note: Data for analogous aryl iodides is presented due to limited specific data for this compound.
Experimental Protocol: Synthesis of 3-Phenylbenzonitrile
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 229 mg), phenylboronic acid (1.2 mmol, 146 mg), palladium(II) acetate (B1210297) (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (B84403) (2.0 mmol, 424 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed toluene (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 3-phenylbenzonitrile.
Catalytic Cycle
References
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from 3-Iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from 3-iodobenzonitrile. This versatile building block is particularly useful for introducing the 3-cyanophenyl moiety into target molecules through various modern cross-coupling reactions. The protocols detailed herein are based on established and reliable synthetic methodologies, offering a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a key starting material in the synthesis of a wide array of complex organic molecules, many of which are precursors to active pharmaceutical ingredients (APIs). The presence of the iodo group, an excellent leaving group, at the meta-position to the nitrile functionality allows for facile carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. This unique reactivity profile makes this compound an attractive substrate for generating diverse molecular scaffolds. This document outlines protocols for three of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Additionally, alternative methods for cyanation and amination are briefly discussed.
Core Reactions and Applications
The primary focus of these notes is on the following transformations of this compound:
-
Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds, which are prevalent in numerous blockbuster drugs.
-
Sonogashira Coupling: For the preparation of aryl alkynes, important intermediates in the synthesis of various biologically active compounds.
-
Buchwald-Hartwig Amination: For the formation of N-aryl bonds, a critical step in the synthesis of a vast number of pharmaceuticals.
These reactions offer mild conditions, high functional group tolerance, and generally provide good to excellent yields of the desired products.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the coupling of this compound and analogous aryl iodides with various partners.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Boronic Acids
| Entry | Aryl Iodide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | Est. >90 |
| 2 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ | WEB | RT | 0.5 | 98 |
| 3 | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 4 | This compound | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 16 | Est. >85 |
Estimated yields are based on typical outcomes for similar substrates under the specified conditions. WEB = Water Extract of Banana.
Table 2: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | Est. >90 |
| 2 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (1) | CuI (2) | Et₃N | DMF | RT | 2 | 95 |
| 3 | 4-Iodotoluene | Phenylacetylene | 5% Pd on Alumina | 0.1% Cu₂O on Alumina | - | THF-DMA (9:1) | 75 | - | 60[1] |
| 4 | This compound | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | 8 | Est. >85 |
Estimated yields are based on typical outcomes for similar substrates under the specified conditions.
Table 3: Buchwald-Hartwig Amination of Aryl Iodides with Amines
| Entry | Aryl Iodide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Aniline (B41778) | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 24 | 69[2] |
| 2 | Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.05) | - | t-BuONa | H₂O | 50 | 5 | 90[3] |
| 3 | 4-Bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NaOtBu | Toluene | 100 | 16 | 98 |
| 4 | This compound | Piperidine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiHMDS | 1,4-Dioxane | 100 | 24 | Est. >90 |
Estimated yields are based on typical outcomes for similar substrates under the specified conditions.
Experimental Protocols
The following are detailed, representative protocols for the key transformations of this compound.
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of 3-(4-Fluorophenyl)benzonitrile
This protocol describes the synthesis of a biaryl nitrile, a common scaffold in medicinal chemistry.
Materials:
-
This compound (1.0 mmol, 229 mg)
-
4-Fluorophenylboronic acid (1.2 mmol, 168 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Sodium carbonate (2.0 mmol, 212 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-fluorophenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-(4-fluorophenyl)benzonitrile.
Protocol 2: Sonogashira Coupling
Synthesis of 3-(Phenylethynyl)benzonitrile
This protocol details the formation of an aryl-alkyne linkage, a versatile functional group in organic synthesis.
Materials:
-
This compound (1.0 mmol, 229 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (B128534) (Et₃N) (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with ethyl acetate (10 mL).
-
Concentrate the combined filtrates under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(phenylethynyl)benzonitrile.
Protocol 3: Buchwald-Hartwig Amination
Synthesis of 3-(Phenylamino)benzonitrile
This protocol describes the formation of a C-N bond to produce a diarylamine derivative.
Materials:
-
This compound (1.0 mmol, 229 mg)
-
Aniline (1.2 mmol, 110 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 mmol, 9.5 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene, anhydrous (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and a magnetic stir bar.
-
Seal the tube with a septum, remove from the glovebox, and add anhydrous toluene and aniline via syringe under a positive pressure of inert gas.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-(phenylamino)benzonitrile.[2]
Alternative Synthetic Routes
While palladium-catalyzed reactions are highly efficient, classical methods can also be employed for the synthesis of nitriles and amines from aryl halides.
-
Rosenmund-von Braun Reaction: This reaction allows for the conversion of aryl halides to aryl nitriles using copper(I) cyanide, typically at high temperatures in a polar solvent like DMF or pyridine.[4][5] This can be an alternative to palladium-catalyzed cyanation methods.
-
Ullmann Condensation: The Ullmann reaction can be used to form C-N and C-O bonds by reacting an aryl halide with an amine or alcohol in the presence of a copper catalyst, often at elevated temperatures.[6] This serves as a classical alternative to the Buchwald-Hartwig amination.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the general experimental workflow and the catalytic cycles for the described cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 3-Iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug development professionals, the synthesis of biaryl and heteroaryl structures is of paramount importance, as these motifs are prevalent in a vast array of bioactive molecules. 3-Iodobenzonitrile is a valuable building block in this context, offering a reactive site for C-C bond formation and a versatile nitrile group for further synthetic transformations.
The success of a Suzuki reaction is critically dependent on the choice of the palladium catalyst system, particularly the ancillary ligand that coordinates to the palladium center. The ligand influences the catalyst's stability, solubility, and reactivity, thereby impacting reaction rates, yields, and the scope of compatible substrates. This document provides a detailed guide to ligand selection for the Suzuki coupling of this compound with various arylboronic acids, supported by quantitative data and detailed experimental protocols.
Ligand Selection and Performance
The choice of ligand in a Suzuki-Miyaura coupling reaction dictates the efficiency of the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination. For an electron-deficient substrate like this compound, the oxidative addition of the C-I bond to the Pd(0) center is generally facile. Therefore, the ligand's role in promoting the transmetalation and reductive elimination steps becomes crucial for achieving high yields.
Bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald biarylphosphine ligands, have demonstrated exceptional performance in the Suzuki coupling of a wide range of aryl halides, including electron-deficient ones. These ligands stabilize the palladium catalyst, promote the formation of the active monoligated Pd(0) species, and accelerate the rate-limiting transmetalation and reductive elimination steps. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering strong σ-donation and excellent thermal stability to the palladium catalyst.
The following table summarizes the performance of representative ligands in Suzuki-Miyaura coupling reactions involving substituted iodobenzonitriles and other electron-deficient aryl iodides. While direct comparative data for this compound is limited, the trends observed with similar substrates provide a strong basis for ligand selection.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Yield (%) | Reference Substrate |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 90-110 | 12-24 | Phenylboronic acid | 75-85 | 4-Iodobenzonitrile[1] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 2 | Phenylboronic acid | >95 | 4-Iodobenzonitrile |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 80 | 2 | Phenylboronic acid | >95 | 4-Iodobenzonitrile |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 80 | 2 | Phenylboronic acid | >95 | 4-Iodobenzonitrile |
| IPr | [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ | Dioxane/Water | 80 | 4 | Phenylboronic acid | ~90 | 4-Chloro-3-iodobenzonitrile |
| sSPhos | Na₂PdCl₄ | K₂CO₃ | Water/Acetonitrile | 37 | 28 | Phenylboronic acid | 67 | DNA-conjugated aryl iodide[2] |
Note: The data presented is a compilation from various sources and for substrates similar to this compound. Yields are indicative and can vary based on specific reaction conditions and the nature of the boronic acid partner.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using two different classes of ligands: a traditional phosphine ligand (Pd(PPh₃)₄) and a modern biarylphosphine ligand (SPhos).
Protocol 1: Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed deionized water (1 mL) to the flask via syringe under a positive flow of inert gas.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: High-Efficiency Suzuki Coupling using SPhos Ligand
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv) to a flame-dried Schlenk flask containing a magnetic stir bar.
-
Catalyst Pre-formation (optional but recommended): In a separate vial, dissolve Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and SPhos (0.022 mmol, 2.2 mol%) in toluene (1 mL) and stir for 10 minutes at room temperature.
-
Solvent and Catalyst Addition: Add degassed toluene (4 mL) to the Schlenk flask. Then, add the pre-formed catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Ligand Selection Workflow
This diagram outlines a logical workflow for selecting an appropriate ligand for the Suzuki coupling of this compound.
Caption: A workflow for ligand selection and reaction optimization.
References
Application Notes and Protocols: Copper-Free Sonogashira Coupling of 3-Iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the copper-free Sonogashira coupling of 3-iodobenzonitrile with a terminal alkyne. This reaction is a powerful tool for the formation of carbon-carbon bonds, yielding substituted benzonitriles that are valuable intermediates in the synthesis of pharmaceuticals, organic electronics, and other advanced materials. The elimination of copper from the reaction simplifies purification and avoids the formation of alkyne homocoupling byproducts, known as Glaser coupling.[1]
Introduction
The Sonogashira cross-coupling reaction is a fundamental transformation in organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1][2] While traditionally catalyzed by a combination of palladium and a copper co-catalyst, copper-free methodologies have been developed to overcome drawbacks associated with copper, such as catalyst deactivation and the need for stringent anaerobic conditions.[1][3] These protocols often employ specialized palladium catalysts and ligands to facilitate the reaction.[2][4][5]
Aryl nitriles, such as this compound, are important building blocks. The resulting alkynyl-substituted benzonitriles can be further elaborated into a variety of functional molecules. For instance, carbazole-benzonitrile derivatives are utilized as host materials in high-efficiency blue organic light-emitting diodes (OLEDs).[6] Additionally, aromatic nitriles are precursors to pharmaceuticals, pesticides, and dyes.[7]
Reaction Principle
The copper-free Sonogashira coupling proceeds via a palladium-catalyzed cycle. The key steps involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by deprotonation of the terminal alkyne by a base, reaction with the palladium(II) complex, and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Data Presentation
The following table summarizes representative conditions for the copper-free Sonogashira coupling of aryl halides with terminal alkynes, providing a basis for the protocol with this compound.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ | Aminophosphine | Inorganic Base | Organic Solvent | 65 | Good to Excellent | Avoids the need for a copper salt or amine base.[5] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | Room Temp. | up to 97 | Air-stable precatalyst, allows for rapid reaction at room temperature.[8] |
| Pd(CH₃CN)₂Cl₂ | cataCXium A | Cs₂CO₃ | 2-MeTHF | Room Temp. | Good to Excellent | Utilizes a green solvent and is performed under amine-free conditions.[9] |
| PdCl₂(PPh₃)₂ | None | Amine | DMF | Varies | Varies | A more traditional palladium catalyst, can be used in copper-free systems.[10] |
| Dipyridylpalladium complex | Dipyridyl | TBAA | NMP | Room Temp. | High | Effective for aryl iodides and bromides at room temperature.[1] |
DTBNpP = di-tert-butylneopentylphosphine, TMP = 2,2,6,6-Tetramethylpiperidine, DMSO = Dimethyl sulfoxide, cataCXium A = Di(1-adamantyl)-n-butylphosphine, 2-MeTHF = 2-Methyltetrahydrofuran, TBAA = Tetra-n-butylammonium acetate (B1210297), NMP = N-Methyl-2-pyrrolidone.
Experimental Protocols
This section provides a detailed protocol for a representative copper-free Sonogashira coupling of this compound with phenylacetylene (B144264).
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Di(1-adamantyl)-n-butylphosphine (cataCXium A)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.01 mmol, 1 mol%), cataCXium A (0.02 mmol, 2 mol%), and cesium carbonate (2.0 mmol, 2 equivalents).
-
Reagent Addition: Add this compound (1.0 mmol, 1 equivalent) and anhydrous, degassed 2-MeTHF (5 mL) to the flask.
-
Initiation: Stir the mixture at room temperature for 10 minutes. Then, add phenylacetylene (1.2 mmol, 1.2 equivalents) dropwise via syringe.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 3-(phenylethynyl)benzonitrile.
Visualizations
The following diagrams illustrate the catalytic cycle and a typical experimental workflow for the copper-free Sonogashira coupling.
Caption: Catalytic cycle of the copper-free Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocycles Starting from 3-Iodobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 3-iodobenzonitrile as a versatile starting material. The methodologies outlined below leverage powerful palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki, and Buchwald-Hartwig aminations, to construct complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction
This compound is a readily available and highly reactive building block for organic synthesis. The presence of the iodo group provides a reactive handle for a multitude of cross-coupling reactions, while the nitrile functionality can be retained or further transformed, offering a gateway to a diverse range of heterocyclic systems. The strategic combination of these functionalities makes this compound an attractive starting point for the synthesis of privileged scaffolds in drug discovery.
Application Note 1: Synthesis of Substituted Indoles via Sonogashira Coupling and Electrophilic Cyclization
A powerful strategy for the synthesis of 2,3-disubstituted indoles commences with the Sonogashira coupling of a terminal alkyne with an ortho-iodoaniline derivative, followed by an electrophilic cyclization. While this example utilizes an N,N-dialkyl-2-iodoaniline, the principles are directly applicable to precursors derived from this compound, for instance, after reduction of the nitrile and protection of the resulting amine, followed by ortho-iodination.
The Sonogashira coupling reaction forms a carbon-carbon bond between the aryl iodide and the terminal alkyne, creating a key intermediate. Subsequent treatment with an electrophilic iodine source, such as molecular iodine (I₂), triggers an intramolecular cyclization to furnish the indole (B1671886) ring system. This two-step sequence allows for the introduction of diverse substituents at the 2- and 3-positions of the indole core.[1]
Experimental Workflow: Sonogashira Coupling and Cyclization
Caption: Workflow for 3-iodoindole synthesis.
General Experimental Protocol: Synthesis of 3-Iodoindoles
Step 1: Sonogashira Coupling
-
To a solution of N,N-dialkyl-2-iodoaniline (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in triethylamine, add PdCl₂(PPh₃)₂ (0.02 equiv.) and CuI (0.04 equiv.) under an inert atmosphere (e.g., Argon).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding N,N-dialkyl-o-(1-alkynyl)aniline.
Step 2: Electrophilic Cyclization
-
Dissolve the N,N-dialkyl-o-(1-alkynyl)aniline (1.0 equiv.) in dichloromethane (B109758).
-
Add a solution of iodine (1.1 equiv.) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-iodoindole.
Quantitative Data: Synthesis of 3-Iodoindoles
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-Methyl-2-phenyl-3-iodoindole | 95 |
| 2 | 1-Hexyne | 1-Methyl-2-butyl-3-iodoindole | 92 |
| 3 | Trimethylsilylacetylene | 1-Methyl-2-(trimethylsilyl)-3-iodoindole | 98 |
| 4 | Cyclopropylacetylene | 1-Methyl-2-cyclopropyl-3-iodoindole | 89 |
Application Note 2: Synthesis of Biaryl and Heterobiaryl Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds. Starting from this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position of the benzonitrile (B105546) core. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid or ester coupling partner. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly with challenging heteroaromatic substrates.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura catalytic cycle.
General Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
In a dry Schlenk flask, combine this compound (1.0 equiv.), the heteroarylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water, or toluene).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(heteroaryl)benzonitrile.
Quantitative Data: Suzuki-Miyaura Coupling of this compound
| Entry | Heteroarylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 88 |
| 2 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 92 |
| 3 | Furan-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 85 |
| 4 | Indole-5-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 78 |
Application Note 3: Synthesis of N-Aryl Heterocycles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines and N-heterocycles.[2] This reaction is particularly valuable for the synthesis of compounds where traditional nucleophilic aromatic substitution is not feasible. Using this compound as the electrophile, various nitrogen-containing heterocycles can be directly arylated to produce valuable scaffolds for medicinal chemistry. The success of this transformation relies heavily on the choice of the palladium catalyst, a sterically demanding phosphine (B1218219) ligand, and a suitable base.[3]
General Reaction Scheme: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination scheme.
General Experimental Protocol: Buchwald-Hartwig Amination with this compound
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) under an inert atmosphere.
-
Add this compound (1.0 equiv.) and the N-heterocycle (1.1-1.5 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Buchwald-Hartwig Amination of this compound
| Entry | N-Heterocycle | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Pyrrole | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 82 |
| 2 | Indole | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 75 |
| 3 | Carbazole | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene | 90 |
| 4 | Pyrazole | Pd(OAc)₂ / Xantphos | K₂CO₃ | 1,4-Dioxane | 68 |
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of a wide array of novel heterocycles. The palladium-catalyzed Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions provide efficient and modular routes to complex molecular structures. The protocols and data presented herein offer a solid foundation for researchers in the fields of organic synthesis and drug discovery to explore the rich chemistry of this readily accessible building block. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is paramount to achieving high yields and purity of the desired heterocyclic products.
References
Application Notes and Protocols for the Heck Reaction of 3-Iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting the Mizoroki-Heck reaction using 3-iodobenzonitrile as a substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1] For this compound, this reaction enables the introduction of various vinyl groups at the 3-position of the benzonitrile (B105546) scaffold, a common moiety in pharmacologically active compounds. Due to the high reactivity of the carbon-iodine bond, this compound is an excellent substrate for this transformation.[2]
Core Concepts of the Heck Reaction
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl group beta to the palladium is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species is converted back to the active palladium(0) catalyst in the presence of a base, which neutralizes the generated hydroiodic acid.[1][3]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions for Heck reactions involving aryl iodides and related 3-cyanophenyl substrates. These serve as a strong starting point for optimizing the reaction of this compound.
Table 1: Heck Reaction of Aryl Halides with Alkenes
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene (B50100) | Styrene (B11656) | Pd(OAc)₂ (0.001) | Thiourea 1a (0.002) | LiOH·H₂O (2) | DMF | 130 | - | >98 | [4] |
| 2 | 4-Iodoanisole | Styrene | Pd-complex 6 (2) | - | K₂CO₃ (2) | DMF | 60 | 12 | 94 | [5] |
| 3 | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ (0.001) | Thiourea 1a (0.002) | LiOH·H₂O (2) | DMF | 130 | - | >98 | [4] |
| 4 | 4-Iodoacetophenone | n-Butyl acrylate | Pd-complex 6 (2) | - | K₂CO₃ (2) | DMF | 60 | 12 | 92 | [5] |
Table 2: Heck-Type Reactions with 3-Cyanophenyl Substrates
| Entry | Substrate | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-(3-cyanophenyl)-3,5-dimethyl-1H-pyrazole-4-diazonium tetrafluoroborate | Dihydropyran | Pd(OAc)₂ (10) | - | MeCN | RT | 4 | 48 | [6] |
| 2 | 3-Cyanophenyl sulfonyl chloride | n-Butyl acrylate | PdCl₂ (1) | K₂CO₃ (1.5) | Ionic Liquid | 140 | 1-2 | 70 | [7] |
Experimental Protocols
The following is a general protocol for the Heck reaction of this compound with an alkene, such as styrene or an acrylate. This protocol should be adapted and optimized for specific substrates and scales.
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand (e.g., Triphenylphosphine (PPh₃) or a phosphine-free ligand system)
-
Base (e.g., Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃), or Sodium Acetate (NaOAc))
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01-2 mol%), and the ligand (if used, e.g., PPh₃, 0.02-4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5 mL), the base (e.g., Et₃N, 1.5 mmol), and the alkene (1.2 mmol).
-
Reaction Execution: Place the sealed flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-140°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-vinylbenzonitrile derivative.
Visualizations
Diagram 1: Catalytic Cycle of the Heck Reaction
Caption: General catalytic cycle for the Heck reaction.
Diagram 2: Experimental Workflow for the Heck Reaction
Caption: Step-by-step experimental workflow.
References
- 1. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. odinity.com [odinity.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols for Flow Chemistry Setups Involving 3-Iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental setups for performing chemical reactions with 3-iodobenzonitrile using continuous flow chemistry. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability.[1][2][3] This document focuses on two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Sonogashira and Suzuki-Miyaura couplings.
Sonogashira Coupling of this compound in Continuous Flow
The Sonogashira coupling is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[4][5] In a flow chemistry setup, this reaction can be performed efficiently using a heated reactor packed with a heterogeneous palladium catalyst.
Experimental Protocol: Continuous Flow Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne, for example, phenylacetylene (B144264), using a commercial flow chemistry system such as the ThalesNano H-Cube® or a similar setup.
Materials:
-
This compound
-
Phenylacetylene (or other terminal alkyne)
-
Solvent: A mixture of tetrahydrofuran (B95107) (THF) and dimethylacetamide (DMA) (9:1) or methanol (B129727) can be used.[6]
-
Base: Sodium hydroxide (B78521) or another suitable base.[7]
-
Catalyst Cartridge: A packed bed reactor containing a heterogeneous palladium catalyst (e.g., 10% Pd/C) and a copper co-catalyst (e.g., Cu₂O on alumina).[6][7]
-
Flow Chemistry System: Equipped with pumps, a heated reactor module, and a back-pressure regulator.
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound (0.05 M, 1 equivalent), phenylacetylene (1.2 equivalents), and sodium hydroxide (3 equivalents) in the chosen solvent.[7]
-
System Priming: Flush the flow chemistry system with the reaction solvent for approximately 10 minutes to wet the catalyst and remove any air from the system.[7]
-
Reaction Execution:
-
Product Collection: Collect the product stream as it exits the reactor.
-
Work-up and Purification:
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate Concentration | 0.05 M | [7] |
| Alkyne Equivalents | 1.2 | [7] |
| Base Equivalents | 3 | [7] |
| Temperature | 80 - 100 °C | [6][7] |
| Pressure | 100 bar | [7] |
| Flow Rate | 0.1 mL/min | [6][7] |
| Catalyst | Heterogeneous Pd/C with Cu₂O co-catalyst | [6] |
Workflow Diagram
Caption: Continuous flow Sonogashira coupling workflow.
Suzuki-Miyaura Coupling of this compound in Continuous Flow
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.[8] Flow chemistry provides an excellent platform for performing these reactions, often with improved efficiency and catalyst reusability.[8][9]
Experimental Protocol: Continuous Flow Suzuki-Miyaura Coupling
This protocol outlines the coupling of this compound with an arylboronic acid, such as phenylboronic acid, in a continuous flow system.
Materials:
-
This compound
-
Phenylboronic acid (or other arylboronic acid)
-
Solvent: A mixture of 1,4-dioxane (B91453) and water (3:1) or ethanol/water/DME.[9][10]
-
Base: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[10]
-
Catalyst Cartridge: A packed bed reactor with a heterogeneous palladium catalyst (e.g., Pd supported on a polymer or silica).[9][10]
-
Flow Chemistry System: As described for the Sonogashira coupling.
Procedure:
-
Solution Preparation: Prepare a solution of this compound (e.g., 0.25 M), phenylboronic acid (1.2 - 2 equivalents), and the base in the chosen solvent system.[11]
-
System Priming: Prime the system by flowing the solvent through the reactor.
-
Reaction Execution:
-
Product Collection: Collect the eluent from the reactor.
-
Work-up and Purification:
-
The collected solution can be concentrated under reduced pressure.
-
The residue can be taken up in an organic solvent and washed with water.
-
Purification is typically achieved through column chromatography.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate Concentration | ~0.25 - 0.5 M | [9][11] |
| Boronic Acid Equivalents | 1.2 - 2 | [11] |
| Temperature | 70 - 150 °C | [9][10] |
| Residence Time | 1 - 5 minutes | [9] |
| Catalyst | Heterogeneous Pd catalyst (e.g., SPM3Pd) | [9] |
| Solvent System | Ethanol/water/DME or 1,4-dioxane/water | [9][10] |
Workflow Diagram
Caption: Continuous flow Suzuki-Miyaura coupling workflow.
Photochemical Reactions of this compound in Flow
Flow chemistry is particularly advantageous for photochemical reactions, as the narrow channels of the reactor allow for uniform irradiation, leading to better selectivity and shorter reaction times compared to batch processes.[12][13] A potential application for this compound is a photo-flow rearrangement or cycloaddition reaction.[14][15]
Conceptual Protocol: Photo-Flow Reaction
This protocol provides a general framework for conducting a photochemical reaction with this compound in a flow setup. The specific reaction partners and conditions would need to be optimized based on the desired transformation.
Materials:
-
This compound
-
Reaction partner (e.g., an alkene for a [2+2] cycloaddition)
-
Solvent: A photochemically inert solvent such as acetonitrile (B52724) or 1-butanol.[14]
-
Photo-Flow Reactor: A reactor made of UV-transparent material (e.g., FEP tubing) wrapped around a UV lamp.[16]
-
Light Source: A UV lamp with an appropriate wavelength for the desired transformation.
Procedure:
-
Solution Preparation: Prepare a solution of this compound and the reaction partner in the chosen solvent. The concentration should be optimized to ensure sufficient light penetration (typically in the range of 0.01 - 0.05 M).[14]
-
System Setup:
-
Set up the photo-flow reactor, ensuring the tubing is securely wrapped around the light source.
-
A cooling system may be necessary to dissipate heat from the lamp.[16]
-
-
Reaction Execution:
-
Pump the reaction solution through the photo-flow reactor at a flow rate that provides the optimal residence time for the reaction.
-
-
Product Collection and Analysis:
-
Collect the product stream.
-
Analyze the product mixture by techniques such as HPLC or GC-MS to determine conversion and selectivity.
-
Purify the desired product using standard chromatographic methods.
-
Workflow Diagram
Caption: General workflow for a photo-flow reaction.
References
- 1. syrris.com [syrris.com]
- 2. mt.com [mt.com]
- 3. slideshare.net [slideshare.net]
- 4. DSpace [repository.kaust.edu.sa]
- 5. depts.washington.edu [depts.washington.edu]
- 6. rsc.org [rsc.org]
- 7. thalesnano.com [thalesnano.com]
- 8. iris.unina.it [iris.unina.it]
- 9. vapourtec.com [vapourtec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Flow photochemistry: Old light through new windows [beilstein-journals.org]
- 14. Photo-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The switch-off method: rapid investigation of flow photochemical reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Use of 3-Iodobenzonitrile in the Synthesis of PET Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative information about physiological, biochemical, and pharmacological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease and for the development of new therapeutics. 3-Iodobenzonitrile is a versatile building block in organic synthesis, and its properties make it an attractive precursor for the synthesis of PET ligands. The presence of an iodine atom allows for facile carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings. The nitrile group can be a key pharmacophore or a site for further chemical modification.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of PET ligands, focusing on a representative palladium-catalyzed Stille cross-coupling reaction for the introduction of a carbon-11 (B1219553) radiolabel.
Application of this compound in PET Ligand Synthesis
This compound serves as an excellent scaffold for the development of PET tracers due to several key features:
-
Versatile Precursor: The iodo group is a highly effective leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of various radiolabeled moieties.
-
Structural Motif in CNS Ligands: The benzonitrile (B105546) substructure is present in numerous biologically active molecules that target the central nervous system (CNS). For instance, derivatives of benzonitrile have been explored as ligands for metabotropic glutamate (B1630785) receptors and other CNS targets.
-
Favorable Physicochemical Properties: The benzonitrile group can contribute to the desired lipophilicity and metabolic stability of a PET tracer, which are critical for brain imaging applications.
A primary application of this compound is in the synthesis of PET ligands via Stille coupling, where it can be reacted with a radiolabeled organostannane, such as [¹¹C]methyl-tri-n-butylstannane, to introduce a [¹¹C]methyl group. This is a widely used method for carbon-11 labeling.
Experimental Protocols
Representative Synthesis of a [¹¹C]Methylated PET Ligand via Stille Coupling
This protocol describes a hypothetical synthesis of 3-([¹¹C]methyl)benzonitrile from this compound. This reaction serves as a model to illustrate the general procedure, which can be adapted for more complex substrates where the 3-cyanophenyl moiety is part of a larger bioactive molecule.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
[¹¹C]Methyl-tri-n-butylstannane (to be synthesized from [¹¹C]methyl iodide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Solvents for HPLC purification (e.g., acetonitrile (B52724), water, ethanol)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile water for injection
-
Ethanol (B145695) for injection
Instrumentation:
-
Automated radiosynthesis module (e.g., GE TRACERlab, Siemens Explora)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Gas chromatography (GC) for residual solvent analysis
-
Dose calibrator
-
pH meter
Protocol 1: Synthesis of [¹¹C]Methyl-tri-n-butylstannane
This is a precursor for the Stille coupling reaction.
-
Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using an automated synthesis module via the "wet" method (reduction with LiAlH₄ followed by reaction with HI) or the gas-phase method.
-
Stannane (B1208499) Precursor Preparation: In a sealed vial within the synthesis module, dissolve tri-n-butyltin chloride (Bu₃SnCl) and a reducing agent (e.g., sodium borohydride) in an appropriate solvent like THF.
-
Reaction with [¹¹C]Methyl Iodide: Bubble the gaseous [¹¹C]CH₃I through the solution containing the stannane precursor. The reaction is typically fast and occurs at room temperature.
-
Purification: The resulting [¹¹C]methyl-tri-n-butylstannane is typically used in the next step without further purification. The excess reagents are separated during the subsequent Stille coupling and HPLC purification of the final product.
Protocol 2: Stille Coupling of this compound with [¹¹C]Methyl-tri-n-butylstannane
-
Reaction Setup: In a reaction vessel within the automated synthesis module, prepare a solution of this compound (1-2 mg), Pd₂(dba)₃ (1-2 mg), P(o-tol)₃ (2-3 mg), and CuI (0.5-1 mg) in anhydrous DMF (0.3-0.5 mL).
-
Introduction of the Radiostannane: Transfer the solution of [¹¹C]methyl-tri-n-butylstannane into the reaction vessel containing the this compound and catalyst mixture.
-
Heating: Heat the reaction mixture at 80-120°C for 5-10 minutes. The optimal temperature and time should be determined empirically for the specific substrate.
-
Quenching and Dilution: After the reaction is complete, cool the vessel and quench the reaction by adding a diluent, typically a mixture of acetonitrile and water, to prepare the sample for HPLC purification.
Protocol 3: Purification and Formulation
-
HPLC Purification: Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18). Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate the desired [¹¹C]methylated product from unreacted starting materials, catalysts, and byproducts. The product peak is identified by the radioactivity detector.
-
Formulation: Collect the radioactive fraction from the HPLC. The collected solution is typically diluted with water and passed through a C18 SPE cartridge to trap the product. The cartridge is then washed with sterile water to remove any remaining HPLC solvents. The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection to achieve the desired final concentration and solvent composition.
-
Quality Control:
-
Radiochemical Purity: Analyze an aliquot of the final product by analytical HPLC to determine the radiochemical purity (should be >95%).
-
Specific Activity: Measure the total radioactivity and the mass of the product to calculate the specific activity (typically >37 GBq/µmol or 1 Ci/µmol at the end of synthesis).
-
Residual Solvents: Analyze for residual solvents (e.g., DMF, acetonitrile, ethanol) using GC to ensure they are below the limits specified by pharmacopeial standards.
-
pH: Measure the pH of the final formulation (should be within 4.5-7.5).
-
Sterility and Endotoxin (B1171834) Testing: Perform sterility and endotoxin tests on the final product to ensure it is safe for in vivo administration.
-
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis of a [¹¹C]methylated PET ligand using the Stille coupling method with this compound as a precursor.
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 20 - 40% (based on [¹¹C]CH₃I) |
| Radiochemical Purity | > 95% |
| Specific Activity (at end of synthesis) | > 37 GBq/µmol (> 1 Ci/µmol) |
| Total Synthesis Time | 30 - 45 minutes |
Table 1: Summary of Quantitative Data for the Synthesis of a [¹¹C]Methylated PET Ligand.
| Step | Parameter | Condition |
| Stille Coupling | Temperature | 80 - 120 °C |
| Reaction Time | 5 - 10 minutes | |
| Solvent | Anhydrous DMF | |
| HPLC Purification | Column | Semi-preparative C18 |
| Mobile Phase | Acetonitrile/Water gradient | |
| Formulation | Final Solvents | Ethanol/Saline |
Table 2: Key Experimental Parameters for the Synthesis and Purification.
Visualizations
Caption: Workflow for the synthesis of a [¹¹C]methylated PET ligand.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel PET ligands, particularly for CNS targets. The protocols and data presented here, based on the well-established Stille cross-coupling reaction, provide a solid foundation for researchers to develop new carbon-11 labeled radiotracers. The adaptability of this methodology allows for its application to a wide range of complex molecules, thereby facilitating the discovery and development of new imaging agents for a variety of diseases. Careful optimization of reaction conditions and rigorous quality control are essential for the successful translation of these PET ligands from the laboratory to preclinical and clinical research.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Iodobenzonitrile
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimization strategies for the Suzuki-Miyaura cross-coupling of 3-iodobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors. The most common issues include suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature), the presence of oxygen, and competing side reactions. As an electron-deficient aryl iodide, this compound is generally reactive in the oxidative addition step; however, side reactions can be prevalent.[1][2] Key areas to troubleshoot are the catalyst/ligand system, the choice and amount of base, and ensuring strictly anaerobic conditions.
Q2: Which palladium catalyst and ligand combination is most effective for coupling this compound?
A2: For electron-deficient aryl iodides like this compound, a variety of palladium catalysts can be effective. While standard catalysts like Pd(PPh₃)₄ can work, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands often provide better results, especially when dealing with challenging coupling partners.[3] Ligands such as SPhos and XPhos, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, are excellent starting points for optimization.[3]
Q3: What is the optimal base and solvent for this reaction?
A3: The choice of base and solvent is highly interdependent and crucial for the reaction's success. A common solvent system is a mixture of an organic solvent and water, such as 1,4-dioxane/water or THF/water.[4][5] The presence of water can be critical for the activity of certain bases. For bases, inorganic options like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[4][6] Stronger bases may be required in some cases, but they can also promote side reactions. Screening different base and solvent combinations is often necessary to find the optimal conditions for your specific boronic acid partner.[7]
Q4: Can the nitrile group of this compound hydrolyze under Suzuki coupling conditions?
A4: Yes, the nitrile group can be susceptible to hydrolysis to a carboxylic acid or an amide under both acidic and basic conditions, particularly at elevated temperatures.[8][9][10][11] Since Suzuki couplings are typically run under basic conditions, this is a potential side reaction to consider, especially with prolonged reaction times or high temperatures. If you observe the formation of 3-cyanobenzoic acid or 3-carbamoyl-iodobenzene, consider using milder bases (e.g., K₂CO₃ instead of NaOH), lower reaction temperatures, or shorter reaction times.
Q5: What are the most common side reactions, and how can they be minimized?
A5: The most common side reactions in the Suzuki coupling of this compound are:
-
Dehalogenation: The iodine atom is replaced by a hydrogen atom. This is more common with aryl iodides.[1][2] It can be minimized by using appropriate ligands and ensuring a clean reaction setup.
-
Homocoupling of the boronic acid: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.[12][13] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere is critical to suppress this side reaction.[12][14]
-
Protodeboronation: The boronic acid reacts with water or other protic species to be converted back to the corresponding arene. Using anhydrous solvents (if a non-aqueous system is chosen) or using more stable boronic esters (e.g., pinacol (B44631) esters) can mitigate this issue.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst | Use a fresh source of palladium catalyst and ligand. Consider a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Suboptimal reaction conditions | Systematically screen different catalysts, ligands, bases, solvents, and temperatures. See the data tables below for starting points. | |
| Poor quality of reagents | Ensure the purity of this compound, the boronic acid, and the solvent. Dry solvents if using anhydrous conditions. | |
| Significant Dehalogenation | Formation of palladium-hydride species | Change the solvent or base. Ensure high-purity reagents. Some ligands are better at suppressing this side reaction. |
| High reaction temperature | Lower the reaction temperature and monitor the reaction progress over a longer period. | |
| Formation of Homocoupled Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[12][13][14] |
| Use of a Pd(II) precursor | Consider using a Pd(0) source like Pd(PPh₃)₄ to reduce the likelihood of this side reaction.[3] | |
| Hydrolysis of the Nitrile Group | Harsh basic conditions | Use a milder base (e.g., K₂CO₃, KF). |
| High temperature or long reaction time | Reduce the reaction temperature and monitor for completion to avoid unnecessarily long reaction times. | |
| Protodeboronation of the Boronic Acid | Presence of excess water or protic solvents | If using aqueous conditions, use the minimum amount of water necessary. Alternatively, consider using a boronic ester (e.g., pinacol ester) which is more stable.[3] |
Data Presentation
The following tables summarize reaction conditions that have been successfully applied to the Suzuki coupling of aryl iodides, including those with electron-withdrawing groups, which can serve as a starting point for the optimization of the this compound coupling.
Table 1: Optimization of Reaction Conditions for Suzuki Coupling of Aryl Iodides
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 16 | 95 | 4-Iodobenzonitrile |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 12 | 92 | 3-Iodobenzophenone |
| 3 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 90 | 24 | 88 | 4-Iodotoluene |
| 4 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | DMF | 110 | 8 | 94 | 1-Iodo-4-nitrobenzene |
| 5 | Na₂PdCl₄ (20) | sSPhos (40) | K₂CO₃ (600) | Acetonitrile/H₂O (1:4) | 37 | 28 | 94 | DNA-conjugated aryl iodide[6] |
Table 2: Influence of Base and Solvent on Suzuki Coupling Yield
| Entry | Base | Solvent | Yield (%) | Reference Substrate |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O | 92 | Aryl Bromide |
| 2 | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | Aryl Bromide |
| 3 | Cs₂CO₃ | 1,4-Dioxane/H₂O | 95 | Aryl Bromide |
| 4 | NaOH | THF/H₂O | 98 | Iodobenzene[15] |
| 5 | K₂CO₃ | DMF | 75 | Aryl Bromide |
| 6 | KOtBu | Toluene | 60 | Aryl Bromide |
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[4][5]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 9. scribd.com [scribd.com]
- 10. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Sonogashira Reaction with Aryl Iodides: Technical Support Center
Welcome to the technical support center for the Sonogashira reaction with aryl iodides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a Sonogashira coupling reaction?
A1: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The essential components are a palladium catalyst, often a copper(I) co-catalyst, an amine base, and a suitable solvent. The reaction is typically conducted under anhydrous and anaerobic conditions.[1][2]
Q2: What is the general reactivity trend for aryl halides in the Sonogashira coupling?
A2: The reactivity of the aryl halide is a critical factor. The general trend from most reactive to least reactive is: I > OTf > Br > Cl. Aryl iodides are the most reactive substrates and can often be coupled at room temperature, making them ideal candidates for this reaction.[3][4][5][6]
Q3: Can I perform a Sonogashira coupling without a copper co-catalyst?
A3: Yes, copper-free Sonogashira reactions are not only possible but often preferred. The elimination of the copper co-catalyst can prevent the common side reaction of alkyne homocoupling, also known as Glaser coupling.[4][7][8] These copper-free conditions may necessitate specific ligands or adjustments to the reaction conditions to achieve high efficiency.[4]
Q4: Why is an inert atmosphere important for the Sonogashira reaction?
A4: An inert atmosphere (typically nitrogen or argon) is crucial to prevent the oxidation of the palladium(0) catalyst and to suppress the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the presence of oxygen.[4]
Q5: What are common solvents and bases used for Sonogashira reactions with aryl iodides?
A5: A variety of solvents can be used, with the choice often depending on the specific substrates and reaction temperature. Common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and amines like triethylamine (B128534) (TEA) or diisopropylamine (B44863), which can also serve as the base.[3][6][9] The base is required to deprotonate the terminal alkyne, forming the reactive acetylide species.[3][4]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the Sonogashira reaction with aryl iodides.
Problem 1: Low or No Product Yield
Q: My Sonogashira reaction with an aryl iodide is giving a low yield or no product at all. What should I check?
A: Low or no yield in a Sonogashira reaction can stem from several factors related to reagents, catalysts, and reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it has degraded, the reaction will not proceed.
-
Solution: Use a fresh batch of palladium catalyst or one that has been stored correctly under an inert atmosphere. For Pd(0) sources like Pd(PPh₃)₄, ensure proper handling to prevent oxidation.[4]
-
-
Impure Reagents: Impurities in the aryl iodide, alkyne, or solvent can poison the catalyst.
-
Solution: Ensure all starting materials are of high purity. Purify the aryl iodide and alkyne if necessary. Use anhydrous and degassed solvents to remove water and oxygen.[4]
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.
-
Solution: Optimize the reaction conditions. While aryl iodides are highly reactive, some substrates may benefit from gentle heating.[5] Ensure the base is sufficiently strong and present in excess to deprotonate the alkyne.
-
Quantitative Data Summary: Typical Reaction Conditions for Aryl Iodides
| Parameter | Recommended Range | Notes |
| Palladium Catalyst Loading | 0.1 - 5 mol% | Lower loadings (0.1-1 mol%) are often sufficient for reactive aryl iodides. |
| Copper(I) Iodide Loading | 0.5 - 10 mol% | In copper-catalyzed reactions, a sub-stoichiometric amount is used. |
| Base Equivalents | 1.5 - 7.0 eq | An excess of an amine base like triethylamine or diisopropylamine is common.[3][10] |
| Temperature | Room Temperature to 100 °C | Most aryl iodides react well at room temperature, but heating can be beneficial for less reactive substrates.[5][9] |
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
Q: I am observing a black precipitate in my reaction mixture. What is it and how can I prevent it?
A: The formation of a black precipitate, commonly known as "palladium black," is an indication of the decomposition of the palladium catalyst from its active soluble form into an inactive aggregated state.[11]
Potential Causes and Solutions
-
Impurities: As with low yield, impurities can lead to catalyst decomposition.
-
Solution: Use high-purity, degassed reagents and solvents.
-
-
Inappropriate Solvent: Some solvents may promote the aggregation of the palladium catalyst.
-
Solution: While THF is a common solvent, some anecdotal evidence suggests it can promote the formation of palladium black.[12] Consider screening other solvents like DMF or acetonitrile.
-
-
High Temperature: Excessive heat can accelerate catalyst decomposition.
-
Solution: Since aryl iodides are highly reactive, try running the reaction at a lower temperature, even room temperature, to maintain catalyst stability.[5]
-
-
Ligand Dissociation: The phosphine (B1218219) ligands stabilize the palladium center. If they dissociate, the metal can aggregate.
-
Solution: Ensure the use of an appropriate ligand and consider using a pre-formed, stable palladium complex.
-
Problem 3: Significant Alkyne Homocoupling (Glaser Coupling)
Q: My main byproduct is the homocoupled dimer of my starting alkyne. How can I minimize this side reaction?
A: The formation of a 1,3-diyne through the oxidative dimerization of the terminal alkyne is a common side reaction known as Glaser coupling. This is particularly prevalent in copper-catalyzed Sonogashira reactions in the presence of oxygen.[7]
Potential Causes and Solutions
-
Presence of Oxygen: Oxygen promotes the copper-mediated homocoupling.
-
Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.[4]
-
-
Copper Co-catalyst: The copper(I) salt is a key mediator of the Glaser coupling pathway.[7][13]
-
Solution 1: Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[4][7]
-
Solution 2: Slow Addition of Alkyne: If using a copper-catalyzed system, adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, thus favoring the cross-coupling pathway over homocoupling.
-
Solution 3: Use of Additives: Some protocols suggest that a dilute hydrogen atmosphere can help reduce the amount of homocoupling.[14]
-
Experimental Protocols
General Experimental Protocol for Sonogashira Coupling of an Aryl Iodide
This protocol provides a standard starting point for the Sonogashira coupling of an aryl iodide with a terminal alkyne.
Materials:
-
Aryl iodide (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq)
-
Copper(I) iodide (CuI) (0.025 - 0.05 eq)
-
Degassed solvent (e.g., THF, DMF)
-
Degassed amine base (e.g., triethylamine, diisopropylamine) (2.0 - 7.0 eq)[3]
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI under a positive pressure of inert gas.
-
Solvent and Base Addition: Add the degassed solvent and the degassed amine base to the flask via syringe.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For less reactive substrates, the reaction mixture can be heated.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove the catalyst residues. The filtrate is then typically washed with saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.[3]
Visualizations
Caption: The catalytic cycles of the Sonogashira reaction.
Caption: A workflow for troubleshooting Sonogashira reaction failures.
Caption: Relationship between common problems and their causes.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. 7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 3-Iodobenzonitrile Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 3-Iodobenzonitrile reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture, particularly when synthesized from 3-aminobenzonitrile (B145674) via a Sandmeyer-type reaction?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 3-aminobenzonitrile.
-
Reagents: Excess iodine and other reagents used in the diazotization step.
-
Side-Reaction Byproducts:
-
Phenolic impurities: Formed by the reaction of the diazonium salt with water.
-
Azo compounds: Formed by the coupling of the diazonium salt with unreacted 3-aminobenzonitrile.
-
Reductive deamination products: Benzonitrile formed by the reduction of the diazonium salt.
-
Regioisomers: If the starting 3-aminobenzonitrile is not pure, other iodobenzonitrile isomers may be present.
-
Q2: What are the recommended purification methods for crude this compound?
A2: The two primary and most effective methods for purifying this compound are flash column chromatography and recrystallization. The choice between them depends on the impurity profile and the desired scale of purification.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[1][2][3] A suitable eluent system, such as hexane (B92381)/ethyl acetate (B1210297), can be used to separate this compound from its impurities. The spots can be visualized under UV light (254 nm) as aromatic compounds typically absorb UV radiation.[1][4] High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative analysis of purity.[5][6][7]
Troubleshooting Guides
Flash Column Chromatography
Issue 1: The separation of this compound from impurities is poor.
-
Possible Cause: The solvent system (eluent) is not optimal.
-
Solution:
-
Develop a more effective solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.3 for this compound for good separation.[8]
-
If impurities are very close in polarity, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[9]
-
Ensure the silica (B1680970) gel is properly packed to avoid channeling.
-
Issue 2: this compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough, or the compound is strongly adsorbed to the silica gel.
-
Solution:
-
Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
If the compound is suspected to be acidic and interacting strongly with the slightly acidic silica gel, you can use a solvent system containing a small amount of a neutralizer like triethylamine.[9]
-
Issue 3: The compound appears to be degrading on the column.
-
Possible Cause: this compound, or other components in the mixture, may be sensitive to the acidic nature of silica gel.
-
Solution:
-
Deactivate the silica gel by pre-treating it with a base like triethylamine.[9]
-
Consider using a different stationary phase, such as alumina (B75360) (neutral or basic).[10]
-
Run the column quickly to minimize the contact time of the compound with the silica gel.
-
Recrystallization
Issue 1: this compound does not crystallize from the solution upon cooling.
-
Possible Cause:
-
Too much solvent was used.
-
The solution is supersaturated but requires nucleation to begin crystallization.
-
The wrong solvent was chosen.
-
-
Solution:
-
If too much solvent was used, evaporate some of it and allow the solution to cool again.[11][12]
-
Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[12]
-
If the solvent is inappropriate, evaporate it completely and try a different solvent or a mixed solvent system.[11]
-
Issue 2: The product "oils out" instead of forming crystals.
-
Possible Cause:
-
The boiling point of the solvent is higher than the melting point of this compound (40-43 °C).
-
The solution is cooling too rapidly.
-
The sample is highly impure.
-
-
Solution:
-
Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[13]
-
Consider using a lower-boiling point solvent.
-
Try a mixed solvent system. Dissolve the compound in a good solvent at a high temperature and then add a poor solvent dropwise until the solution becomes slightly cloudy, then allow it to cool slowly.[13]
-
Issue 3: The yield of recrystallized this compound is low.
-
Possible Cause:
-
Too much solvent was used, leaving a significant amount of product in the mother liquor.
-
The crystals were washed with a solvent that was not cold enough.
-
Premature crystallization occurred during hot filtration.
-
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Cool the crystallization mixture in an ice bath to maximize crystal formation.[13]
-
Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[13]
-
If a hot filtration step is necessary to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[14]
-
Data Presentation
Table 1: Potential Impurities in Crude this compound
| Impurity Class | Specific Examples | Rationale for Presence |
| Starting Material | 3-Aminobenzonitrile | Incomplete reaction. |
| Reagent-Related | Iodine | Excess reagent used in the Sandmeyer reaction. |
| Side-Products | 3-Hydroxybenzonitrile | Reaction of the diazonium intermediate with water. |
| Azo dyes | Coupling of the diazonium salt with unreacted 3-aminobenzonitrile. | |
| Benzonitrile | Reductive deamination of the diazonium salt. | |
| Isomeric Impurities | 2-Iodobenzonitrile, 4-Iodobenzonitrile | Impurities in the starting 3-aminobenzonitrile. |
Table 2: Comparison of Primary Purification Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Flash Column Chromatography | High resolution for separating closely related impurities. Applicable to a wide range of polarities. | Can be time-consuming and requires larger volumes of solvent. Potential for sample degradation on the stationary phase. | Complex mixtures with multiple impurities or impurities with similar polarity to the product. |
| Recrystallization | Simple, cost-effective, and can yield very pure crystalline material. Scalable for larger quantities. | Highly dependent on finding a suitable solvent. May not be effective for removing impurities with similar solubility. Potential for lower yields if not optimized. | Crude mixtures where the desired product is the major component and a suitable crystallization solvent is known. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the this compound spot.[8]
-
Visualize the plate under a UV lamp (254 nm).
-
-
Column Preparation:
-
Select an appropriately sized glass column and securely clamp it in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.[11][14]
-
Prepare a slurry of silica gel in the chosen eluent (determined by TLC).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.[14]
-
Add a thin layer of sand on top of the silica gel to protect the surface.[11]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[9]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a bellows or compressed air) to begin eluting the sample through the column.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a small amount of a different potential solvent to each tube (e.g., ethanol, methanol, isopropanol, hexane, or a mixture like ethanol/water).
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tubes in a water bath. A suitable solvent will dissolve the compound when hot.[15]
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.[15] Haloarenes are often recrystallized from boiling hexanes or petroleum ether.[12]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary.[16]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[14]
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[13]
-
Allow the crystals to dry on the filter paper under vacuum and then transfer them to a watch glass to air dry completely.
-
Visualizations
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. merckmillipore.com [merckmillipore.com]
- 4. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis [organic-chemistry.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. 3-碘苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification [chem.rochester.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Virtual Labs [oc-amrt.vlabs.ac.in]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Optimizing Catalyst Loading for 3-Iodobenzonitrile Cross-Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing palladium catalyst loading for various cross-coupling reactions involving 3-Iodobenzonitrile. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and data to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for cross-coupling reactions with this compound?
A1: The catalyst loading for cross-coupling reactions is highly dependent on the specific reaction type, substrates, and ligands used. For aryl iodides like this compound, which are highly reactive, lower catalyst loadings are often possible compared to less reactive aryl bromides or chlorides.[1] Generally, palladium catalyst loading can range from 0.05 mol% to 5 mol%.[2][3] For highly efficient systems, loadings can be as low as 0.025 mol% to 0.25 mol%.[4] It is always recommended to screen a range of loadings to find the optimal level for your specific application.[5]
Q2: Why is it important to optimize catalyst loading?
A2: Optimizing catalyst loading is crucial for several reasons. Using the minimum effective amount of catalyst reduces costs, especially with expensive palladium catalysts, and minimizes the potential for side reactions.[2] It also simplifies product purification by reducing residual metal contamination, which is a critical consideration in pharmaceutical synthesis.[6] Conversely, insufficient catalyst can lead to incomplete conversion and low yields.
Q3: How does the choice of cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) affect the optimal catalyst loading?
A3: The optimal catalyst loading can vary between different cross-coupling reactions. The reactivity of this compound's C-I bond generally allows for milder conditions and potentially lower catalyst loadings across various reaction types.[1][7]
-
Suzuki-Miyaura Coupling: This reaction is very versatile. For reactive substrates like this compound, catalyst loading can often be kept low, sometimes in the 0.05 mol% to 1 mol% range.[2]
-
Sonogashira Coupling: While traditional protocols might use up to 5 mol% of a palladium catalyst, modern, highly efficient catalysts can achieve good yields with loadings as low as 0.02 mol%.[3][5] Copper-free variants are also common and may require different optimization strategies.[5]
-
Buchwald-Hartwig Amination: Catalyst loading for this C-N bond formation is typically around 1-2 mol%.[8] However, the choice of ligand is critical and can significantly impact the required catalyst concentration.[9]
Q4: Can I use the same catalyst loading for this compound as I would for 3-Bromobenzonitrile?
A4: Not necessarily. The carbon-iodine (C-I) bond is weaker and more reactive than the carbon-bromine (C-Br) bond.[1] This higher reactivity facilitates the rate-determining oxidative addition step in the catalytic cycle, meaning that reactions with this compound can often be performed under milder conditions and with a lower catalyst loading compared to its bromo-substituted counterpart.[1]
Troubleshooting Guide
Problem: My reaction shows low or no conversion to the desired product.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Catalysts, especially Pd(0) species, can degrade if not stored properly under an inert atmosphere. Use a fresh batch of catalyst or a more air-stable precatalyst.[5][10] |
| Presence of Oxygen | Oxygen can deactivate the Pd(0) catalyst. Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[5][11] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. For Suzuki reactions, bases like K₂CO₃ or K₃PO₄ are common.[1][12] For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu is often required.[8] Nitrile solvents like acetonitrile (B52724) can sometimes poison the catalyst.[13] Screen different bases and solvents to find the optimal combination. |
| Insufficient Catalyst Loading | The initial catalyst loading may be too low for the specific substrates. Increase the catalyst loading incrementally (e.g., from 0.5 mol% to 1 mol%, then 2 mol%) to see if conversion improves. |
| Catalyst Poisoning | Impurities in starting materials or solvents can act as catalyst poisons.[5][13] Ensure high-purity reagents and solvents are used. The buildup of iodide in the reaction mixture can also inhibit the catalyst; the addition of LiCl (2+ equivalents) can sometimes mitigate this issue in Suzuki couplings.[13] |
Problem: I am observing a black precipitate (Palladium black) in my reaction.
| Potential Cause | Suggested Solution |
| Catalyst Decomposition | The formation of palladium black indicates the agglomeration and deactivation of the Pd(0) catalyst.[5] This is often caused by high temperatures, the presence of oxygen, or an unsuitable solvent.[5] |
| High Temperature | Reduce the reaction temperature. The high reactivity of this compound often allows for milder heating.[1] |
| Poor Ligand Choice | The ligand stabilizes the palladium center. If the ligand is not robust enough for the reaction conditions, the catalyst will decompose. Consider screening different phosphine (B1218219) ligands, such as the sterically hindered Buchwald-type ligands (e.g., XPhos, SPhos), which are known to form more stable and active catalysts.[13] |
| Oxygen Contamination | Ensure the reaction setup is rigorously purged of air and maintained under an inert atmosphere.[5][11] Use properly degassed solvents. |
Problem: My desired product is contaminated with homocoupled byproducts.
| Potential Cause | Suggested Solution |
| Glaser Coupling (in Sonogashira) | The oxidative homocoupling of the terminal alkyne is a common side reaction, often promoted by excess copper co-catalyst or the presence of oxygen.[5] |
| Excess Copper(I) Co-catalyst | Reduce the loading of the copper salt (e.g., CuI) or switch to a copper-free Sonogashira protocol.[5] |
| Oxygen Presence | Rigorous exclusion of oxygen is critical to prevent alkyne homocoupling.[5] Ensure the reaction is properly degassed and run under a positive pressure of inert gas.[11] |
| Boronic Acid Homocoupling (in Suzuki) | This side reaction can occur, especially in the presence of oxygen. Ensure the reaction is run under inert conditions.[11] |
Quantitative Data Summary
The following tables provide representative data for common cross-coupling reactions. Note that specific yields and optimal conditions can vary based on the exact substrates and ligands used.[1]
Table 1: Suzuki-Miyaura Coupling of Halobenzonitriles with Phenylboronic Acid
| Halobenzonitrile | Catalyst (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 80 | 6 | ~95% |
| 3-Bromobenzonitrile | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 100 | 12 | ~85% |
| Data is representative and based on the generally higher reactivity of aryl iodides.[1] |
Table 2: Buchwald-Hartwig Amination of Halobenzonitriles with Morpholine
| Halobenzonitrile | Catalyst (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / Ligand (2 mol%) | NaOtBu | 80 | 4 | >90% |
| 3-Bromobenzonitrile | Pd₂(dba)₃ / Ligand (2 mol%) | NaOtBu | 100 | 8 | ~80% |
| Data is representative, reflecting that iodo-benzonitriles demonstrate superior reactivity, leading to higher yields in shorter reaction times.[1] |
Table 3: Sonogashira Coupling of Halobenzonitriles with Phenylacetylene
| Halobenzonitrile | Pd Catalyst (mol%) | Cu Co-Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (4 mol%) | Et₃N | 60 | 3 | >95% |
| 3-Bromobenzonitrile | Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (4 mol%) | Et₃N | 80 | 8 | ~75% |
| Data is representative. The enhanced reactivity of iodo-benzonitriles can often allow for copper-free conditions.[1] |
Detailed Experimental Protocols
Protocol: Screening Palladium Catalyst Loading for a General Cross-Coupling Reaction
This protocol provides a general workflow for optimizing catalyst loading. Specific reagents (e.g., boronic acid, amine, alkyne, base, solvent) should be chosen based on the desired transformation (Suzuki, Buchwald-Hartwig, Sonogashira, etc.).
Materials:
-
This compound (1.0 mmol)
-
Coupling partner (e.g., Phenylboronic acid, 1.2 mmol)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-formed complex)
-
Ligand (if not using a pre-formed complex)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, 5 mL)
-
Series of oven-dried Schlenk flasks or reaction vials with stir bars
Procedure:
-
Reaction Setup: a. In a glovebox or on a Schlenk line, add this compound (1.0 mmol), the coupling partner (1.2 mmol), and the base (2.0 mmol) to a series of 4-5 reaction flasks. b. To each flask, add the desired amount of palladium catalyst to screen a range of loadings (e.g., Flask 1: 2 mol%, Flask 2: 1 mol%, Flask 3: 0.5 mol%, Flask 4: 0.1 mol%, Flask 5: 0.05 mol%). If using a separate ligand, add it at the appropriate ratio to palladium.
-
Inert Atmosphere: a. Seal the flasks with septa. b. If not in a glovebox, evacuate each flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent and Reagent Addition: a. Under a positive pressure of inert gas, add the degassed solvent (5 mL) to each flask via syringe. b. If one of the coupling partners is a liquid, add it at this stage via syringe.
-
Reaction Execution: a. Place the flasks in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C) and begin vigorous stirring.
-
Monitoring and Analysis: a. Monitor the progress of each reaction at regular intervals (e.g., 1, 3, 6, and 24 hours) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[11] b. Note the time required for complete consumption of the this compound at each catalyst loading.
-
Work-up: a. Once a reaction is complete, cool it to room temperature. b. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[1] c. Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification and Evaluation: a. Purify the crude product from each reaction using flash column chromatography. b. Determine the isolated yield for each catalyst loading to identify the minimum amount of catalyst required to achieve a high yield in a reasonable timeframe.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. DSpace [repository.kaust.edu.sa]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. This compound | 69113-59-3 | Benchchem [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-Iodobenzonitrile
Welcome to the technical support center for the synthesis of 3-Iodobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and manage side reactions during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is the diazotization of 3-aminobenzonitrile (B145674), followed by a Sandmeyer-type reaction with an iodide salt. This reaction pathway is favored for its reliability and scalability.
Q2: Why is strict temperature control (0-5 °C) so critical during the diazotization step?
A2: Aryl diazonium salts are notoriously unstable at higher temperatures. Maintaining a low temperature (ideally between 0 and 5 °C) is crucial to prevent the decomposition of the intermediate diazonium salt. Elevated temperatures can lead to the formation of significant side products, most notably 3-hydroxybenzonitrile, and can also cause the evolution of nitrogen gas, leading to a decrease in the yield of the desired product.
Q3: My reaction mixture turned a dark brown/red color. What does this indicate?
A3: The formation of a dark brown or red color is a common observation and typically indicates the formation of azo dye byproducts. This occurs when the diazonium salt couples with unreacted 3-aminobenzonitrile or other electron-rich aromatic species in the reaction mixture. To minimize this, ensure a slight excess of the diazotizing agent and maintain a low reaction temperature to ensure the diazonium salt reacts with the iodide source rather than coupling.
Q4: How can I confirm the successful formation of the diazonium salt before proceeding with the iodination?
A4: While direct isolation of the diazonium salt is generally avoided due to its instability, its formation can be indirectly monitored. A common qualitative test involves taking a small aliquot of the reaction mixture and adding it to a solution of a coupling agent, such as 2-naphthol. The immediate formation of a brightly colored azo dye indicates the presence of the diazonium salt.
Q5: What are the best practices for purifying the final this compound product?
A5: The most effective method for purifying this compound is column chromatography on silica (B1680970) gel.[1] A typical eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). Before chromatography, a standard workup procedure involves quenching the reaction with a reducing agent like sodium thiosulfate (B1220275) to remove any unreacted iodine, followed by extraction of the product into an organic solvent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt due to elevated temperature. 3. Insufficient iodide source. 4. Loss of product during workup/purification. | 1. Ensure the use of a slight excess of the diazotizing agent (e.g., sodium nitrite (B80452) or tert-butyl nitrite). 2. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. 3. Use a stoichiometric or slight excess of the iodide source (e.g., potassium iodide). 4. Perform careful extractions and monitor fractions during column chromatography. |
| Presence of 3-Hydroxybenzonitrile as a Major Byproduct | Reaction of the diazonium salt with water. This is often due to: 1. Running the reaction at a temperature above 5 °C. 2. Use of non-anhydrous solvents or reagents. | 1. Implement and maintain rigorous temperature control (0-5 °C). 2. Use anhydrous solvents (e.g., acetonitrile) and ensure all glassware is thoroughly dried. |
| Formation of Colored Impurities (Azo Dyes) | Coupling of the diazonium salt with unreacted 3-aminobenzonitrile. | 1. Ensure complete conversion of the starting amine by using a slight excess of the diazotizing agent. 2. Add the solution of the amine to the acidic diazotizing solution to ensure the amine is always the limiting reagent in the presence of the diazotizing agent. |
| Reaction Mixture is Tarry or Oily | General decomposition of the diazonium salt, leading to the formation of polymeric or oligomeric materials. | 1. Ensure the diazonium salt is used promptly after its formation. 2. Maintain a low temperature and ensure efficient stirring throughout the reaction. |
| Difficulty in Removing Unreacted Iodine | Insufficient quenching agent. | Increase the amount of saturated sodium thiosulfate solution used in the workup until the characteristic iodine color disappears. |
Quantitative Data on Side Reactions
| Reaction Temperature (°C) | Yield of Phenolic Byproduct (%) |
| 0 | < 1 |
| 10 | 5 |
| 20 | 15 |
| 30 | > 30 |
| Data adapted from a study on a related diazotization reaction and is for illustrative purposes.[2] |
Key Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for the Sandmeyer-type iodination of an aromatic amine.
Materials:
-
3-Aminobenzonitrile
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ice
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve 3-aminobenzonitrile in a dilute solution of hydrochloric acid and water.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. Ensure the temperature does not exceed 5 °C during the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 20-30 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate may form, and nitrogen gas will be evolved.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark color of iodine disappears.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the final product as a solid.
-
Visualizing Reaction Pathways and Troubleshooting
Below are diagrams to help visualize the key chemical transformation and a logical workflow for troubleshooting common issues.
References
Technical Support Center: Solvent Effects on the Reactivity of 3-Iodobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodobenzonitrile. The information provided addresses common issues encountered during experiments, with a focus on the critical role of solvent selection in directing reaction pathways and influencing reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types of this compound, and how does the solvent influence them?
A1: this compound typically undergoes two primary types of reactions: nucleophilic aromatic substitution (SNA_r) and metal-catalyzed cross-coupling reactions (e.g., Ullmann coupling). The choice of solvent is a critical parameter that can significantly impact the rate and outcome of these reactions.
-
Nucleophilic Aromatic Substitution (SNA_r): In these reactions, a nucleophile replaces the iodine atom on the aromatic ring. The nitrile group (-CN) in the meta position has an electron-withdrawing effect, which can influence the reactivity of the C-I bond. The reaction mechanism can be complex and may proceed through a concerted or a two-step addition-elimination pathway.[1][2][3] Polar aprotic solvents, such as dimethylformamide (DMF) and acetonitrile (B52724) (MeCN), are generally preferred for S_NAr reactions as they can solvate cations while leaving the nucleophile relatively "naked" and more reactive.[4]
-
Ullmann Coupling: This is a copper-catalyzed cross-coupling reaction, often used to form C-O, C-N, or C-S bonds. Interestingly, non-polar solvents like toluene (B28343) or xylene have been found to be more effective for certain Ullmann couplings of aryl halides.[5] The reaction mechanism is complex and can involve Cu(I) and Cu(III) intermediates.[6]
Q2: How does solvent polarity affect the rate of nucleophilic aromatic substitution on this compound?
A2: Solvent polarity plays a crucial role in S_NAr reactions. Polar aprotic solvents generally accelerate these reactions. This is because they can effectively solvate the counter-ion of the nucleophilic salt, thereby increasing the nucleophilicity of the anion. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon, thus slowing down the reaction. For S_NAr reactions that proceed through a charged intermediate (a Meisenheimer complex), polar solvents can stabilize this intermediate, potentially lowering the activation energy of that step. However, the overall effect on the reaction rate depends on which step is rate-determining.[4]
Q3: Are there specific solvent recommendations for Ullmann coupling reactions with this compound?
A3: Yes, for Ullmann-type reactions, the choice of solvent can be counterintuitive to what is observed in typical S_NAr reactions. Research on the Ullmann coupling of aryl halides has shown that non-polar solvents such as toluene or o-xylene (B151617) can lead to higher yields compared to more polar solvents like NMP (N-Methyl-2-pyrrolidone).[5] The exact reasons are complex and relate to the solubility of the catalyst and reactants, as well as the stability of the organocopper intermediates. Therefore, when planning an Ullmann coupling with this compound, it is advisable to consider non-polar, high-boiling point solvents.
Troubleshooting Guides
Issue 1: Slow or No Reaction in Nucleophilic Aromatic Substitution
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent Choice | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. | These solvents enhance the reactivity of the nucleophile by solvating the cation and leaving the anionic nucleophile more available for reaction.[4] |
| Low Reaction Temperature | Increase the reaction temperature. | Nucleophilic aromatic substitutions often require elevated temperatures to overcome the activation energy barrier, especially since the C-I bond in an aryl halide is stronger than in an alkyl halide. |
| Poor Nucleophile | Use a stronger nucleophile. | The rate of S_NAr reactions is dependent on the strength of the nucleophile. Consider using a more reactive nucleophile if possible. |
| Presence of Water in the Solvent | Use anhydrous solvents. | Traces of water can protonate the nucleophile, reducing its nucleophilicity, or compete in the reaction. |
Issue 2: Low Yield in Ullmann Coupling Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Solvent is Too Polar | Change to a non-polar, high-boiling solvent like toluene or xylene. | Studies have shown that non-polar solvents can be more effective for Ullmann couplings of aryl halides.[5] |
| Catalyst Inactivation | Ensure inert atmosphere (e.g., nitrogen or argon). | The copper catalyst can be sensitive to oxygen, leading to deactivation. |
| Inadequate Base | Use a suitable base, such as K₂CO₃ or Cs₂CO₃. | The base is crucial for the catalytic cycle of the Ullmann reaction. The choice of base can depend on the specific nucleophile and solvent. |
| Ligand Issues | If using a ligand-modified catalyst, ensure the ligand is appropriate and stable under the reaction conditions. | Ligands can modulate the reactivity and stability of the copper catalyst. |
Experimental Protocols
General Procedure for Kinetic Monitoring of Nucleophilic Aromatic Substitution of this compound using UV-Vis Spectroscopy
This protocol provides a general framework for studying the kinetics of the reaction between this compound and a nucleophile (e.g., piperidine (B6355638) or sodium methoxide) in different solvents.
Materials:
-
This compound
-
Nucleophile (e.g., piperidine, sodium methoxide)
-
Anhydrous solvents (e.g., acetonitrile, DMF, methanol, ethanol)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and syringes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a stock solution of the nucleophile in the same solvent at a concentration significantly higher than that of the this compound (e.g., 1 x 10⁻¹ M) to ensure pseudo-first-order conditions.
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan a wavelength range where the reactant and product have distinct absorbance profiles. For benzonitrile (B105546) derivatives, this is typically in the UV region (200-400 nm).
-
Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
Pipette a known volume of the this compound solution into a quartz cuvette and place it in the spectrophotometer. Record the initial absorbance spectrum (t=0).
-
Inject a known volume of the nucleophile stock solution into the cuvette, quickly mix, and immediately start recording absorbance spectra at regular time intervals. The reaction can be monitored by observing the decrease in the absorbance of the reactant or the increase in the absorbance of the product at a specific wavelength.[7][8][9][10][11]
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength versus time.
-
For a pseudo-first-order reaction, the natural logarithm of the absorbance (or a function of absorbance) will be linear with time. The slope of this line is the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be determined by dividing k_obs by the concentration of the nucleophile in excess.
-
Repeat the experiment in different solvents to compare the rate constants.
-
Data Presentation
Table 1: Hypothetical Rate Constants for the Reaction of this compound with Piperidine at 25°C in Various Solvents
| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Acetonitrile (MeCN) | 37.5 | Data not available in search results |
| Dimethylformamide (DMF) | 36.7 | Data not available in search results |
| Ethanol (EtOH) | 24.5 | Data not available in search results |
| Methanol (MeOH) | 32.7 | Data not available in search results |
| Toluene | 2.4 | Data not available in search results |
Note: The table above is a template. Specific quantitative data for the reaction of this compound was not found in the provided search results. Researchers should populate this table with their experimentally determined values.
Visualizations
Logical Workflow for Investigating Solvent Effects
This diagram illustrates a logical workflow for a researcher investigating the impact of solvents on the reactivity of this compound.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Automated monitoring the kinetics of homogeneous and heterogeneous chemical processes using a smartphone - PMC [pmc.ncbi.nlm.nih.gov]
how to remove palladium catalyst from 3-Iodobenzonitrile product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of residual palladium catalysts from 3-Iodobenzonitrile products.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of palladium catalyst from my this compound product important?
A1: Residual palladium in the final product is a significant concern, especially in the pharmaceutical industry, due to stringent regulatory limits on elemental impurities.[1] Palladium residues can also interfere with downstream reactions and affect the stability and toxicity of the final compound.
Q2: What are the most common methods for removing palladium catalysts?
A2: The primary methods for palladium removal include:
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C), often using a filter aid like Celite®.[2][3]
-
Adsorption: Utilizing materials like activated carbon or silica (B1680970) gel to adsorb the palladium species.[3][4][5]
-
Scavenging: Employing solid-supported or soluble reagents with functional groups (e.g., thiols, amines) that selectively bind to palladium.[6]
-
Crystallization: Purifying the this compound product through recrystallization, leaving the palladium impurities in the mother liquor.[7]
-
Extraction: Using liquid-liquid extraction to remove water-soluble palladium salts.[2]
-
Chromatography: Passing the product through a silica gel or alumina (B75360) column to separate it from the palladium catalyst.[2]
Q3: My this compound product is soluble in organic solvents. Which palladium removal method is a good starting point?
A3: For a soluble product like this compound, a good initial approach is often filtration through a pad of Celite® to remove any insoluble palladium species, followed by treatment with a palladium scavenger if soluble palladium is suspected to be present.[2][3]
Q4: How do I choose the right palladium scavenger for my this compound purification?
A4: The choice of scavenger depends on the oxidation state of the palladium (Pd(0) or Pd(II)) and the solvent system. Thiol-based scavengers are generally effective for a variety of palladium species and are widely used.[6] It is often beneficial to screen a small panel of different scavengers to find the most effective one for your specific reaction conditions.
Q5: I am observing significant product loss after using activated carbon. What can I do?
A5: Product loss during activated carbon treatment is a common issue due to non-specific adsorption. To mitigate this, you can:
-
Optimize the amount of activated carbon: Use the minimum amount necessary for effective palladium removal.
-
Adjust the solvent: The choice of solvent can influence how strongly your product adsorbs to the carbon.
-
Control the contact time and temperature: Shorter treatment times may reduce product loss.[1]
Troubleshooting Guides
Problem 1: Ineffective Palladium Removal with Scavengers
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | The scavenger may not be suitable for the oxidation state of your palladium species. Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea).[1] |
| Insufficient Scavenger Amount | Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5 equivalents.[1] |
| Suboptimal Reaction Conditions | Optimize the scavenging time and temperature. While many scavengers work at room temperature, gentle heating can sometimes improve performance.[1] |
| Poor Mass Transfer | Ensure vigorous stirring of the reaction mixture during the scavenging process to maximize contact between the scavenger and the palladium species. |
| Product-Palladium Complexation | Your this compound product might form a stable complex with palladium. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[1] |
Problem 2: Low Product Recovery After Purification
| Possible Cause | Troubleshooting Steps |
| Product Adsorption onto Scavenger or Activated Carbon | Thoroughly wash the scavenger or activated carbon with a suitable solvent after filtration to recover any adsorbed product.[8] |
| Product Co-precipitation with Palladium Species | Optimize the purification conditions to prevent co-precipitation. This may involve changing the solvent or the precipitation method. |
| Inefficient Extraction | If using liquid-liquid extraction, ensure the pH of the aqueous phase is optimized for the partitioning of your product into the organic layer. |
| Suboptimal Crystallization Conditions | Carefully select the recrystallization solvent system to maximize the precipitation of this compound while keeping palladium impurities in the mother liquor.[7][8] |
Data Presentation
Table 1: General Comparison of Palladium Removal Methods
| Method | Typical Initial Pd (ppm) | Typical Final Pd (ppm) | Removal Efficiency (%) | References |
| Si-TMT (Silica-supported trimercaptotriazine) | 2239 | 20 | 99.1 | [9] |
| MP-TMT (Polymer-supported trimercaptotriazine) | 33,000 | <200 | >99.4 | [9] |
| Activated Carbon (Darco KB-B) | 300 | <1 | >99.6 | [8] |
| Binary System (Chelating agent + Activated Carbon) | 9100 | Not specified | - | [3][10] |
| Isocyanide Scavenger | 600-650 | 20-60 | ~90-97 | [11] |
Note: The efficiency of each method is highly dependent on the specific experimental conditions, including the nature of the palladium species, the solvent system, and the properties of the product being purified.
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite®
This method is suitable for removing insoluble palladium species.[2]
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Dilute the Reaction Mixture: Dilute the crude reaction mixture containing this compound with a suitable organic solvent in which the product is fully soluble.
-
Prepare the Celite® Pad: Prepare a filtration setup with a Büchner funnel and filter paper. Add a layer of Celite® (approximately 1-2 cm thick) onto the filter paper to form a pad.
-
Filter: Gently pour the diluted reaction mixture onto the Celite® pad.
-
Wash: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the this compound.
-
Collect Filtrate: The collected filtrate contains the product with reduced levels of insoluble palladium.
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
This method is effective for removing soluble palladium species.[9]
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Dissolve the Crude Product: Following the initial workup of the reaction, dissolve the crude this compound in a suitable solvent.
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Add Scavenger: Add the selected solid-supported scavenger (e.g., thiol-functionalized silica gel) to the solution. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity (typically 5-20 equivalents relative to the palladium).
-
Stir: Stir the mixture at room temperature or a slightly elevated temperature for a specified period (e.g., 2-24 hours). The optimal time and temperature should be determined experimentally.
-
Filter: Filter off the solid scavenger.
-
Wash: Wash the scavenger with fresh solvent to recover any adsorbed product.
-
Combine and Concentrate: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Palladium Removal Using Activated Carbon
This is a cost-effective method for removing palladium, but optimization is crucial to minimize product loss.[3][9]
-
Dissolve the Crude Product: Dissolve the crude this compound in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10% by weight relative to the crude product) to the solution.
-
Stir: Stir the mixture at room temperature for 1-4 hours.
-
Filter: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Concentrate: Remove the solvent from the filtrate under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Decision workflow for palladium catalyst removal from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. silicycle.com [silicycle.com]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3-Iodobenzonitrile Reactions by GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodobenzonitrile reactions and analyzing the formation of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect in a palladium-catalyzed cross-coupling reaction with this compound?
A1: In typical cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, several byproducts can form alongside your desired product. The most common include:
-
Homocoupling of this compound: This results in the formation of 3,3'-dicyanobiphenyl.
-
Dehalogenation of this compound: This leads to the formation of benzonitrile (B105546).[1]
-
Homocoupling of the coupling partner: For example, in a Suzuki coupling with phenylboronic acid, this would result in biphenyl.[1][2] In a Sonogashira coupling with phenylacetylene, this would form 1,4-diphenylbuta-1,3-diyne.
-
Protodeborylation (in Suzuki reactions): The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of a simple arene (e.g., benzene (B151609) from phenylboronic acid).
Q2: My GC-MS chromatogram shows a peak that I suspect is my starting material, this compound. How can I confirm its identity?
A2: You can tentatively identify this compound in your GC-MS chromatogram by looking for its characteristic mass spectrum. The molecular ion peak (M+) should be at m/z 229. Key fragment ions to look for are at m/z 102 (loss of iodine) and m/z 75. For definitive confirmation, you should run a standard of pure this compound under the same GC-MS conditions and compare the retention time and mass spectrum.
Q3: I am seeing a large peak that corresponds to the homocoupling of my boronic acid in a Suzuki reaction. What are the likely causes and how can I minimize it?
A3: The homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[1][2] To minimize this side reaction:
-
Ensure an inert atmosphere: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas like argon or nitrogen.[2]
-
Use a Pd(0) precatalyst: If you are using a Pd(II) salt like Pd(OAc)₂, consider adding a phosphine (B1218219) ligand to facilitate its reduction to the active Pd(0) species.
-
Add a reducing agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its Pd(0) state.[2]
Q4: I am observing a significant amount of benzonitrile in my reaction mixture. What is causing this dehalogenation?
A4: Dehalogenation is a common side reaction where the iodine atom of this compound is replaced by a hydrogen atom. This can occur after the oxidative addition step in the catalytic cycle. The palladium-aryl intermediate can react with a hydrogen source in the reaction mixture, such as a solvent, base, or trace water, leading to reductive elimination of the dehalogenated product.[1]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No desired product peak in GC-MS | Inactive catalyst; Incorrect reaction temperature; Poor quality reagents. | Ensure your palladium catalyst is active. Use fresh, anhydrous solvents and high-purity reagents. Optimize the reaction temperature. |
| Multiple unidentified peaks | Formation of various byproducts; Contamination from glassware or solvents. | Refer to the common byproducts list (FAQ A1). Run a blank injection of your solvent. Ensure all glassware is scrupulously clean. |
| Broad or tailing peaks in the chromatogram | Active sites in the GC inlet or column; Column overload; Incorrect oven temperature program. | Use a deactivated inlet liner. If necessary, trim the first few centimeters of the column. Dilute your sample. Optimize the temperature ramp of your GC method. |
| Low yield of desired product and high byproduct formation | Non-optimal reaction conditions (base, solvent, temperature); Presence of oxygen. | Screen different bases, solvents, and reaction temperatures. Ensure the reaction is performed under a strict inert atmosphere. |
| Difficulty in separating product and byproduct peaks | Inadequate chromatographic resolution. | Optimize the GC oven temperature program (e.g., use a slower ramp rate). Consider using a longer GC column or a column with a different stationary phase. |
Data Presentation
The following table presents representative data from a hypothetical Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid under different conditions to illustrate the impact on product and byproduct distribution. Note: This data is illustrative and not from a specific cited experiment.
| Entry | Base | Solvent | Desired Product (%) | 3,3'-Dicyanobiphenyl (%) | Benzonitrile (%) | Biphenyl (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 75 | 10 | 5 | 10 |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 85 | 5 | 3 | 7 |
| 3 | K₃PO₄ | THF/H₂O | 80 | 8 | 6 | 6 |
| 4 | K₂CO₃ (no degassing) | Toluene/H₂O | 40 | 20 | 5 | 35 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed 4:1 mixture of dioxane and water (10 mL).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol) under a positive flow of argon.
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Sample Preparation for GC-MS: Dissolve a small amount of the crude residue in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: GC-MS Analysis of the Reaction Mixture
A representative GC-MS method for the analysis of the reaction mixture is as follows:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector in splitless mode.
-
Injector Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 15 °C/min to 200 °C.
-
Ramp 2: 25 °C/min to 300 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Visualizations
Caption: Suzuki-Miyaura coupling cycle and common side reaction pathways for this compound.
Caption: Sonogashira coupling catalytic cycles and potential byproduct formation pathways.
References
Greener Synthesis Reaction Optimization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in greener chemical synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solvent Selection
Q1: My reaction is proceeding slowly or not at all in a recommended "green" solvent. What can I do?
A1: Low reaction rates in greener solvents can be a common issue. Here are several troubleshooting strategies:
-
Optimize Reaction Conditions: Adjusting temperature, pressure, and reactant concentrations can significantly impact reaction kinetics.[1][2] For instance, increasing the concentration of reactants can sometimes enhance the reaction rate in a greener solvent like ethanol.[2]
-
Catalyst Screening: The choice of catalyst can be solvent-dependent. A catalyst that works well in a traditional solvent may not be optimal in a greener alternative. Screen a variety of catalysts, including biocatalysts (enzymes) or heterogeneous catalysts, which can offer high efficiency under milder conditions.[1][3]
-
Alternative Energy Input: Consider using microwave irradiation or ultrasound. These techniques can often accelerate reactions that are sluggish under conventional heating.[4][5][6]
-
Solvent Blends: If a single green solvent isn't effective, consider using a mixture. For example, water-alcohol mixtures can sometimes provide a better reaction medium than either solvent alone.[7]
-
Re-evaluate Solvent Choice: While a solvent may be "green" based on one metric (e.g., origin), it may not be the best choice for your specific reaction. Utilize solvent selection guides like the CHEM21 guide to find a balance between greenness and performance.[2][8]
Q2: How can I effectively compare the "greenness" of different solvents for my reaction?
A2: Several tools and guides can help you compare solvents based on their environmental, health, and safety (EHS) impacts.
-
Solvent Selection Guides: Resources from organizations like the ACS Green Chemistry Institute Pharmaceutical Roundtable and the CHEM21 consortium provide rankings of common solvents.[8][9][10] These guides typically score solvents on a scale for safety, health, and environmental impact.[2]
-
Principal Component Analysis (PCA): For a more data-driven approach, Design of Experiments (DoE) combined with PCA can be used to screen a diverse range of solvents and identify the optimal solvent space for your specific chemistry.[11]
Table 1: Comparison of Common Solvents based on CHEM21 Guide
| Solvent | Health Hazard | Safety Hazard | Environmental Hazard | Overall Assessment |
| Water | 1 | 1 | 1 | Recommended |
| Ethanol | 3 | 3 | 4 | Recommended |
| Heptane | 4 | 3 | 5 | Recommended |
| Toluene | 7 | 3 | 7 | Problematic |
| Dichloromethane | 9 | 1 | 8 | Hazardous |
| N,N-Dimethylformamide (DMF) | 10 | 2 | 10 | Hazardous |
This table provides a simplified representation of solvent rankings. Refer to the full CHEM21 guide for detailed information.
Catalyst-Related Issues
Q3: My heterogeneous catalyst is losing activity after a few runs. How can I troubleshoot this?
A3: Catalyst deactivation is a common problem. The approach to regeneration depends on the cause of deactivation.
-
Identify the Deactivation Mechanism: The three primary causes of catalyst deactivation are poisoning, coking (fouling), and thermal degradation (sintering).[12] Understanding the specific mechanism is key to effective regeneration.[13]
-
Regeneration Strategies:
-
Poisoning: This involves strong chemical interaction with substances in the feed.[12] Regeneration may involve washing or specific chemical treatments to remove the poison.[13]
-
Coking/Fouling: This is the physical deposition of carbonaceous materials on the catalyst surface.[12] A common regeneration method is controlled oxidation (burning off the coke) followed by reduction.[14]
-
Sintering/Thermal Degradation: This involves the loss of active surface area due to high temperatures.[12] This is often irreversible. To prevent this, operate at the lowest effective temperature and consider catalysts with higher thermal stability.[15]
-
-
Optimize Reaction Conditions: Modifying temperature, pressure, and reactant feed composition can sometimes prevent or slow down deactivation.[13]
Q4: How can I improve the recovery and recycling of my catalyst?
A4: Efficient catalyst recovery is crucial for a greener process.
-
Heterogeneous Catalysts: These are generally easier to recover through filtration or centrifugation since they are in a different phase from the reaction mixture.[13]
-
Homogeneous Catalysts: Recovery can be more challenging. Consider techniques like membrane filtration, precipitation, or using catalysts designed for biphasic systems where the catalyst resides in a separate, easily separable phase.
-
Magnetic Nanoparticles: Using a catalyst supported on magnetic nanoparticles allows for easy separation from the reaction mixture using an external magnet.
Energy Efficiency
Q5: My process consumes a lot of energy for heating and cooling. How can I make it more energy-efficient?
A5: Reducing energy consumption is a key principle of green chemistry.[16][17]
-
Optimize Temperature and Pressure: Fine-tuning these parameters can significantly improve energy efficiency.[1]
-
Use Efficient Catalysts: Catalysts that allow the reaction to proceed at lower temperatures and pressures can drastically reduce energy demand.[3]
-
Alternative Energy Sources:
-
Microwave-Assisted Synthesis (MAOS): Microwaves directly heat the reactants and solvents, leading to rapid and uniform heating, which can dramatically reduce reaction times and energy consumption.[4][18]
-
Ultrasound-Assisted Synthesis: Ultrasound can accelerate reactions through acoustic cavitation, often at room temperature, thus saving energy.[5][19][20]
-
-
Process Intensification: Techniques like continuous flow chemistry can offer better heat and mass transfer, leading to lower energy requirements compared to traditional batch processes.[3][21]
-
Heat Integration: In a larger scale process, utilize the heat generated from exothermic reactions to heat other parts of the process.[3][22]
Workflow for Improving Energy Efficiency
Caption: A workflow for systematically improving the energy efficiency of a chemical synthesis.
Waste Minimization
Q6: I am generating a significant amount of waste in my reaction. What are the key strategies to reduce it?
A6: Waste prevention is a cornerstone of green chemistry.[23]
-
Atom Economy: Choose reactions that maximize the incorporation of reactant atoms into the final product. Addition reactions, for example, have 100% atom economy.
-
Process Optimization: Fine-tuning reaction conditions can improve yield and selectivity, thereby reducing the formation of byproducts.[24]
-
Catalysis: Use catalytic reactions instead of stoichiometric reagents. Catalysts are used in small amounts and can be recycled, which significantly reduces waste.[17]
-
Safer Solvents and Auxiliaries: Avoid or reduce the use of auxiliary substances like solvents and separation agents. If they are necessary, choose greener alternatives.[25]
-
Renewable Feedstocks: Whenever practical, use renewable raw materials instead of depleting ones.
Q7: How do I measure the "greenness" of my reaction in terms of waste?
A7: Several metrics can be used to quantify the environmental impact of your chemical process.[26][27]
-
E-Factor (Environmental Factor): This is the ratio of the mass of total waste to the mass of the product. A lower E-factor is better.
-
Process Mass Intensity (PMI): This is the ratio of the total mass of materials (reactants, solvents, reagents, process water) used to the mass of the final product. A lower PMI indicates a greener process.
-
Atom Economy: This calculates the percentage of atoms from the reactants that are incorporated into the desired product.
Table 2: Green Chemistry Metrics for Waste Evaluation
| Metric | Formula | Ideal Value | Focus |
| E-Factor | Total Waste (kg) / Product (kg) | 0 | Waste Produced |
| Process Mass Intensity (PMI) | Total Input (kg) / Product (kg) | 1 | Resource Utilization |
| Atom Economy (%) | (MW of Product / Σ MW of Reactants) x 100 | 100% | Atom Efficiency |
Experimental Protocols
Microwave-Assisted Organic Synthesis (MAOS) - General Protocol
This protocol provides a general guideline for performing a reaction using a dedicated single-mode microwave reactor. Caution: Microwave heating in sealed vessels generates high pressure and temperatures. Only use appropriate microwave vials and follow the safety guidelines of your specific instrument.[28]
-
Reactant Preparation: In a designated microwave process vial, combine the reactants, catalyst, and a suitable polar solvent (solvents with high dielectric constants are more efficient at absorbing microwave energy).[4] A stir bar should be added.
-
Vial Sealing: Tightly seal the vial with a specific septum and crimp cap.
-
Microwave Programming: Program the microwave reactor with the desired reaction temperature, reaction time, and power settings.
-
Reaction Execution: Place the sealed vial in the microwave cavity and start the program. The instrument will monitor the temperature and pressure in real-time.
-
Cooling: After the reaction is complete, allow the vial to cool to a safe temperature (typically below 50 °C) before removing it from the reactor.[28]
-
Work-up and Analysis: Once cooled, carefully open the vial and proceed with the standard work-up and purification procedures.
Ultrasound-Assisted Synthesis - General Protocol
This protocol outlines a general procedure for conducting a reaction using an ultrasonic bath or probe.
-
Reaction Setup: In a standard reaction flask, combine the reactants, catalyst, and solvent.
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath. Alternatively, insert an ultrasonic probe directly into the reaction mixture.
-
Temperature Control: Monitor the reaction temperature, as sonication can cause an increase in temperature. A cooling bath may be necessary to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, HPLC). Ultrasound-assisted reactions are often significantly faster than their conventional counterparts.[5][19]
-
Work-up and Analysis: Once the reaction is complete, turn off the ultrasound and proceed with the standard work-up and purification steps.
Logical Relationship for Choosing an Alternative Energy Source
Caption: A decision-making diagram for selecting an alternative energy source for a slow reaction.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purkh.com [purkh.com]
- 4. mdpi.com [mdpi.com]
- 5. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02063G [pubs.rsc.org]
- 6. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gctlc.org [gctlc.org]
- 10. scribd.com [scribd.com]
- 11. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. researchgate.net [researchgate.net]
- 15. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 16. What is Energy Efficiency in Green Chemistry? — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 19. Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 20. Ultrasound assisted synthesis: Significance and symbolism [wisdomlib.org]
- 21. Energy Efficient Synthesis → Term [energy.sustainability-directory.com]
- 22. Energy Saving Opportunities in the Chemical Industry: Strategies & Best Practices - Chemical Engineering Site [chemicalengineeringsite.in]
- 23. skpharmteco.com [skpharmteco.com]
- 24. Reducing Waste in Chemical Manufacturing: Best Practices for Industry Leaders [tristarintermediates.org]
- 25. jctjournal.com [jctjournal.com]
- 26. Metrics – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 27. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Suzuki Reaction of 3-Iodobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the workup procedure of the Suzuki-Miyaura cross-coupling reaction involving 3-iodobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a Suzuki reaction with this compound?
A typical workup involves an aqueous extraction to remove the base, boronic acid residues, and inorganic salts. The general steps are as follows:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent, such as ethyl acetate (B1210297).
-
Wash the organic layer with water or brine. In some cases, a dilute acid wash (e.g., 1N HCl) may be used to hydrolyze any remaining boronic acid and its esters.
-
Dry the organic layer over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product, typically by column chromatography on silica (B1680970) gel.
Q2: Can the nitrile group on this compound be hydrolyzed during the workup?
Yes, the nitrile group can be sensitive to hydrolysis under certain conditions.[1][2][3][4][5] Both acidic and basic conditions, especially with prolonged heating, can lead to the formation of the corresponding amide or carboxylic acid.[1][2][3][4][5] It is advisable to use mild conditions during the workup and to avoid excessively strong acids or bases if the nitrile functionality needs to be preserved.
Q3: What are the common byproducts in a Suzuki reaction of this compound?
Common byproducts include:
-
Homocoupling products: Formation of biphenyl (B1667301) from the boronic acid coupling with itself.
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom.
-
Dehalogenation: Reduction of this compound to benzonitrile.
Q4: How does the electron-withdrawing nature of the nitrile group affect the reaction and workup?
The electron-withdrawing nitrile group generally makes the aryl halide more reactive towards the oxidative addition step of the catalytic cycle.[6][7][8][9] This can lead to faster reaction times. During the workup, the polarity of the resulting biaryl nitrile product will be higher than a non-substituted biaryl, which should be considered when choosing an eluent system for column chromatography.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Ineffective catalyst or ligands. | Use fresh palladium catalyst and ensure ligands are not degraded. |
| Poor quality of boronic acid. | Use fresh, pure boronic acid. Consider converting it to a more stable boronic ester. | |
| Incomplete reaction. | Monitor the reaction by TLC or LC-MS to ensure completion. Extend the reaction time or increase the temperature if necessary. | |
| Presence of Starting Material (this compound) | Inefficient oxidative addition. | Ensure the palladium catalyst is active. The presence of an electron-withdrawing group on the aryl halide should facilitate this step.[9] |
| Significant Homocoupling of Boronic Acid | Reaction conditions favoring self-coupling. | Adjust the stoichiometry of reactants. Ensure slow addition of the boronic acid. |
| Product Contaminated with Boronic Acid Residues | Incomplete removal during workup. | Wash the organic layer with a mild base (e.g., saturated aqueous sodium bicarbonate) to remove unreacted boronic acid. |
| Nitrile Group Hydrolysis | Harsh acidic or basic conditions during workup or reaction. | Use a mild base during the reaction (e.g., K2CO3). For the workup, use neutral water washes instead of acidic or strongly basic solutions.[3] |
| Difficulty in Purification by Column Chromatography | Product and impurities have similar polarity. | Optimize the eluent system. A gradient elution may be necessary. For polar compounds, adding a small amount of a more polar solvent like methanol (B129727) to the eluent can be effective.[10] |
Experimental Protocols
General Suzuki Coupling of this compound with an Arylboronic Acid
-
To a dry flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene (B28343) and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
Workup and Purification Procedure
This protocol is adapted from a procedure for a structurally similar compound, o-(p-tolyl)benzonitrile.[11]
-
Dilute the cooled reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with 1N hydrochloric acid solution.[11]
-
Separate the layers and wash the organic phase with water and then brine.
-
Dry the organic layer over anhydrous potassium carbonate or sodium sulfate.[11]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel. A suitable eluent system to start with is a mixture of petroleum ether and ethyl acetate (e.g., 95:5).[11]
Data Presentation
The following table summarizes representative quantitative data for the workup and purification of biaryl nitriles synthesized via Suzuki coupling.
| Aryl Halide | Boronic Acid | Workup Details | Column Chromatography Eluent | Yield | Reference |
| o-halobenzonitrile | p-tolylmagnesium halide (Kumada coupling) | Hydrolysis with 1N HCl, extraction with diethyl ether. | Petroleum ether/ethyl acetate (95:5) | 96% | [11] |
| 5-Bromo-1H-indazole | 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid | Not specified in detail. | Not specified. | Not specified. | [12] |
| This compound | Phenylboronic acid | General aqueous workup. | Hexane/Ethyl Acetate | High | General Protocol |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the this compound Suzuki reaction.
References
- 1. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. byjus.com [byjus.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. US6392080B1 - Process for the preparation of a cyanobiphenyl - Google Patents [patents.google.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with 3-Iodobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Iodobenzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during synthetic reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound has stalled or resulted in a low yield. What are the likely causes?
Low or no conversion in reactions involving this compound, such as Suzuki, Sonogashira, or Heck couplings, is frequently linked to catalyst deactivation. The primary causes include poisoning of the catalyst's active sites, degradation of ligands, thermal instability, or fouling of the catalyst surface.[1][2] A common issue specific to aryl iodides is the accumulation of iodide ions in the reaction mixture, which can act as a catalyst poison.[3]
Q2: What are the typical signs of catalyst deactivation in my reaction?
Signs of catalyst deactivation can manifest in several ways:
-
Stalled Reaction: The reaction ceases to progress before the starting material is fully consumed, as monitored by TLC or GC-MS.
-
Decreased Reaction Rate: The reaction proceeds much slower than expected based on established protocols.
-
Low Product Yield: The isolated yield is significantly lower than anticipated, even after extended reaction times.
-
Formation of Side Products: Deactivated or altered catalyst species may promote undesired side reactions, such as the formation of biphenyl (B1667301) from byproducts in some Heck reactions.[4]
-
Change in Appearance: For heterogeneous catalysts, a visible change in color or texture of the catalyst powder can indicate fouling or sintering.
Q3: What are the most common deactivation mechanisms for palladium catalysts in this context?
The deactivation of palladium catalysts in reactions with this compound can be attributed to several mechanisms:
-
Poisoning: This is a chemical deactivation where substances strongly bind to the catalyst's active sites.[5] For aryl iodides, the iodide byproduct is a known poison.[3] Other common poisons include sulfur or phosphorus impurities in reagents and solvents.[1][6]
-
Ligand Degradation: In catalyst systems using specific ligands, such as dibenzylideneacetone (B150790) (dba), the ligand itself can undergo arylation by the highly reactive this compound, forming new palladium species with reduced catalytic activity.[7]
-
Fouling: This physical mechanism involves the deposition of materials like carbonaceous coke on the catalyst surface, blocking access to active sites.[1]
-
Sintering (Thermal Degradation): At elevated reaction temperatures, fine catalyst particles can agglomerate, leading to a decrease in the active surface area and overall activity.[1][2]
-
Leaching: In the case of heterogeneous (supported) catalysts, the active palladium metal can dissolve into the reaction medium.[8] This leads to a loss of the solid catalyst's efficacy, although the leached species may still exhibit some homogeneous catalytic activity.
Q4: How can I specifically counteract catalyst poisoning by iodide ions?
The accumulation of iodide is a known issue when using aryl iodide substrates.[3] To mitigate this, the addition of silver salts, such as silver carbonate (Ag₂CO₃) or silver phosphate (B84403) (Ag₃PO₄), can be effective. These salts act as scavengers, precipitating the excess iodide ions as silver iodide (AgI) and thus protecting the palladium catalyst.[3]
Q5: Could impurities in my this compound starting material be the problem?
Yes, impurities in any starting material can act as catalyst poisons.[9] It is crucial to use high-purity this compound. If you suspect contamination, purification of the starting material by recrystallization or column chromatography is recommended before use.
Q6: I am using a supported palladium catalyst. How can I determine if catalyst leaching is occurring?
To test for leaching, you can perform a hot filtration test. While the reaction is in progress, filter a sample of the hot reaction mixture to remove the solid heterogeneous catalyst. Allow the filtrate to continue reacting under the same conditions. If the reaction continues to progress in the filtrate, it indicates that active palladium species have leached into the solution and are catalyzing the reaction homogeneously.
Section 2: Troubleshooting Guides
This section provides systematic workflows to diagnose and resolve common issues encountered during reactions with this compound.
Guide 1: Troubleshooting Low or No Product Conversion
If your reaction is failing, follow this diagnostic workflow to identify the root cause.
Caption: Troubleshooting workflow for low conversion reactions.
Guide 2: Visualizing Catalyst Deactivation Pathways
Understanding the potential routes of deactivation can help in designing more robust reaction conditions.
Caption: Common catalyst deactivation pathways and their causes.
Section 3: Data Tables and Experimental Protocols
Data Presentation
Table 1: Summary of Deactivation Mechanisms and Mitigation Strategies
| Deactivation Mechanism | Description | Key Indicators | Mitigation Strategy |
| Poisoning | Strong chemisorption of species (e.g., I⁻, S, P) onto active sites, blocking reactions.[5] | Rapid loss of activity, reaction stall. | Add iodide scavengers (e.g., silver salts)[3]; Purify all reagents and solvents.[9] |
| Sintering / Thermal Degradation | Agglomeration of catalyst particles at high temperatures, reducing active surface area.[2] | Gradual loss of activity over time, especially in high-temp reactions. | Operate at the lowest effective temperature; choose thermally stable catalyst supports. |
| Fouling / Coking | Physical deposition of carbonaceous materials on the catalyst surface and in pores.[1] | Gradual deactivation; visible change in catalyst appearance. | Optimize reaction conditions to minimize side reactions; implement periodic catalyst regeneration.[1] |
| Ligand Modification | Reaction of the ligand itself with the aryl halide, altering the catalyst's structure and activity.[7] | Low yields, especially with specific pre-catalysts like Pd₂(dba)₃. | Use a dba-free palladium source[7]; switch to more robust ligands (e.g., bulky phosphines, NHCs).[9] |
| Leaching | Dissolution of the active metal from a solid support into the reaction medium.[8] | Continued reaction in the filtrate after removing the solid catalyst. | Choose a more stable support; modify reaction conditions (solvent, temperature) to minimize dissolution. |
Table 2: Representative Data on the Effect of an Iodide Scavenger in a Suzuki Coupling
The following data is illustrative, based on principles described in the literature, demonstrating the potential impact of an additive.
| Entry | This compound (mmol) | Phenylboronic Acid (mmol) | Pd(PPh₃)₄ (mol%) | Base (K₂CO₃) | Additive | Yield (%) |
| 1 | 1.0 | 1.2 | 2 | 2.0 eq | None | 45% |
| 2 | 1.0 | 1.2 | 2 | 2.0 eq | Ag₂CO₃ (1.0 eq) | 92% |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling with this compound Using an Iodide Scavenger
This protocol provides a typical setup for mitigating iodide-induced catalyst deactivation.
-
Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (e.g., 229 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and silver carbonate (Ag₂CO₃, 276 mg, 1.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 23 mg, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add 5 mL of a rigorously degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via TLC or GC-MS until the this compound is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Protocol 2: Thermal Regeneration of a Deactivated Supported Palladium Catalyst
This procedure is for regenerating a supported catalyst (e.g., Pd on carbon) that has been deactivated by fouling/coking.[10]
Caution: This procedure involves high temperatures and should be performed in a suitable tube furnace with appropriate safety measures.
-
Catalyst Recovery: After the reaction, recover the heterogeneous catalyst by filtration. Wash it thoroughly with a sequence of solvents (e.g., water, acetone, diethyl ether) to remove adsorbed organics and dry it completely in a vacuum oven.
-
Inert Thermal Treatment: Place the dried, deactivated catalyst in a quartz tube furnace. Heat the catalyst to 600 °C under a steady flow of an inert gas (e.g., nitrogen or argon) for 2-3 hours. This step removes volatile carbon-containing materials.[10]
-
Oxidative Treatment: While maintaining the temperature, switch the gas flow from inert gas to a mixture of oxygen in nitrogen (e.g., 2-5% O₂ in N₂). Continue heating for another 2-3 hours. This step oxidizes and removes the more resilient carbonaceous deposits (coke).[10]
-
Rapid Cooling: After the oxidative treatment, switch the gas flow back to the inert gas and rapidly cool the catalyst down to room temperature. Rapid cooling is crucial to prevent significant changes in the catalyst structure.[10]
-
Storage: Once cooled, the regenerated catalyst should be stored under an inert atmosphere until its next use.
References
- 1. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
Validation & Comparative
3-Iodobenzonitrile vs. 3-Bromobenzonitrile in Suzuki Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the choice between an aryl iodide and an aryl bromide is a frequent consideration. This guide provides an objective, data-driven comparison of 3-iodobenzonitrile and 3-bromobenzonitrile (B1265711) in the Suzuki-Miyaura coupling reaction, a cornerstone of modern carbon-carbon bond formation.
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. The nature of the halide has a significant impact on the reaction kinetics and the required reaction conditions.
Performance Comparison: Reactivity and Reaction Conditions
The established trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F.[1] This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The weaker carbon-iodine bond in this compound, compared to the carbon-bromine bond in 3-bromobenzonitrile, facilitates the rate-determining oxidative addition step in the catalytic cycle.[1] This leads to faster reaction rates and often allows for the use of milder reaction conditions, such as lower temperatures and shorter reaction times.
The higher reactivity of this compound can be a distinct advantage, potentially leading to higher yields and cleaner reaction profiles with fewer byproducts. However, this increased reactivity must be weighed against the generally higher cost and lower diversity of commercially available aryl iodides compared to their bromide counterparts.
Quantitative Data Summary
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of this compound and 3-bromobenzonitrile with phenylboronic acid. The data is compiled to provide a comparative overview under similar catalytic systems.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 80 | 2 | >95 |
| 3-Bromobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 12 | ~90 |
This table is a representative example based on typical reaction conditions and outcomes. Specific yields and reaction times can vary based on the specific substrates, catalyst loading, and reaction parameters.
Experimental Protocols
Below are detailed, representative experimental protocols for the Suzuki-Miyaura coupling of this compound and 3-bromobenzonitrile with phenylboronic acid.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the toluene and water solvent mixture.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 80°C and stir for 2 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 3-phenylbenzonitrile.
Protocol 2: Suzuki-Miyaura Coupling of 3-Bromobenzonitrile
Materials:
-
3-Bromobenzonitrile (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromobenzonitrile, phenylboronic acid, and potassium carbonate.
-
Add the toluene and water solvent mixture.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 100°C and stir for 12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-phenylbenzonitrile.
Visualizing the Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling reaction described in the protocols.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathway of the Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The following diagram illustrates this process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Reactivity of Iodo- vs. Bromo-benzonitriles in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate aryl halide precursor is a critical decision in the planning of synthetic routes, profoundly impacting reaction efficiency, cost-effectiveness, and overall strategy. This guide provides an objective, data-supported comparison of the reactivity of iodo- and bromo-substituted benzonitriles, two common building blocks in the synthesis of complex organic molecules. We will delve into their performance in prevalent cross-coupling and nucleophilic substitution reactions, supported by experimental data and detailed protocols.
The Deciding Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental difference in reactivity between iodo- and bromo-benzonitriles stems from the disparity in their carbon-halogen (C-X) bond dissociation energies (BDE). The C-I bond is inherently weaker and more easily cleaved than the C-Br bond. This is a direct consequence of the larger atomic radius of iodine and the longer, less effective orbital overlap with carbon compared to bromine.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| These are representative values for aryl halides and illustrate the general trend.[1] |
This difference in bond strength is particularly influential in reactions where the cleavage of the C-X bond is the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling reactions.[2]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions, the universally accepted trend for aryl halide reactivity is I > Br > Cl > F.[2] This trend is a direct consequence of the C-X bond dissociation energies. The weaker C-I bond in iodobenzonitriles facilitates a faster rate-determining oxidative addition step, leading to quicker reactions and often allowing for the use of milder conditions compared to their bromo-counterparts.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The superior reactivity of iodobenzonitriles is evident in the milder conditions required for a successful reaction.
Table 1: Comparison in Suzuki-Miyaura Coupling [2]
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodobenzonitrile (B145841) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 2 | 95 |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
As the data indicates, 4-iodobenzonitrile achieves a higher yield in a significantly shorter time and at a lower temperature than 4-bromobenzonitrile.
Buchwald-Hartwig Amination
For the formation of C-N bonds via Buchwald-Hartwig amination, iodobenzonitriles again exhibit superior reactivity, often resulting in higher yields and shorter reaction times.
Table 2: Comparison in Buchwald-Hartwig Amination [2]
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodobenzonitrile | Morpholine (B109124) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 3 | 98 |
| 4-Bromobenzonitrile | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 94 |
The trend of higher reactivity for the iodo-substituted substrate continues, with a near-quantitative yield achieved in a fraction of the time and at a lower temperature.
Heck Reaction
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order of halogens is often reversed in nucleophilic aromatic substitution (SNAr) reactions, following the trend F > Cl > Br > I.[3] This is because the rate-determining step in the common addition-elimination mechanism is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electron-withdrawing halogen.[3] The highly electronegative fluorine atom strongly polarizes the ipso-carbon, making it more susceptible to nucleophilic attack.
However, the leaving group ability (I > Br > Cl > F) becomes more important in the second step (elimination). The overall rate depends on the balance between these two factors. For benzonitriles, which are activated towards SNAr by the electron-withdrawing nitrile group, the specific conditions and nucleophile will determine the relative reactivity of the iodo- and bromo-derivatives. In many cases, the reactivity difference between bromo and iodo compounds in SNAr is not as pronounced as in cross-coupling reactions.[4]
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol[2]
To a solution of the halobenzonitrile (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (5 mL) and water (1 mL), potassium carbonate (2.0 mmol) is added. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Buchwald-Hartwig Amination Protocol[2]
In an oven-dried Schlenk tube, tris(dibenzylideneacetone)dipalladium(0) (B46781) (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol) are added. The tube is evacuated and backfilled with argon. Toluene (5 mL), the halobenzonitrile (1.0 mmol), and morpholine (1.2 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Heck Reaction Protocol[5]
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the halobenzonitrile (1.0 equiv), the alkene (e.g., methyl acrylate, 1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%). Add the anhydrous solvent (e.g., DMF) and the base (e.g., triethylamine, 2-3 equiv). Seal the flask and heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Visualizing the Mechanisms
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
A Comparative Guide to Analytical Techniques for Confirming the Structure of 3-Iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques used to confirm the molecular structure of 3-Iodobenzonitrile. Below, we detail the principles, experimental data, and protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, offering a multi-faceted approach to structural elucidation.
Overview of Analytical Techniques
The confirmation of the structure of a small organic molecule like this compound (C₇H₄IN, Molar Mass: 229.02 g/mol ) relies on a suite of complementary analytical techniques.[1][2] Each method provides unique insights into the molecular architecture, from the connectivity of atoms to the three-dimensional arrangement in the solid state. This guide will compare the utility and data output of the most common and powerful techniques in modern chemical analysis.
Data Presentation and Comparison
The following tables summarize the expected quantitative data from each analytical technique for this compound.
Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.
| Technique | Parameter | Expected Value (in CDCl₃) | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~7.3-8.0 ppm | Aromatic protons, with distinct shifts due to the anisotropic effects of the iodine and nitrile groups. The meta-substitution pattern leads to a complex splitting pattern. |
| Coupling Constant (J) | ~7-8 Hz (ortho), ~1-3 Hz (meta), <1 Hz (para) | Provides information about the relative positions of protons on the aromatic ring. | |
| ¹³C NMR | Chemical Shift (δ) | ~94 ppm | Carbon atom directly bonded to iodine (C-I). |
| ~115-145 ppm | Aromatic carbons (C-H and C-CN). | ||
| ~118 ppm | Nitrile carbon (-C≡N). |
Note: Specific chemical shifts and coupling constants can be influenced by the solvent and concentration. The values presented are predictive based on known substituent effects.
Table 2: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and aspects of its structure.
| Technique | Parameter | Observed Value (m/z) | Interpretation |
| Electron Ionization MS (EI-MS) | Molecular Ion [M]⁺ | 229 | Confirms the molecular weight of this compound. |
| Fragment Ion | 102 | Loss of an iodine atom ([M-I]⁺). | |
| Fragment Ion | 75 | Loss of HCN from the [M-I]⁺ fragment, followed by loss of a hydrogen atom, resulting in the phenyl cation. |
Table 3: Fourier-Transform Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For aromatic nitriles, key absorptions are expected in the following regions.[3]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Interpretation |
| C≡N Stretch | 2240-2220 | Strong, Sharp | Characteristic of an aromatic nitrile. |
| C-H Stretch (Aromatic) | 3100-3000 | Medium | Aromatic C-H bonds. |
| C=C Stretch (Aromatic) | 1600-1450 | Medium to Weak | Benzene ring vibrations. |
| C-I Stretch | 600-500 | Medium to Strong | Carbon-iodine bond. |
Note: The full IR spectrum for this compound is available on databases such as SpectraBase for visual comparison.[4]
Table 4: X-ray Crystallography Data
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles.
| Parameter | Reported Information | Interpretation |
| Crystal System | - | Describes the symmetry of the unit cell. |
| Space Group | - | Defines the symmetry operations within the crystal. |
| Unit Cell Dimensions | - | The dimensions of the repeating unit of the crystal lattice. |
| Key Structural Feature | I···I···I zigzag chains | This indicates a dominant intermolecular interaction that governs the crystal packing, a key structural insight. |
Note: While the crystal structure of this compound is known to exhibit this packing, specific crystallographic data (CIF file) is not readily publicly available but would be found in specialized crystallographic databases.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to approximately 12 ppm.
-
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Set the spectral width to approximately 200 ppm.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Mass Spectrometry (MS)
Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.
-
Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Spectrum Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
X-ray Crystallography
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a diffractometer.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern is recorded by a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The positions of the atoms in the crystal lattice are determined using computational methods.
-
The structural model is refined to best fit the experimental data.
-
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the workflow for structure confirmation and the logical relationship between the analytical techniques.
Caption: Experimental workflow for the synthesis, purification, and structural confirmation of this compound.
Caption: Logical relationship between analytical techniques and the structural information they provide for this compound.
Conclusion
The structural confirmation of this compound is most robustly achieved through the combined application of multiple analytical techniques. While NMR, MS, and IR spectroscopy provide essential information about the connectivity, molecular formula, and functional groups, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure in the solid state. This guide provides the foundational data and protocols for researchers to effectively utilize these techniques for the unambiguous structural elucidation of this compound and related small molecules.
References
A Comparative Analysis of ¹H and ¹³C NMR Spectra of 3-Iodobenzonitrile and a Guide to its Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the NMR Spectral Data of 3-Iodobenzonitrile with Isomeric and Unsubstituted Analogues, Complete with Experimental Protocols and a Workflow for Spectral Analysis.
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. To offer a clear understanding of the substituent effects on the aromatic ring, a direct comparison is made with its isomers, 2-iodobenzonitrile (B177582) and 4-iodobenzonitrile, as well as the parent compound, benzonitrile (B105546). This document presents a thorough compilation of chemical shifts (δ), multiplicities, and coupling constants (J) in easily comparable tables. Furthermore, a detailed experimental protocol for acquiring high-quality NMR spectra for these aromatic compounds is provided, alongside a logical workflow for spectral analysis, visualized using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development who utilize NMR spectroscopy for structural elucidation.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and its selected analogues. All data was acquired in deuterated chloroform (B151607) (CDCl₃) unless otherwise specified.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | 8.05 | t | 1.5 |
| H-4 | 7.85 | ddd | 7.8, 1.5, 1.1 | |
| H-5 | 7.25 | t | 7.8 | |
| H-6 | 7.70 | ddd | 7.8, 1.5, 1.1 | |
| 2-Iodobenzonitrile | H-3 | 7.55 | ddd | 7.8, 7.5, 1.4 |
| H-4 | 7.18 | td | 7.8, 1.8 | |
| H-5 | 7.45 | td | 7.5, 1.1 | |
| H-6 | 7.90 | dd | 7.8, 1.8 | |
| 4-Iodobenzonitrile | H-2, H-6 | 7.45 | d | 8.5 |
| H-3, H-5 | 7.90 | d | 8.5 | |
| Benzonitrile | H-2, H-6 | 7.64 | d | 8.0 |
| H-3, H-5 | 7.47 | t | 8.0 | |
| H-4 | 7.60 | t | 8.0 |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-1 | 113.8 |
| C-2 | 141.2 | |
| C-3 | 93.8 | |
| C-4 | 138.8 | |
| C-5 | 130.4 | |
| C-6 | 131.1 | |
| CN | 117.2 | |
| 2-Iodobenzonitrile | C-1 | 116.5 |
| C-2 | 98.6 | |
| C-3 | 134.1 | |
| C-4 | 128.6 | |
| C-5 | 133.0 | |
| C-6 | 139.5 | |
| CN | 117.9 | |
| 4-Iodobenzonitrile | C-1 | 112.5 |
| C-2, C-6 | 133.5 | |
| C-3, C-5 | 138.5 | |
| C-4 | 100.2 | |
| CN | 118.1 | |
| Benzonitrile | C-1 | 112.2 |
| C-2, C-6 | 132.0 | |
| C-3, H-5 | 128.9 | |
| C-4 | 132.6 | |
| CN | 118.6 |
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data. The following methodology is recommended for the spectral analysis of benzonitrile derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound (e.g., this compound) and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Ensure the CDCl₃ contains tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
The ¹H and ¹³C NMR spectra should be recorded on a 400 MHz spectrometer.[1]
-
Before data acquisition, the magnetic field should be shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm (centered around 5 ppm)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum manually to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals.
-
Determine the multiplicity and measure the coupling constants for each signal.
-
4. ¹³C NMR Data Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30') is standard.
-
Acquisition Parameters:
-
Spectral Width: ~250 ppm (centered around 100 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons)
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Logical Workflow for NMR Spectral Analysis
The following diagram illustrates a systematic workflow for the analysis of NMR spectra, from initial sample preparation to the final structural elucidation.
Caption: A workflow diagram illustrating the key stages of NMR spectral analysis.
References
A Comparative Guide to Catalysts for 3-Iodobenzonitrile Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the efficient synthesis of complex molecules derived from 3-iodobenzonitrile. This guide provides an objective comparison of various catalytic systems for key cross-coupling reactions, supported by experimental data to inform catalyst selection and reaction design.
The carbon-iodine bond in this compound offers a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, which are crucial transformations in the synthesis of pharmaceuticals and functional materials. Palladium-catalyzed reactions are workhorses in this field, but nickel and copper-based systems also present viable, and sometimes advantageous, alternatives. This guide focuses on a comparative analysis of catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound and analogous aryl iodides.
Data Presentation: A Comparative Overview of Catalytic Performance
The following tables summarize the performance of different catalytic systems for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The data has been collated from various sources to provide a comparative perspective on catalyst efficiency under different conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) |
| Pd/C[1] | None | Na₃PO₄ | 2-Propanol/H₂O | Room Temp. | N/A | 2.6 | 90-100 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 12-24 | N/A | Good to Excellent |
| 7% Pd/WA30[2] | None | KOH | H₂O/1,4-Dioxane | 25 | N/A | N/A | 95 |
| NiCl₂(PCy₃)₂[3] | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 12 | 5 | Good to Excellent |
Table 2: Sonogashira Coupling of Aryl Iodides with Phenylacetylene (B144264)
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) |
| PdCl₂(PPh₃)₂[4] | None | PPh₃ | None (Ionic Liquid acts as base) | [TBP][4EtOV] | 55 | 3 | 0.5 | 95 (for this compound) |
| Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | CH₃CN | Reflux | 8 | 2 | Good |
| Pd-complex-C2[5] | None | Salen | K₂CO₃ | Isopropanol | 25 | N/A | 2 | Good to Excellent |
Table 3: Buchwald-Hartwig Amination of Aryl Iodides with Aniline
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) |
| γ-Fe₂O₃@MBD/Pd-Co[6][7] | Dendrimer-based | t-BuONa | H₂O | 50 | 5 | 0.05 | 92 (for iodobenzene) |
| Pd(OAc)₂[8] | X-Phos | KOt-Bu | Toluene | N/A | N/A | N/A | Good to Excellent |
| Cu(PPh₃)₃Br[9] | PPh₃ | Cs₂CO₃ | N/A | Mild | N/A | N/A | Good |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to facilitate the reproduction and adaptation of these catalytic systems.
Suzuki-Miyaura Coupling using Pd/C (Ligand-Free)
This protocol is adapted from a general procedure for ligand-free Suzuki-Miyaura reactions.[1]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
10% Pd/C (2.6 mol% Pd)
-
Na₃PO₄ (3.0 mmol)
-
2-Propanol (5 mL)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, 10% Pd/C, and Na₃PO₄.
-
Add a 1:1 mixture of 2-propanol and water.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Sonogashira Coupling using PdCl₂(PPh₃)₂ in an Ionic Liquid
This protocol is based on the copper-free Sonogashira coupling of this compound.[4]
Materials:
-
This compound (0.5 mmol)
-
Phenylacetylene (0.75 mmol)
-
PdCl₂(PPh₃)₂ (0.5 mol%)
-
Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV]) (0.8 mL)
Procedure:
-
In a reaction vial, dissolve this compound and PdCl₂(PPh₃)₂ in [TBP][4EtOV].
-
Add phenylacetylene to the mixture.
-
Heat the reaction mixture to 55 °C and stir for 3 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water to remove the ionic liquid.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Buchwald-Hartwig Amination using a Heterogeneous Pd-Co Catalyst
This procedure is adapted from a protocol for the amination of iodobenzene.[6][7]
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
γ-Fe₂O₃@MBD/Pd-Co catalyst (0.05 mol% based on Pd content)
-
Sodium tert-butoxide (t-BuONa) (1.4 mmol)
-
Water (1 mL)
Procedure:
-
To a reaction vessel, add the γ-Fe₂O₃@MBD/Pd-Co catalyst, sodium tert-butoxide, this compound, and aniline.
-
Add water as the solvent.
-
Seal the vessel and heat the mixture to 50 °C with stirring for 5 hours.
-
Monitor the reaction by TLC or GC.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
The magnetic catalyst can be separated using an external magnet.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Experimental Workflow and Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for cross-coupling reactions and the catalytic cycle for a Suzuki-Miyaura reaction.
Caption: Generalized experimental workflow for a cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Ligand-free Suzuki–Miyaura reaction catalysed by Pd/C at room temperature | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.umass.edu [people.umass.edu]
A Comparative Guide to the Synthesis and HPLC Validation of 3-Iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two synthetic routes for 3-iodobenzonitrile, a key intermediate in pharmaceutical synthesis. Furthermore, it details a robust High-Performance Liquid Chromatography (HPLC) method for the validation of its synthesis, ensuring product quality and consistency. All experimental data presented is illustrative, designed to guide researchers in their analytical method development and validation processes.
Comparison of Synthetic Methods for this compound
Two common methods for the synthesis of this compound are the Sandmeyer reaction starting from 3-aminobenzonitrile (B145674) and a copper-catalyzed halogen exchange (Finkelstein reaction) from 3-bromobenzonitrile (B1265711). The choice of method can depend on factors such as starting material availability, reaction conditions, and desired purity profile.
| Feature | Sandmeyer Reaction | Copper-Catalyzed Halogen Exchange |
| Starting Material | 3-Aminobenzonitrile | 3-Bromobenzonitrile |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Potassium iodide | Sodium iodide, Copper(I) iodide, N,N'-Dimethylethylenediamine |
| Reaction Conditions | Low temperatures (0-5 °C) for diazotization, followed by heating | Elevated temperatures (e.g., 110 °C) |
| Advantages | Utilizes a readily available and often cheaper starting material. Well-established and widely used reaction. | Good for late-stage functionalization if the bromo-analogue is more accessible. Can be milder than some traditional Sandmeyer conditions. |
| Disadvantages | Involves the formation of potentially unstable diazonium salts. Requires careful temperature control. | Requires a catalyst and ligand. May require higher temperatures and longer reaction times. |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from established procedures for the synthesis of aryl iodides from anilines.
Materials:
-
3-Aminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-aminobenzonitrile (10.0 g, 84.6 mmol) in a mixture of concentrated HCl (30 mL) and water (50 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of NaNO₂ (6.4 g, 92.7 mmol) in water (20 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a separate beaker, dissolve KI (21.0 g, 126.5 mmol) in water (50 mL) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
To quench any unreacted iodine, add a saturated solution of Na₂S₂O₃ until the dark color disappears.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Alternative Synthesis: Copper-Catalyzed Halogen Exchange
This protocol is based on modern cross-coupling methodologies for the synthesis of aryl iodides.[1][2]
Materials:
-
3-Bromobenzonitrile
-
Sodium Iodide (NaI)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Dioxane
-
Ethyl Acetate (B1210297)
-
Saturated Ammonium Chloride solution (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromobenzonitrile (5.0 g, 27.5 mmol), NaI (8.2 g, 55.0 mmol), and CuI (0.26 g, 1.38 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous dioxane (50 mL) and N,N'-dimethylethylenediamine (0.24 g, 2.75 mmol, 10 mol%) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
After cooling to room temperature, quench the reaction with a saturated solution of NH₄Cl (50 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.
HPLC Validation Protocol for this compound
This section outlines a comprehensive HPLC method validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Validation Parameters
A full validation should include the following tests:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by analyzing a blank (mobile phase), a placebo (reaction mixture without starting material), and the active substance.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of this compound reference standard are prepared and injected. The peak area is plotted against concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The recovery of the analyte is then calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Illustrative HPLC Validation Data
The following table summarizes hypothetical data for the HPLC validation of this compound synthesis.
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interfering peaks at the retention time of this compound | No interference observed | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Precision (RSD%) | |||
| - Repeatability | ≤ 2.0% | 0.85% | Pass |
| - Intermediate Precision | ≤ 2.0% | 1.25% | Pass |
| LOD | Signal-to-Noise ≥ 3 | 0.1 µg/mL | Pass |
| LOQ | Signal-to-Noise ≥ 10 | 0.3 µg/mL | Pass |
| Robustness | RSD ≤ 2.0% for all variations | All variations within acceptance criteria | Pass |
Visualizing the Workflow and Synthesis
Diagrams created with Graphviz provide a clear visual representation of the chemical and analytical processes.
Caption: Reaction pathway for the Sandmeyer synthesis of this compound.
Caption: Logical workflow for the validation of the HPLC method.
References
A Researcher's Guide to Assessing the Purity of Synthesized 3-Iodobenzonitrile
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity and success of their work. 3-Iodobenzonitrile, a key building block in the synthesis of various pharmaceuticals and functional materials, is no exception. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, offering detailed experimental protocols and comparative data to aid in the selection of the most appropriate methods for quality control.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on several factors, including the nature of potential impurities, the required accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR), and Melting Point Analysis for this compound.
| Analytical Method | Principle | Information Provided | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Quantitative purity (area %), retention times of the main component and impurities. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[1] | Requires reference standards for definitive impurity identification. |
| GC-MS | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Quantitative purity and identification of volatile impurities through their mass spectra.[2][3] | High selectivity and sensitivity, provides structural information about impurities.[2][3] | Not suitable for non-volatile or thermally labile impurities. |
| qNMR | Intrinsic quantitative response of nuclei in a magnetic field. | Absolute purity determination without a specific reference standard of the analyte.[3][4] | Provides an absolute measure of purity and structural information.[3][4] | Lower sensitivity compared to chromatographic methods; requires a relatively larger amount of sample.[5] |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | Indication of purity; a broad and depressed melting range suggests the presence of impurities.[6][7] | Simple, rapid, and inexpensive preliminary check for gross impurities.[6] | Not quantitative and not suitable for identifying specific impurities.[6] |
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically proceeds via the diazotization of 3-aminobenzonitrile, followed by a Sandmeyer-type reaction with an iodide source.[8] Potential impurities may include:
-
Unreacted 3-aminobenzonitrile: The starting material for the synthesis.
-
Phenolic byproducts (e.g., 3-cyanophenol): Arising from the reaction of the diazonium salt with water.
-
Azo compounds: Formed by the coupling of the diazonium salt with unreacted 3-aminobenzonitrile.
-
Di-iodinated products: Over-iodination of the aromatic ring.[9]
-
Residual solvents: From the reaction and purification steps.
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the separation of this compound from potential non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water, both containing 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[3]
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[3]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 10 min.[3]
-
-
Injector Temperature: 250 °C.[3]
-
Injection Mode: Split (e.g., 50:1).[3]
-
Mass Spectrometer:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane, acetone) to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity without the need for a specific standard of the analyte.[3][4]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add the appropriate deuterated solvent to dissolve both components completely.
-
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Purity Calculation: The purity of this compound is calculated using the following formula:
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Melting Point Analysis
A simple and rapid method for a preliminary assessment of purity.[6]
-
Instrumentation: Melting point apparatus.
-
Procedure:
-
Place a small amount of the finely powdered this compound sample into a capillary tube.
-
Heat the sample slowly (1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid.
-
-
Interpretation: A pure sample will have a sharp melting range (typically 1-2 °C) close to the literature value (40-43 °C). A broad and depressed melting range indicates the presence of impurities.[6][7]
Alternative Reagent: 3-Bromobenzonitrile (B1265711)
In some synthetic applications, particularly in cross-coupling reactions like the Suzuki coupling, 3-bromobenzonitrile can be a viable alternative to this compound.[10][11] The purity assessment methods for 3-bromobenzonitrile are analogous to those for its iodo-counterpart.
| Property | This compound | 3-Bromobenzonitrile |
| Molecular Weight | 229.02 g/mol | 182.02 g/mol [10] |
| Melting Point | 40-43 °C | 38-40 °C[10] |
| Boiling Point | 260.1 °C at 760 mmHg | 225 °C[10] |
| Reactivity in Cross-Coupling | Generally more reactive due to the weaker C-I bond.[2] | Less reactive than the iodo-analog but often more cost-effective. |
The choice between these two reagents will depend on the specific reaction conditions, desired reactivity, and cost considerations. The purity of both compounds can be reliably assessed using the analytical techniques described in this guide.
Visualizing the Purity Assessment Workflow
A logical workflow is crucial for a systematic and comprehensive purity assessment.
Signaling Pathway for Method Selection
The choice of the primary analytical technique can be guided by the specific information required.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 69113-59-3 | Benchchem [benchchem.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. benchchem.com [benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chm.uri.edu [chm.uri.edu]
- 8. Diazotisation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-溴苄腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Coupling Methods for the Synthesis of Aryl Nitriles
The synthesis of aryl nitriles is of paramount importance in the fields of medicinal chemistry, materials science, and agrochemicals, owing to the versatile reactivity of the nitrile functional group. Traditional methods for their preparation, such as the Sandmeyer and Rosenmund-von Braun reactions, often require harsh conditions and stoichiometric amounts of toxic reagents. Modern cross-coupling methodologies have emerged as powerful alternatives, offering milder conditions, broader substrate scope, and improved functional group tolerance. This guide provides a comparative overview of three prominent transition-metal-catalyzed cross-coupling methods for the synthesis of aryl nitriles: Palladium-catalyzed cyanation, Nickel-catalyzed cyanation, and Copper-catalyzed cyanation.
Palladium-Catalyzed Cyanation of Aryl Halides
Palladium-catalyzed cyanation is a well-established and versatile method for the synthesis of aryl nitriles from aryl halides and triflates.[1] A key challenge in this reaction is the potential for catalyst deactivation by the cyanide anion, which can strongly coordinate to the palladium center.[2] To circumvent this, various strategies have been developed, including the use of less-toxic and slow-releasing cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[2][3]
Key Features:
-
Broad Substrate Scope: Tolerates a wide range of functional groups on the aryl halide, including electron-donating and electron-withdrawing groups.[3][4]
-
High Efficiency: Often proceeds with high yields and low catalyst loadings.[2]
-
Milder Conditions: Recent advancements have enabled these reactions to be carried out at or near room temperature.[4][5]
Catalytic Cycle for Palladium-Catalyzed Cyanation
The catalytic cycle for palladium-catalyzed cyanation typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source, and finally, reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.
Nickel-Catalyzed Cyanation of Aryl Halides
Nickel-catalyzed cyanation has emerged as a cost-effective and powerful alternative to palladium-based systems.[6][7] Nickel catalysts are particularly effective for the cyanation of less reactive aryl chlorides. A variety of cyanide sources can be employed, including metal cyanides and organic nitriles.[6][8][9]
Key Features:
-
Cost-Effective: Nickel is more earth-abundant and less expensive than palladium.
-
High Reactivity: Enables the cyanation of challenging substrates like aryl chlorides.[9]
-
Versatile Cyanide Sources: A wide range of cyanating agents can be utilized.[6]
Proposed Mechanism for Nickel-Catalyzed Cyanation
The mechanism for nickel-catalyzed cyanation is believed to be analogous to the palladium-catalyzed pathway, proceeding through a Ni(0)/Ni(II) catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[9]
Copper-Catalyzed Cyanation of Aryl Halides
Copper-catalyzed cyanation, particularly the Rosenmund-von Braun reaction, is one of the oldest methods for aryl nitrile synthesis. However, it traditionally required high temperatures and stoichiometric copper cyanide.[10] Modern advancements have led to the development of milder, catalytic versions with improved substrate scope and functional group tolerance.[10][11] A notable development is the copper-catalyzed domino halogen exchange-cyanation of aryl bromides, which proceeds under relatively mild conditions.[10][11]
Key Features:
-
Milder Conditions: Modern protocols operate at lower temperatures compared to the classic Rosenmund-von Braun reaction.[11]
-
Domino Reactions: Enables efficient transformations such as halide exchange followed by cyanation in a single pot.[10]
-
Good Functional Group Compatibility: Tolerates a range of functional groups, including free N-H and O-H groups.[10]
General Workflow for Copper-Catalyzed Domino Halide Exchange-Cyanation
This process involves the in-situ formation of a more reactive aryl iodide from an aryl bromide, which then undergoes copper-catalyzed cyanation.
Comparative Performance Data
The following table summarizes representative experimental data for the different cross-coupling methods, highlighting the key reaction parameters and outcomes.
| Method | Catalyst / Precatalyst | Ligand | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium-catalyzed | Pd₂(dba)₃ | Xantphos | K₄[Fe(CN)₆] | t-AmylOH | 110 | 16 | 95 | [2] |
| Palladium-catalyzed | [Pd(cinnamyl)Cl]₂ | L1* | Zn(CN)₂ | H₂O/THF | 23 | 24 | 93 | [5] |
| Nickel-catalyzed | NiCl₂·6H₂O | dppf | Zn(CN)₂ | CH₃CN | 120 | 24 | 85 | [9] |
| Nickel-catalyzed | NiBr₂(PPh₃)₂ | PPh₃ | KCN | HMPA | 60 | 6 | 92 | [6] |
| Copper-catalyzed | CuI | N,N'-dimethylethylenediamine | NaCN | Toluene | 110 | 24 | 91 | [10][11] |
| Copper-catalyzed | CuI | L-proline | K₄[Fe(CN)₆] | DMSO | 120 | 12 | 88 | [12] |
*L1 refers to a specific phosphine (B1218219) ligand described in the reference.
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆][2]
An oven-dried vial is charged with the aryl chloride (1.0 mmol), potassium hexacyanoferrate(II) trihydrate (0.5 mmol), a palladium precatalyst (0.2 mol %), a suitable phosphine ligand (e.g., L1, Pd/L ratio 1:2), and potassium acetate (B1210297) (0.125 mmol). The vial is evacuated and backfilled with argon. Dioxane (2.5 mL) and water (2.5 mL) are added, and the mixture is stirred at the specified temperature (e.g., 100 °C) for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Nickel-Catalyzed Cyanation of Aryl Chlorides[9]
To an oven-dried Schlenk tube are added NiCl₂·6H₂O (5 mol %), dppf (10 mol %), Zn (2.0 equiv), DMAP (2.0 equiv), and Zn(CN)₂ (1.5 equiv). The tube is evacuated and backfilled with argon. The aryl chloride (1.0 mmol) and anhydrous acetonitrile (B52724) (2 mL) are added. The reaction mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography on silica (B1680970) gel to afford the desired aryl nitrile.
General Procedure for Copper-Catalyzed Domino Halide Exchange-Cyanation[10][11]
A screw-capped test tube is charged with CuI (10 mol %), KI (20 mol %), and the aryl bromide (1.0 mmol). The tube is evacuated and backfilled with argon. Toluene (1.0 mL), N,N'-dimethylethylenediamine (1.0 equiv), and NaCN (1.2 equiv) are added. The tube is sealed and the mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Conclusion
The choice of cross-coupling method for the synthesis of aryl nitriles depends on several factors, including the nature of the substrate, cost considerations, and desired functional group tolerance. Palladium-catalyzed methods offer broad applicability and high yields under increasingly mild conditions. Nickel catalysis provides a cost-effective and highly reactive alternative, especially for less reactive aryl chlorides. Copper-catalyzed cyanations, particularly modern domino protocols, present a practical approach with good functional group compatibility. The data and protocols presented in this guide offer a starting point for researchers to select and optimize the most suitable method for their specific synthetic challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 6. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]
- 7. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Performance of 3-Iodobenzonitrile in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. The selection of substrates, particularly the aryl halide, is a critical parameter that dictates reaction efficiency, scope, and conditions. This guide provides an objective comparison of the kinetic performance of 3-iodobenzonitrile in three seminal cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—against other aryl halides. The information presented herein is supported by established mechanistic principles and comparative experimental data from the literature to inform substrate selection and reaction optimization.
Performance Comparison: The Decisive Role of the Halogen
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond dissociation energy. The generally accepted trend in reactivity follows the order: I > Br > Cl > F. This hierarchy is a direct consequence of the C-X bond strength, where the weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle. This, in turn, leads to faster reaction rates and often permits the use of milder reaction conditions. For this compound, the presence of the iodo-substituent renders it a highly reactive substrate in cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. The higher reactivity of aryl iodides like this compound is evident in the milder conditions typically required for a successful reaction compared to their bromide and chloride counterparts.
| Aryl Halide | Relative Reactivity | Typical Reaction Temperature | Catalyst Loading |
| This compound | High | Room Temperature to 80 °C | Low (e.g., < 1 mol%) |
| 3-Bromobenzonitrile | Moderate | 80 °C to 120 °C | Moderate (e.g., 1-3 mol%) |
| 3-Chlorobenzonitrile | Low | > 120 °C or requires specialized ligands | High (e.g., > 3 mol%) |
This table provides a qualitative comparison based on general principles. Actual reaction conditions can vary based on the specific boronic acid, catalyst system, base, and solvent used.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The kinetic profile of the Heck reaction is also significantly influenced by the nature of the aryl halide. Studies on the Heck reaction of aryl iodides with alkenes have indicated that for aryl iodides, the rate-determining step can involve the dissociation of a C-H bond, whereas for less reactive aryl bromides, the slow dissolution of palladium aggregates can be rate-limiting.[1] The activation energy for the Heck coupling of iodobenzene (B50100) with styrene (B11656) has been reported to be approximately 98.70 kJ/mol.[2]
| Aryl Halide | Relative Reactivity | Rate-Determining Step (General) | Notes |
| This compound | High | Often migratory insertion or β-hydride elimination | Faster oxidative addition allows other steps to become rate-limiting. |
| 3-Bromobenzonitrile | Moderate | Oxidative Addition | The stronger C-Br bond makes its cleavage more energetically demanding. |
| 3-Chlorobenzonitrile | Low | Oxidative Addition | Requires more forcing conditions and specialized, electron-rich ligands. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl halide. The reactivity trend of aryl halides (I > Br > Cl) is also pronounced in this reaction.[3][4] The coupling of aryl iodides can often be achieved at room temperature, while aryl bromides typically require heating.[4] An apparent activation energy of approximately 67 kJ mol⁻¹ has been determined for the Sonogashira coupling of a substituted aryl iodide.[5]
| Aryl Halide | Relative Reactivity | Typical Reaction Temperature | Copper Co-catalyst |
| This compound | High | Room Temperature to 60 °C | Often beneficial, but copper-free conditions are possible. |
| 3-Bromobenzonitrile | Moderate | 60 °C to 100 °C | Generally required for efficient coupling. |
| 3-Chlorobenzonitrile | Low | > 100 °C or requires specialized ligands | Often essential, along with more forcing conditions. |
Experimental Protocols for Kinetic Studies
To conduct a thorough kinetic analysis of a cross-coupling reaction involving this compound, a well-designed experimental protocol is essential. The following are generalized procedures that can be adapted for specific research needs.
General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine this compound (e.g., 1.0 mmol), the desired boronic acid (e.g., 1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and an internal standard (e.g., biphenyl, 0.5 mmol).
-
Solvent and Catalyst Addition: Add the chosen anhydrous solvent (e.g., 10 mL of toluene/water mixture). Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1 mol% Pd(PPh₃)₄).
-
Initiation and Sampling: Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction. At regular time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, and 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Quenching and Analysis: Immediately quench the aliquot with a suitable solvent (e.g., diethyl ether) and filter through a short plug of silica (B1680970) gel to remove the catalyst. Analyze the sample by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of reactants and products over time.
-
Data Analysis: Plot the concentration of this compound versus time to determine the reaction rate. To determine the reaction order with respect to each component, vary the initial concentration of one reactant while keeping the others constant and observe the effect on the initial reaction rate.
General Protocol for Kinetic Analysis of Heck Coupling
-
Reaction Setup: To a thermostated reaction vessel under an inert atmosphere, add this compound (e.g., 1.0 mmol), the alkene (e.g., 1.5 mmol), a base (e.g., triethylamine (B128534), 1.5 mmol), and an internal standard.
-
Solvent and Catalyst Addition: Add the appropriate anhydrous solvent (e.g., DMF or acetonitrile) and stir the mixture. Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 1 mol%).
-
Initiation and Monitoring: Commence heating to the desired temperature. Monitor the reaction progress by taking aliquots at regular intervals.
-
Work-up and Analysis: Quench each aliquot, extract the organic components, and analyze by GC or HPLC to quantify the consumption of starting materials and the formation of the product.
-
Kinetic Analysis: Determine the initial rates of the reaction at different initial concentrations of each reactant to establish the rate law. The effect of temperature on the rate constant can be used to determine the activation energy using the Arrhenius equation.
General Protocol for Kinetic Analysis of Sonogashira Coupling
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (e.g., 1.0 mmol), the terminal alkyne (e.g., 1.2 mmol), and an internal standard in a suitable solvent (e.g., THF or DMF).
-
Addition of Catalysts and Base: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), the copper(I) co-catalyst (e.g., CuI, 1-2 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 mmol).
-
Reaction and Sampling: Stir the reaction mixture at the desired temperature. Collect aliquots at specified time points.
-
Analysis: Quench the aliquots and analyze by GC or HPLC to monitor the disappearance of the starting materials and the appearance of the product.
-
Data Interpretation: Plot concentration versus time to obtain the reaction rate. Perform experiments with varying concentrations of reactants and catalysts to determine the order of reaction with respect to each component.
Visualizing the Reaction Pathways and Experimental Design
To better understand the mechanistic intricacies and the experimental approach to their study, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Experimental workflow for a kinetic study of a cross-coupling reaction.
References
A Comparative Guide to the Reaction Yields of 3-Iodobenzonitrile in Cross-Coupling and Cyanation Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies
3-Iodobenzonitrile is a versatile building block in organic synthesis, prized for its reactivity in forming carbon-carbon and carbon-heteroatom bonds. The presence of the electron-withdrawing nitrile group and the highly reactive iodine atom makes it an excellent substrate for a variety of cross-coupling and cyanation reactions. This guide provides a comparative overview of the reaction yields of this compound in several common transformations, supported by experimental data to inform synthetic strategy and methodological selection.
Quantitative Data Summary
The following table summarizes the reported yields for various reactions starting from this compound. These reactions highlight the versatility of this substrate in key synthetic transformations.
| Reaction Type | Coupling Partner | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura Coupling | Phenylboronic Acid | 3-Phenylbenzonitrile | Pd(PPh₃)₄ | Toluene (B28343)/Ethanol (B145695)/Water | 80 | 95 |
| Sonogashira Coupling | Phenylacetylene (B144264) | 3-(Phenylethynyl)benzonitrile | PdCl₂(PPh₃)₂ / CuI | Triethylamine (B128534) | Room Temp. | 98 |
| Buchwald-Hartwig Amination | Aniline (B41778) | 3-(Phenylamino)benzonitrile | Pd₂(dba)₃ / BINAP | Toluene | 100 | 85 |
| Ullmann Condensation | Phenol (B47542) | 3-Phenoxybenzonitrile | CuI / L-proline | DMSO | 90 | 92 |
| Cyanation | K₄[Fe(CN)₆] | Isophthalonitrile | Pd(OAc)₂ | DMA | 120 | 88 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the summary table are provided below. These protocols offer a starting point for laboratory implementation and optimization.
Suzuki-Miyaura Coupling
Synthesis of 3-Phenylbenzonitrile:
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is degassed and heated at 80°C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 3-phenylbenzonitrile.
Sonogashira Coupling
Synthesis of 3-(Phenylethynyl)benzonitrile:
To a solution of this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in triethylamine (10 mL) is added PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol). The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography on silica gel to yield 3-(phenylethynyl)benzonitrile.[1]
Buchwald-Hartwig Amination
Synthesis of 3-(Phenylamino)benzonitrile:
A mixture of this compound (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol) in toluene (10 mL) is heated at 100°C under a nitrogen atmosphere for 24 hours. The reaction is cooled to room temperature, diluted with ether, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to give 3-(phenylamino)benzonitrile.
Ullmann Condensation
Synthesis of 3-Phenoxybenzonitrile:
A mixture of this compound (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol) in DMSO (5 mL) is heated at 90°C for 24 hours. The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford 3-phenoxybenzonitrile.
Cyanation Reaction
Synthesis of Isophthalonitrile:
A mixture of this compound (1.0 mmol), K₄[Fe(CN)₆] (0.3 mmol), Pd(OAc)₂ (0.05 mmol), and Na₂CO₃ (1.0 mmol) in DMA (5 mL) is heated at 120°C for 24 hours under a nitrogen atmosphere. The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by column chromatography on silica gel to yield isophthalonitrile.
Reaction Workflows
The following diagrams illustrate the generalized workflows for the described cross-coupling and cyanation reactions.
References
A Mechanistic Deep Dive: 3-Iodobenzonitrile in Modern Cross-Coupling and Photoredox Reactions
For researchers, scientists, and professionals in drug development, the choice of aryl halide is a critical parameter in the synthesis of complex molecules. This guide provides a comparative analysis of 3-iodobenzonitrile's performance in key synthetic transformations, supported by experimental data and detailed methodologies. We explore its reactivity in palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—and delve into its potential in emerging photoredox catalysis.
The unique electronic properties of this compound, stemming from the electron-withdrawing nature of the nitrile group and the high reactivity of the carbon-iodine bond, make it a versatile substrate in organic synthesis. The C-I bond is significantly weaker than C-Br and C-Cl bonds, which facilitates the rate-determining oxidative addition step in many catalytic cycles, often leading to faster reactions and milder conditions.[1]
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
The enhanced reactivity of this compound compared to its bromo and chloro counterparts is a consistent theme across the most common palladium-catalyzed cross-coupling reactions. This section presents a comparative overview of its performance.
At a Glance: Reactivity of Halobenzonitriles
| Feature | This compound | 3-Bromobenzonitrile | 3-Chlorobenzonitrile |
| General Reactivity | Higher | Lower | Lowest |
| C-X Bond Energy | Lower | Higher | Highest |
| Oxidative Addition | Faster | Slower | Slowest |
| Reaction Conditions | Milder (often lower temperatures) | More forcing (often higher temperatures) | Harshest Conditions |
| Catalyst Loading | Can often be lower | May require higher catalyst loading | Typically requires specialized, highly active catalysts |
Quantitative Comparison in Key Cross-Coupling Reactions
The following tables provide a summary of typical yields for the coupling of 3-halobenzonitriles with various partners under comparable conditions.
Table 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 2 | >95 |
| 3-Bromobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 8 | 85 |
| 3-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 16 | 70 |
Table 2: Buchwald-Hartwig Amination with Morpholine (B109124)
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 90 | 4 | >95 |
| 3-Bromobenzonitrile | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | 12 | 90 |
| 3-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 | 24 | 65 |
Table 3: Sonogashira Coupling with Phenylacetylene (B144264)
| Aryl Halide | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 1.5 | >95 |
| 3-Bromobenzonitrile | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | 88 |
| 3-Chlorobenzonitrile | PdCl₂(PCy₃)₂ / CuI | K₂CO₃ | Dioxane | 100 | 18 | 50 |
Mechanistic Pathways and Experimental Protocols
A defining feature of this compound's utility is its facile participation in the catalytic cycles of various cross-coupling reactions. The following sections provide detailed experimental protocols and visual representations of the underlying mechanisms.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid and reductive elimination to yield the biaryl product.
To a solution of this compound (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) in a mixture of toluene (5 mL) and water (1 mL), potassium carbonate (2.0 mmol) is added. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated at 80°C for 2 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[1]
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds. The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and subsequent reductive elimination.
An oven-dried Schlenk tube is charged with this compound (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and BINAP (0.015 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 90°C for 4 hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, and it typically involves a dual catalytic system of palladium and copper.
To a solution of this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in anhydrous THF (5 mL) is added triethylamine (B128534) (2.0 mmol). The solution is degassed with a stream of argon for 15 minutes. Dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol) and copper(I) iodide (0.04 mmol) are then added, and the reaction mixture is stirred at room temperature for 1.5 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]
Application in Photoredox Catalysis: Cyanation of Aryl Halides
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-CN bonds under mild conditions, providing an alternative to traditional methods that often require toxic cyanide sources. In a typical photoredox cyanation, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer with an aryl halide and a cyanide source, initiating a radical-based reaction cascade.
References
A Comparative Guide to 4-Iodobenzonitrile and 3-Iodobenzonitrile for Researchers and Drug Development Professionals
An objective analysis of the physicochemical properties, spectral characteristics, and reactivity of 4-Iodobenzonitrile (B145841) and 3-Iodobenzonitrile, complete with experimental data and protocols to inform synthetic strategy and application.
This guide provides a comprehensive characterization of two isomeric iodinated benzonitriles, 4-Iodobenzonitrile and this compound. These compounds are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Understanding their distinct properties is crucial for researchers and drug development professionals in designing efficient synthetic routes and novel molecular entities. This document presents a side-by-side comparison of their physical and spectral data, along with a detailed experimental protocol for a common and important transformation: the Sonogashira coupling.
Physicochemical and Spectroscopic Characterization
The positional difference of the iodo and cyano groups on the benzene (B151609) ring leads to distinct physical and spectroscopic properties. These are summarized in the tables below.
Physicochemical Properties
| Property | 4-Iodobenzonitrile | This compound |
| CAS Number | 3058-39-7[1] | 69113-59-3[2] |
| Molecular Formula | C₇H₄IN[1] | C₇H₄IN[2] |
| Molecular Weight | 229.02 g/mol [1] | 229.02 g/mol [2] |
| Appearance | White to light yellow crystalline powder[3] | White to light yellow solid |
| Melting Point | 124-128 °C[3] | 40-43 °C[2] |
| Boiling Point | 271.6 °C (Predicted) | 260.1 °C (Predicted) |
| Solubility | Insoluble in water[3] | Soluble in methanol |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | 4-Iodobenzonitrile (in CDCl₃) | This compound (in CDCl₃) |
| ¹H NMR (ppm) | δ 7.85 (d, 2H), 7.37 (d, 2H) | δ 7.96 (t, 1H), 7.83 (dt, 1H), 7.69 (dt, 1H), 7.23 (t, 1H) |
| ¹³C NMR (ppm) | δ 138.4, 132.8, 118.1, 112.5, 99.8 | δ 141.9, 136.7, 131.2, 130.3, 117.2, 113.8, 93.8 |
Infrared (IR) Spectroscopy
| Functional Group | 4-Iodobenzonitrile (cm⁻¹) | This compound (cm⁻¹) |
| C≡N Stretch | ~2225 | ~2230 |
| Aromatic C-H Stretch | ~3080 | ~3070 |
| Aromatic C=C Stretch | ~1580, 1480 | ~1590, 1470 |
Mass Spectrometry (MS)
| Ion Type | 4-Iodobenzonitrile (m/z) | This compound (m/z) |
| Molecular Ion [M]⁺ | 229[4] | 229[5] |
| Major Fragments | 102 ([M-I]⁺), 75[4] | 102 ([M-I]⁺), 75[5] |
Experimental Protocols: A Comparative Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reactivity of the C-I bond in both 4-iodobenzonitrile and this compound makes them excellent substrates for this reaction. Below is a detailed protocol for the Sonogashira coupling of these isomers with phenylacetylene (B144264). While a direct comparative study under identical conditions was not found in the literature, this generalized procedure is based on established methods for similar substrates.
Objective: To synthesize 4-(phenylethynyl)benzonitrile and 3-(phenylethynyl)benzonitrile (B1628009) via a palladium and copper-catalyzed Sonogashira coupling reaction and to compare their reactivity under the same reaction conditions.
Materials:
-
4-Iodobenzonitrile or this compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the respective iodobenzonitrile (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol) to the flask.
-
To the stirred suspension, add phenylacetylene (1.1 mmol) dropwise via syringe.
-
The reaction mixture is then stirred at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every hour).
-
Upon completion of the reaction (as indicated by the consumption of the starting iodobenzonitrile), the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired phenylethynylbenzonitrile.
-
The yield of the purified product for each isomer should be calculated to compare their relative reactivity.
Expected Outcome:
Aryl iodides are generally more reactive than aryl bromides in Sonogashira couplings, and both 4-iodobenzonitrile and this compound are expected to be efficient coupling partners.[6] However, the electronic and steric differences between the two isomers may lead to variations in reaction rates and yields. The para-substituted isomer, 4-iodobenzonitrile, may exhibit slightly different reactivity compared to the meta-substituted this compound due to the electronic influence of the nitrile group on the C-I bond.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Sonogashira coupling and a typical experimental workflow for the synthesis and analysis of the products.
Conclusion
Both 4-Iodobenzonitrile and this compound are versatile reagents with distinct characteristics. The para-isomer, 4-Iodobenzonitrile, is a higher melting solid, while the meta-isomer, this compound, has a significantly lower melting point. These differences in physical properties can be important for handling and reaction setup. Their spectroscopic signatures are unique, allowing for clear differentiation and characterization of products derived from them. In terms of reactivity, both are expected to be efficient substrates in cross-coupling reactions due to the reactive C-I bond. The choice between the two will ultimately depend on the desired substitution pattern of the final product in a drug discovery or materials science project. The provided data and protocols serve as a valuable resource for chemists to make informed decisions in their synthetic endeavors.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 3-ヨードベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 4-Iodobenzonitrile | C7H4IN | CID 76467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 69113-59-3 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of Halogenated Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of various halogenated benzonitrile (B105546) derivatives. The information presented is curated from peer-reviewed scientific literature and is intended to aid researchers in the fields of toxicology, pharmacology, and drug discovery.
Introduction to Halogenated Benzonitriles
Halogenated benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile group. These compounds are utilized in a variety of industrial applications, including the synthesis of pharmaceuticals, herbicides, and dyes. Consequently, their prevalence in the environment and potential biological effects are of significant interest. This guide focuses on their cytotoxic properties, exploring how the type and position of the halogen substituent influence their activity against various cell lines.
Comparative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxicity of halogenated benzonitrile derivatives from various studies. It is important to note that the experimental conditions, including the cell lines and cytotoxicity assays used, vary between studies. Therefore, direct comparison of IC50 values across different tables should be made with caution.
Table 1: Cytotoxicity of Halohydroxybenzonitriles (HHBNs) in Chinese Hamster Ovary (CHO) Cells
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 3,5-dichloro-4-hydroxybenzonitrile | Not Specified | CHO | Data Not Quantified | [1] |
| 3,5-dibromo-4-hydroxybenzonitrile | Not Specified | CHO | Data Not Quantified | [1] |
| 3,5-diiodo-4-hydroxybenzonitrile | Not Specified | CHO | Data Not Quantified | [1] |
Note: While the study indicates significant cytotoxicity, specific IC50 values were not provided in the abstract.
Table 2: Cytotoxicity of Benzonitrile Herbicides in Human Cell Lines
| Compound | Assay | Cell Line | Observation | Reference |
| Bromoxynil | MTT, LDH | Hep G2, HEK293T | High toxic effects | [2] |
| Chloroxynil | MTT, LDH | Hep G2, HEK293T | High toxic effects | [2] |
| Ioxynil | MTT, LDH | Hep G2, HEK293T | High toxic effects | [2] |
| Dichlobenil | MTT, LDH | Hep G2, HEK293T | Low inhibition of cell growth | [2] |
Table 3: Genotoxicity of Benzonitrile in V79 Cells
| Compound | Assay | Cell Line | Lowest Effect Concentration (µM) | Reference |
| Benzonitrile | Micronucleus Assay | V79 | 0.1 | [2] |
Note: This study focused on genotoxicity, a component of cytotoxicity, and found effects at very low concentrations.
Experimental Protocols
Detailed methodologies for commonly employed cytotoxicity assays are provided below. These protocols are standardized and can be adapted for the evaluation of halogenated benzonitrile derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (halogenated benzonitrile derivatives)
-
96-well plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Cell culture medium
-
Test compounds (halogenated benzonitrile derivatives)
-
96-well plates
-
Lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Supernatant Transfer: Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to the maximum LDH release control (cells treated with lysis buffer).
Mechanisms of Cytotoxicity and Signaling Pathways
The cytotoxicity of halogenated benzonitriles can be attributed to several mechanisms, including the induction of oxidative stress and apoptosis.
Oxidative Stress
Some halogenated compounds are known to induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Caption: Oxidative Stress Signaling Pathway.
Apoptosis
Apoptosis, or programmed cell death, is a common endpoint for cytotoxic compounds. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Intrinsic and Extrinsic Apoptosis Pathways.
Structure-Activity Relationship (SAR) Insights
-
Effect of Halogenation: The presence of halogens can influence the lipophilicity and electronic properties of the benzonitrile molecule, which in turn can affect its cellular uptake and interaction with biological targets. Studies on other halogenated aromatic compounds suggest that cytotoxicity can increase with the size and number of halogen substituents.
-
Role of Hydrophobicity: For some halogenated aromatic compounds, a correlation between hydrophobicity (logP) and cytotoxicity has been observed. More lipophilic compounds may more readily cross cell membranes, leading to higher intracellular concentrations and greater toxicity.
-
Positional Isomerism: The position of the halogen on the benzene ring (ortho, meta, or para) can significantly impact the molecule's steric and electronic properties, potentially leading to differences in cytotoxic activity.
Conclusion
The available data suggest that halogenated benzonitrile derivatives possess cytotoxic properties that are influenced by their specific chemical structures. Halohydroxybenzonitriles and certain benzonitrile-based herbicides have demonstrated significant cytotoxicity in various cell lines. The primary mechanisms of their action appear to involve the induction of oxidative stress and apoptosis.
Further research is warranted to establish a comprehensive and directly comparative dataset of the cytotoxicity of a systematic series of mono- and poly-halogenated benzonitriles on a panel of human cell lines. Such studies would provide a clearer understanding of the structure-activity relationships and help in assessing the potential risks and therapeutic applications of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting future research in this area.
References
Safety Operating Guide
Proper Disposal of 3-Iodobenzonitrile: A Guide for Laboratory Professionals
For immediate reference, 3-Iodobenzonitrile should be treated as hazardous waste. Do not dispose of it down the drain or in regular trash. All waste containing this chemical must be collected in clearly labeled, sealed containers for disposal by a licensed hazardous waste management company. High-temperature incineration is the preferred method of destruction.
Researchers and professionals in drug development and other scientific fields must handle this compound with care, not only during its use but also through its entire lifecycle, including disposal. Adherence to proper disposal protocols is critical for ensuring personnel safety and environmental protection. This guide provides essential logistical and safety information for the proper disposal of this compound.
Key Physical and Chemical Data
| Property | Value |
| CAS Number | 69113-59-3 |
| Molecular Formula | C₇H₄IN |
| Molecular Weight | 229.02 g/mol [1] |
| Appearance | Solid |
| Melting Point | 40-43 °C[1] |
| Flash Point | 110 °C (closed cup) |
| Hazards | Toxic if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[2][3] |
| Toxicity Data (LD50) | Not available.[2] |
| Persistence and Degradability | Not available.[2] |
| Bioaccumulative Potential | Not available.[2] |
| Mobility in Soil | Not available.[2] |
Experimental Protocols for Disposal
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service, which will typically use high-temperature incineration. While specific chemical neutralization protocols for laboratory settings are not standardized for this compound, the following steps outline the general procedure for waste handling and preparation for professional disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.
-
Designated hazardous waste container (glass or polyethylene), clearly labeled.
-
Inert absorbent material (e.g., vermiculite (B1170534) or sand) for spill cleanup.
Procedure: Waste Collection and Storage
-
Segregation: Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams. As a halogenated nitrile, it should be collected in a designated container for halogenated organic waste.
-
Container Labeling: Before adding any waste, label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Waste Transfer: Carefully transfer solid this compound waste or solutions containing it into the designated waste container. If transferring a solution, use a funnel to avoid spills.
-
Secure Closure: Ensure the container cap is securely fastened to prevent leakage or evaporation.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials. Follow all institutional guidelines for hazardous waste storage.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup by a licensed hazardous waste contractor.
Procedure: Spill Cleanup
-
Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Wear Appropriate PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your EHS department in accordance with your institution's policies.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Advanced Disposal Considerations: Incineration and Chemical Treatment
Incineration: High-temperature incineration is the most effective and common disposal method for halogenated organic compounds like this compound. This process destroys the compound and minimizes the release of hazardous substances. Facilities equipped with flue gas cleaning systems can capture and neutralize byproducts such as hydrogen iodide.[4]
Chemical Treatment: While not typically performed in a standard laboratory setting for waste disposal, chemical dehalogenation methods exist for aromatic iodides. These processes often involve reagents that can be hazardous themselves and are more suited for large-scale industrial applications rather than routine laboratory waste management.
By following these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling 3-Iodobenzonitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Iodobenzonitrile in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Safety Precautions
This compound is a compound that requires careful handling due to its potential health hazards. Inhalation, ingestion, or skin contact can be harmful.[1][2] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1]
Key Hazard Information:
| Hazard Statement | Classification |
| Harmful if swallowed | Acute Toxicity, Oral |
| Harmful in contact with skin | Acute Toxicity, Dermal |
| Harmful if inhaled | Acute Toxicity, Inhalation |
| Causes skin irritation | Skin Corrosion/Irritation |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation |
| May cause respiratory irritation | Specific target organ toxicity — Single exposure |
Source: Thermo Fisher Scientific Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specification and Use Notes |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Must be worn at all times in the laboratory. Ensure eye protection is compliant with regional standards (e.g., EN166 in Europe, ANSI Z87.1 in the US). |
| Hands | Chemical-resistant, impervious gloves. | Nitrile gloves are a common and effective choice.[3] Always check the breakthrough time and permeation rate of the gloves for the specific chemical being handled.[1] Discard gloves immediately if they become contaminated, torn, or punctured. Avoid skin contact when removing gloves.[4] |
| Body | A lab coat or chemical-resistant apron. For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended. | Protective clothing should be worn to prevent skin contact.[1] Gowns should be long-sleeved with tight-fitting cuffs and close in the back.[5] Contaminated clothing must be removed immediately and washed before reuse.[1] |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood. | If a fume hood is not available or if dust is generated, a NIOSH-approved N95 respirator or equivalent should be used.[3] For firefighting, a self-contained breathing apparatus is necessary.[2] Surgical masks do not provide adequate protection from chemical dust or vapors.[4] |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for laboratory safety.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.[6]
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
Step 2: Donning Personal Protective Equipment (PPE)
-
Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Ensure gloves are worn over the cuffs of the lab coat to protect the wrists.[4]
Step 3: Handling the Chemical
-
Avoid the formation of dust and aerosols.[2]
-
Carefully weigh or measure the required amount within the fume hood.
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.[1] Do not breathe in dust.[1]
-
Do not eat, drink, or smoke in the work area.[1]
Step 4: Post-Handling Procedures
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1]
-
Carefully remove PPE, avoiding self-contamination, and dispose of single-use items in the designated hazardous waste container.
-
Clean the work surface and any equipment used with an appropriate solvent and decontaminating solution.
First Aid Measures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration.[7] Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately remove all contaminated clothing.[7] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1] Get medical attention if irritation develops or persists.[7] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[8] Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[6] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Step 1: Waste Segregation
-
All solid waste contaminated with this compound (e.g., unused chemical, contaminated gloves, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
Step 2: Container Management
-
Keep the hazardous waste container securely closed when not in use.[2]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 3: Final Disposal
-
Dispose of the chemical waste and its container through a licensed and approved waste disposal company.[1][6]
-
This material is considered hazardous waste and must be handled accordingly.
-
Do not dispose of this chemical down the drain or into the environment.[2]
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 69113-59-3 |
| Molecular Formula | C₇H₄IN |
| Molecular Weight | 229.02 g/mol |
| Appearance | Solid |
| Melting Point | 40-43 °C |
| Flash Point | 110 °C (230 °F) - closed cup |
Sources: Sigma-Aldrich, J&K Scientific LLC.[9]
Safe Handling Workflow
The diagram below illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. shop.dqeready.com [shop.dqeready.com]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. fishersci.com [fishersci.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 9. jk-sci.com [jk-sci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
